molecular formula C7H7Cl2N B1296994 2,3-Dichlorobenzylamine CAS No. 39226-95-4

2,3-Dichlorobenzylamine

Cat. No.: B1296994
CAS No.: 39226-95-4
M. Wt: 176.04 g/mol
InChI Key: JHBVZGONNIVXFJ-UHFFFAOYSA-N
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Description

2,3-Dichlorobenzylamine is a halogenated benzylamine derivative. It undergoes oxidation with hydrogen peroxide in the presence of V2O5 to afford N-(2,3-dichlorobenzyl) 2,3-dichlorobenzaldimine.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3-dichlorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c8-6-3-1-2-5(4-10)7(6)9/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBVZGONNIVXFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343119
Record name 2,3-Dichlorobenzylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39226-95-4
Record name 2,3-Dichlorobenzylamine
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Record name 2,3-Dichlorobenzylamine
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Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dichlorobenzylamine: Chemical Properties, Synthesis, and Biological Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichlorobenzylamine is a halogenated aromatic amine that serves as a versatile intermediate in the synthesis of a variety of organic compounds, including those with potential pharmacological activity. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its known and potential biological activities. The information is presented to support its application in research and development, particularly in the fields of medicinal chemistry and materials science.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid under standard conditions. Its key physicochemical properties are summarized in the table below, providing a ready reference for experimental design and safety considerations.

PropertyValueReference
Molecular Formula C₇H₇Cl₂N[1]
Molecular Weight 176.04 g/mol [1]
CAS Number 39226-95-4[1]
Appearance Clear colorless to pale yellow liquid[2]
Boiling Point 136-140 °C at 18 mmHg
Density 1.321 g/mL at 25 °C
Refractive Index (n20/D) 1.5795-1.5845[2]
Flash Point 105 °C (221 °F) - closed cup
Solubility Insoluble in water.

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, primarily involving the reduction of a corresponding nitrogen-containing precursor. Two common methods are the reductive amination of 2,3-dichlorobenzaldehyde and the catalytic hydrogenation of 2,3-dichlorobenzonitrile.

Synthesis via Reductive Amination of 2,3-Dichlorobenzaldehyde

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds.[3][4] This one-pot reaction involves the formation of an imine intermediate from the reaction of an aldehyde with an amine, followed by its reduction to the corresponding amine.[4] For the synthesis of a primary amine like this compound, ammonia is used as the nitrogen source.[5]

Experimental Protocol:

  • Imine Formation: In a round-bottom flask, dissolve 2,3-dichlorobenzaldehyde (1 equivalent) in a suitable solvent such as methanol.[6] Add a source of ammonia, for instance, ammonium chloride or a solution of ammonia in methanol. To facilitate the formation of the imine, a catalytic amount of a weak acid like acetic acid can be added.[6] The reaction mixture is stirred at room temperature.

  • Reduction: Once the imine formation is deemed complete (which can be monitored by techniques like TLC), a reducing agent is added to the mixture. Sodium borohydride (NaBH₄) or the milder sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose.[7][8] The reducing agent is added portion-wise while maintaining the temperature of the reaction mixture, typically between 0°C and room temperature.

  • Work-up and Purification: After the reduction is complete, the reaction is quenched by the addition of water. The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound can be further purified by vacuum distillation.[9]

Reductive_Amination cluster_synthesis Reductive Amination Workflow Start 2,3-Dichlorobenzaldehyde + Ammonia (or source) Imine_Formation Imine Formation (Methanol, Acetic Acid cat.) Start->Imine_Formation Reactants Reduction Reduction (e.g., NaBH₄) Imine_Formation->Reduction Imine Intermediate Workup Quenching & Extraction Reduction->Workup Crude Product Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product Catalytic_Hydrogenation cluster_synthesis Catalytic Hydrogenation Workflow Start 2,3-Dichlorobenzonitrile Hydrogenation Catalytic Hydrogenation (H₂, Catalyst e.g., Raney Ni) Start->Hydrogenation Filtration Catalyst Removal Hydrogenation->Filtration Concentration Solvent Evaporation Filtration->Concentration Purification Vacuum Distillation Concentration->Purification Product This compound Purification->Product Apoptosis_Pathway cluster_pathway Potential Apoptosis Signaling Pathway Drug Chlorinated Phenylamine Derivative Stress Induction of Oxidative Stress Drug->Stress Mitochondria Mitochondrial Stress Stress->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

2,3-Dichlorobenzylamine CAS number 39226-95-4

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to 2,3-Dichlorobenzylamine (CAS: 39226-95-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated benzylamine derivative identified by the CAS number 39226-95-4.[1] It primarily serves as a versatile chemical intermediate in organic synthesis.[2] Its structural features, including a reactive amine group and a dichlorinated benzene ring, make it a valuable building block for constructing more complex molecules. This guide provides a comprehensive overview of its chemical properties, safety information, synthetic applications, and its role in the development of therapeutic agents, particularly as a precursor to potent enzyme inhibitors.

Chemical and Physical Properties

This compound is typically a clear, colorless to pale yellow liquid under standard conditions.[2][3] Its quantitative physical and chemical properties are summarized in the table below, compiled from various suppliers and databases.

PropertyValueReferences
CAS Number 39226-95-4[1][4][5][6]
Molecular Formula C₇H₇Cl₂N[4][7]
Molecular Weight 176.04 g/mol [1][4][5][6]
Appearance Clear colorless to pale yellow liquid[2][3]
Boiling Point 136-140 °C at 18 mmHg 124-126 °C at 15 mmHg[5]
Density 1.321 g/mL at 25 °C[5]
Refractive Index n20/D 1.583[5]
Flash Point 105 °C (221 °F) - Closed Cup[5]
Purity ≥97% (GC)[5]
Solubility Soluble in organic solvents, limited in water[2]

Safety and Handling

This compound is classified as a corrosive material that causes severe skin burns and eye damage.[5][8] Appropriate personal protective equipment (PPE), including gloves, goggles, and faceshields, is mandatory when handling this compound.[5]

Hazard InformationDetailsReferences
GHS Pictogram GHS05 (Corrosion)[5]
Signal Word Danger[5][8]
Hazard Statement H314: Causes severe skin burns and eye damage[5][8]
Hazard Class Skin Corrosion 1B[5]
Storage Class 8A - Combustible corrosive hazardous materials[5]
Precautions P280, P301+P330+P331, P303+P361+P353, P304+P340+P310, P305+P351+P338[5]
Storage Conditions Keep in a dark place under an inert atmosphere at room temperature. Compound is noted to be air sensitive.[8]

Applications in Organic Synthesis

The primary utility of this compound is as a precursor in multi-step synthetic pathways. Its nucleophilic amine group readily participates in reactions to form amides, imines, and other key functional groups.

Synthesis of CD38 Inhibitors

A significant application of this compound is in the synthesis of 4-amino-8-quinoline carboxamides.[5] These molecules have been identified as potent, submicromolar inhibitors of the NAD-hydrolyzing enzyme CD38.[9][10] The 2,3-dichlorobenzyl moiety is a key structural component that contributes to the inhibitory activity of the final compound. The development of these inhibitors enables further investigation into the therapeutic benefits of NAD+ enhancement in various disease models.[9]

G cluster_0 Synthesis Pathway cluster_1 Biological Action A This compound (Starting Material) B Multi-Step Organic Synthesis A->B C 4-Amino-8-quinoline Carboxamide Derivative B->C D CD38 Enzyme (Target) C->D Inhibits

Caption: Synthetic pathway from this compound to a CD38 inhibitor.

Other Reported Syntheses

The compound is also utilized in the synthesis of other heterocyclic structures, including:

  • 5-(2′,3′-dichlorobenzylamino)uracil [5]

  • 8-substituted quinolines [5][11]

  • Imines , via catalytic oxidation[5]

Experimental Protocols

While detailed, step-by-step protocols require access to the cited primary literature, the general methodologies for key transformations are described below.

Catalytic Oxidation to an Imine

This compound can be oxidized to its corresponding imine, N-(2,3-dichlorobenzyl) 2,3-dichlorobenzaldimine. This reaction provides a clean synthesis method for imines, which are themselves important intermediates.

  • Methodology: The oxidation is achieved using hydrogen peroxide (H₂O₂) as the oxidant in water at room temperature. The reaction is catalyzed by Vanadium(V) oxide (V₂O₅).[5]

G Reactants This compound + H₂O₂ (Hydrogen Peroxide) + H₂O (Water) Process Reaction at Room Temperature Catalyst: V₂O₅ Reactants->Process Product N-(2,3-dichlorobenzyl) 2,3-dichlorobenzaldimine (Imine Product) Process->Product

Caption: Workflow for the catalytic oxidation of this compound to an imine.

Synthesis of 4-Amino-8-quinoline Carboxamide

The synthesis of potent CD38 inhibitors involves a multi-step process where this compound is incorporated into a quinoline scaffold.

  • Methodology: The process starts with a high-throughput screening hit which is then systematically modified.[9] this compound is used as one of the amine building blocks to explore the structure-activity relationship (SAR) at the 4-position of the quinoline ring, ultimately leading to compounds with 10- to 100-fold increased potency.[9][10] For the complete, detailed protocol, researchers should consult the primary literature, such as Journal of Medicinal Chemistry, 58(17), 7021-7056 (2015).[9]

G A Identify Starting Material (e.g., this compound) B Synthesize Library of Analogs (e.g., 8-substituted quinolines) A->B C Structure-Activity Relationship (SAR) Exploration B->C D Identify Potent Inhibitor (Submicromolar efficacy) C->D E Target Validation (e.g., Human CD38 Enzyme Assay) D->E

Caption: General workflow for structure-activity relationship (SAR) studies.

Biological Context: The Role of CD38 in Drug Discovery

CD38 (Cluster of Differentiation 38) is a multifunctional ectoenzyme that plays a critical role in cellular signaling and metabolism.[12] Its primary function is as an NAD+ glycohydrolase (NADase), making it one of the main enzymes responsible for degrading Nicotinamide Adenine Dinucleotide (NAD+) in mammalian tissues.[1][4] Because declining NAD+ levels are implicated in aging and various age-related diseases, inhibiting CD38 is a promising therapeutic strategy.[1] By blocking CD38, NAD+ levels can be boosted, which may have beneficial effects in conditions like cancer, metabolic diseases, and inflammation.[1][6] The use of this compound to create potent CD38 inhibitors provides essential tools for studying these therapeutic possibilities.[9]

Conclusion

This compound (CAS: 39226-95-4) is a corrosive but highly valuable chemical intermediate. Its well-defined physical properties and reactivity make it a reliable building block for complex organic synthesis. For researchers in drug development, its most notable application is as a key starting material in the synthesis of potent 4-amino-8-quinoline carboxamide inhibitors of the enzyme CD38, a significant target for diseases related to NAD+ metabolism. Proper safety protocols are essential for its handling, but its utility in creating advanced molecular probes and potential therapeutics is well-documented.

References

An In-depth Technical Guide to 2,3-Dichlorobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,3-Dichlorobenzylamine, a halogenated benzylamine derivative with significant applications in medicinal chemistry. The document details its chemical properties, its role as a key building block in the synthesis of potent enzyme inhibitors, and the associated biological pathways.

Core Physicochemical Properties

This compound is a clear, colorless to pale yellow liquid. Its key quantitative properties are summarized in the table below, providing a ready reference for experimental design and chemical synthesis.

PropertyValue
Molecular Weight 176.04 g/mol
Molecular Formula C₇H₇Cl₂N
CAS Number 39226-95-4
Density 1.321 g/mL at 25 °C
Boiling Point 136-140 °C at 18 mmHg
Refractive Index 1.583 (at 20 °C)
Flash Point 105 °C (closed cup)

Application in the Synthesis of Novel CD38 Inhibitors

A significant application of this compound is in the synthesis of 4-amino-8-quinoline carboxamides, which have been identified as novel and potent inhibitors of the NAD-hydrolyzing enzyme CD38.[1][2] These inhibitors have shown the potential to elevate NAD levels in tissues, a therapeutic strategy for diseases associated with abnormally low NAD.[1][2]

General Synthetic Approach

The synthesis of these inhibitors involves a systematic exploration of structure-activity relationships (SAR) of the quinoline ring.[1][2] In this context, this compound is utilized as a key amine component. The general synthetic route involves the displacement of a chloro substituent on the quinoline core with this compound.[1] Further modifications at other positions of the quinoline ring, such as palladium-mediated carbonylation followed by trapping with various amines or alcohols, lead to a diverse library of 8-quinoline carboxamides and carboxylates.[1]

Experimental Protocol: Synthesis of 8-bromo-N-(2,3-dichlorobenzyl)-4-chloroquinoline

While a detailed, step-by-step protocol for the entire inhibitor synthesis is extensive, the initial step involving this compound can be generally described as a nucleophilic aromatic substitution. The 8-bromo-4-chloroquinoline is reacted with this compound to yield the corresponding 4-amino-8-bromoquinoline derivative.[1] This reaction typically requires heat and may be carried out in a suitable solvent. The resulting product serves as a versatile intermediate for further functionalization.[1]

The CD38 Signaling Pathway: A Target for Therapeutic Intervention

CD38 is a multifunctional ectoenzyme expressed on the surface of many immune cells, including T cells, B cells, and natural killer cells.[3][4] It plays a crucial role in cell signaling and calcium mobilization.[3][4][5] The enzymatic activity of CD38 catalyzes the conversion of nicotinamide adenine dinucleotide (NAD⁺) into cyclic adenosine diphosphate-ribose (cADPR) and adenosine diphosphate-ribose (ADPR).[4][6][7] cADPR acts as a second messenger, triggering the release of calcium from intracellular stores, which in turn modulates various cellular processes, including immune responses, cell proliferation, and neurotransmitter release.[3][5][7]

The inhibitors synthesized using this compound target this enzymatic activity, thereby modulating the downstream signaling events.

CD38_Signaling_Pathway NAD NAD⁺ CD38 CD38 (Ectoenzyme) NAD->CD38 Substrate cADPR cADPR (Second Messenger) CD38->cADPR Catalyzes synthesis of Ca_Store Intracellular Ca²⁺ Store (e.g., Endoplasmic Reticulum) cADPR->Ca_Store Triggers release from Ca_Cytosol Increased Cytosolic Ca²⁺ Ca_Store->Ca_Cytosol Ca²⁺ release Cellular_Responses Downstream Cellular Responses (e.g., Immune cell activation, Proliferation, Cytokine release) Ca_Cytosol->Cellular_Responses Modulates Inhibitor 4-Amino-8-quinoline carboxamide Inhibitor (derived from this compound) Inhibitor->CD38 Inhibits

CD38 signaling pathway and its inhibition.

Other Synthetic Applications

Furthermore, while this compound is not a direct precursor, the structurally related compound, 2,3-dichlorobenzoyl cyanide, is a key intermediate in the synthesis of Lamotrigine, an antiepileptic drug.[9][10][11][12] This highlights the importance of the 2,3-dichlorophenyl moiety in the development of centrally acting pharmaceuticals.

References

2,3-Dichlorobenzylamine: A Comprehensive Technical Guide to its Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichlorobenzylamine is a halogenated aromatic amine that serves as a valuable building block in medicinal chemistry and drug development. Its specific substitution pattern offers unique steric and electronic properties that are leveraged in the design of novel therapeutic agents. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and synthetic routes leading to this compound. Emphasis is placed on providing detailed experimental protocols and summarizing quantitative data to facilitate its practical application in a research and development setting.

Chemical Structure and Properties

This compound, with the IUPAC name (2,3-dichlorophenyl)methanamine, is a primary amine characterized by a benzyl group substituted with two chlorine atoms at the 2 and 3 positions of the phenyl ring.

Chemical Structure:

this compound Structure

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₇Cl₂N[1][2]
Molecular Weight 176.04 g/mol [2]
CAS Number 39226-95-4[1][2]
Appearance Clear colorless to pale yellow liquid[3]
Boiling Point 136-140 °C at 18 mmHg[2]
Density 1.321 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.583[2]
SMILES C1=CC(=C(C(=C1)Cl)Cl)CN[2]
InChI InChI=1S/C7H7Cl2N/c8-6-3-1-2-5(4-10)7(6)9/h1-3H,4,10H2[2]
InChIKey JHBVZGONNIVXFJ-UHFFFAOYSA-N[2]

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes, both starting from commercially available precursors. The first route involves the reduction of 2,3-dichlorobenzonitrile, while the second employs the reductive amination of 2,3-dichlorobenzaldehyde.

Synthesis from 2,3-Dichlorotoluene (Precursor Synthesis)

A common industrial precursor for both synthetic routes is 2,3-dichlorotoluene. This starting material can be converted to either 2,3-dichlorobenzonitrile or 2,3-dichlorobenzaldehyde.

A patented method for the synthesis of 2,3-dichlorobenzonitrile involves the catalytic ammoxidation of 2,3-dichlorotoluene.[4] This process offers high conversion and selectivity.[4]

Experimental Protocol: Catalytic Ammoxidation of 2,3-Dichlorotoluene [4]

Materials:

  • 2,3-Dichlorotoluene

  • Liquefied Ammonia

  • Air

  • Catalyst: TiaVbSbcBdOx on a microspheric silica gel carrier (e.g., TiV₀.₅-₁Sb₀.₃-₁.₅B₀.₂-₁Ox)[4]

Equipment:

  • Ebullated bed reactor

  • Vaporization system

  • Condenser

Procedure:

  • 2,3-dichlorotoluene, liquefied ammonia, and air are vaporized and mixed in a molar ratio of approximately 1:2.5:27.[4]

  • The gaseous mixture is passed through an ebullated bed reactor containing the catalyst.

  • The reaction is carried out at a temperature of 430-450 °C under atmospheric pressure.[4]

  • The reaction is maintained for a duration of 8-12 hours.[4]

  • The product stream is cooled to condense and crystallize the 2,3-dichlorobenzonitrile.

  • The crude product is then purified by rectification.

Quantitative Data:

  • Conversion Rate: Can reach up to 100%[4]

  • Selectivity: >96%[4]

  • Yield: >95%[4]

Route 1: Reduction of 2,3-Dichlorobenzonitrile

The nitrile group of 2,3-dichlorobenzonitrile can be readily reduced to a primary amine using various reducing agents, most commonly lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

G 2,3-Dichlorobenzonitrile 2,3-Dichlorobenzonitrile This compound This compound 2,3-Dichlorobenzonitrile->this compound 1. LiAlH4, THF 2. H2O workup OR H2, Catalyst (e.g., Pd/C, Raney Ni)

Caption: Synthesis of this compound via nitrile reduction.

Experimental Protocol: Reduction of 2,3-Dichlorobenzonitrile with LiAlH₄

This protocol is a general procedure based on the reduction of nitriles to primary amines and should be adapted and optimized for the specific substrate.

Materials:

  • 2,3-Dichlorobenzonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Distilled water

  • Sodium sulfate (Na₂SO₄)

  • Diethyl ether or Dichloromethane (for extraction)

  • Hydrochloric acid (HCl) (for salt formation and purification, optional)

  • Sodium hydroxide (NaOH) (for basification, optional)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Ice bath

Procedure:

  • A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride in anhydrous THF under an inert atmosphere.

  • The suspension is cooled in an ice bath.

  • A solution of 2,3-dichlorobenzonitrile in anhydrous THF is added dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed until the reaction is complete (monitored by TLC or GC).

  • The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling in an ice bath.

  • The resulting granular precipitate is filtered off and washed with THF or another suitable solvent.

  • The combined filtrate is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude this compound.

  • The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt, recrystallization, and subsequent basification.

Route 2: Reductive Amination of 2,3-Dichlorobenzaldehyde

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[5][6] In this case, 2,3-dichlorobenzaldehyde is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the corresponding primary amine.

G 2,3-Dichlorobenzaldehyde 2,3-Dichlorobenzaldehyde Imine Intermediate Imine Intermediate 2,3-Dichlorobenzaldehyde->Imine Intermediate NH3 or NH4OAc This compound This compound Imine Intermediate->this compound Reducing Agent (e.g., NaBH3CN, H2/Catalyst)

Caption: Synthesis of this compound via reductive amination.

Experimental Protocol: Reductive Amination of 2,3-Dichlorobenzaldehyde

This protocol is a general procedure and should be optimized for the specific reaction.

Materials:

  • 2,3-Dichlorobenzaldehyde

  • Ammonia source (e.g., ammonium acetate, ammonia in methanol)

  • Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation)[5]

  • Methanol or other suitable solvent

  • Acetic acid (as a catalyst, if needed)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane or diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • pH meter or pH paper

Procedure:

  • 2,3-Dichlorobenzaldehyde and an excess of the ammonia source (e.g., ammonium acetate) are dissolved in methanol in a round-bottom flask.

  • The pH of the solution is adjusted to a slightly acidic range (pH 6-7) with acetic acid, if necessary, to promote imine formation.

  • The mixture is stirred at room temperature for a period to allow for the formation of the imine intermediate.

  • The reducing agent (e.g., sodium cyanoborohydride) is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or GC).

  • The reaction is quenched by the addition of water or saturated aqueous sodium bicarbonate.

  • The mixture is extracted with an organic solvent such as dichloromethane or diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to afford the crude this compound.

  • Further purification can be achieved by vacuum distillation or column chromatography.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its dichlorinated phenyl ring can participate in various coupling reactions and can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. For instance, it can be a precursor for the synthesis of certain kinase inhibitors and other targeted therapies where the specific chlorine substitution pattern is crucial for binding to the target protein.

Safety Information

This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has provided a comprehensive overview of the structure, properties, and synthesis of this compound. The detailed synthetic protocols for the key routes, starting from 2,3-dichlorotoluene, offer a practical resource for researchers and chemists. The availability of multiple synthetic pathways provides flexibility in choosing the most suitable method based on available reagents, equipment, and scale. The unique structural features of this compound will continue to make it a valuable synthon in the discovery and development of new chemical entities with therapeutic potential.

References

An In-depth Technical Guide on the Solubility of 2,3-Dichlorobenzylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,3-Dichlorobenzylamine in organic solvents. Despite a comprehensive search of scientific literature, patent databases, and chemical data repositories, no quantitative experimental data on the solubility of this compound in specific organic solvents has been publicly reported. This document provides a qualitative assessment of its expected solubility based on its chemical structure and the principle of "like dissolves like." Furthermore, it compiles the known physical properties of this compound and presents a general experimental protocol for determining its solubility. A workflow for this protocol is also provided as a visual guide. This guide is intended to be a foundational resource for researchers working with this compound, enabling them to establish its solubility profile in relevant solvent systems.

Introduction to this compound

This compound is a halogenated aromatic amine with the chemical formula C₇H₇Cl₂N.[1][2] Its structure consists of a benzylamine core with two chlorine atoms substituted at the 2 and 3 positions of the benzene ring. This compound and its derivatives are of interest in medicinal chemistry and organic synthesis. Understanding its solubility is crucial for various applications, including reaction condition optimization, purification, formulation development, and drug delivery.

Physical Properties of this compound

While specific solubility data is not available, the known physical properties of this compound are summarized in Table 1. These properties are essential for handling, storage, and for theoretical considerations of its solubility.

PropertyValueReference
Molecular Formula C₇H₇Cl₂N[1][2]
Molecular Weight 176.04 g/mol [2]
Appearance Clear colorless to pale yellow liquid[3]
Density 1.321 g/mL at 25 °C[2]
Boiling Point 136-140 °C at 18 mmHg[2]
Refractive Index n20/D 1.583[2]
Flash Point 105 °C (221 °F) - closed cup[2]
CAS Number 39226-95-4[2]

Qualitative Solubility Assessment

In the absence of quantitative data, a qualitative prediction of solubility can be made based on the principle of "like dissolves like."[4] This principle states that substances with similar polarity and intermolecular forces are more likely to be soluble in one another.

This compound possesses both polar and non-polar characteristics:

  • Polar characteristics: The primary amine group (-NH₂) can participate in hydrogen bonding. The chlorine substituents also contribute to the molecule's polarity.

  • Non-polar characteristics: The benzene ring is hydrophobic and contributes to its non-polar nature.

Based on this structure, the following solubility trends can be anticipated:

  • High Solubility: In polar aprotic solvents such as dimethylformamide (DMF)[5][6][7] and dimethyl sulfoxide (DMSO),[8][9][10][11] which can effectively solvate the polar amine group. It is also expected to be soluble in chlorinated solvents like dichloromethane due to structural similarities.[12]

  • Moderate Solubility: In polar protic solvents like methanol[13] and ethanol, which can act as both hydrogen bond donors and acceptors. Alcohols with longer carbon chains may show decreasing solubility. Solvents of intermediate polarity, such as ethyl acetate[14][15][16] and acetone, are also likely to be suitable solvents.

  • Low to Negligible Solubility: In non-polar solvents such as hexane and toluene,[17] the non-polar aromatic ring may allow for some interaction, but the polar amine group will significantly limit solubility. It is expected to be poorly soluble in water due to the hydrophobic nature of the dichlorinated benzene ring.

General Experimental Protocol for Solubility Determination

To address the lack of quantitative data, researchers can determine the solubility of this compound experimentally. The following is a general protocol based on the isothermal equilibrium method, which is a common technique for determining the solubility of a compound in a solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Vials or flasks with tight-fitting caps

  • Syringes and filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient time to reach equilibrium. This can range from several hours to days, and the required time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the mixture to settle for a period to let the undissolved solid precipitate.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

    • Record the exact volume of the filtered solution and dilute it with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

    • Generate a calibration curve by analyzing the standard solutions using a suitable analytical technique (e.g., HPLC-UV, GC-FID).

    • Analyze the diluted sample solution under the same conditions and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by taking the dilution factor into account.

    • Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

The following diagram illustrates the general workflow for this experimental protocol.

G cluster_prep Preparation of Saturated Solution cluster_sample Sample Collection and Preparation cluster_quant Quantification cluster_calc Calculation prep1 Add excess this compound to a known volume of solvent prep2 Seal vial and place in a thermostatically controlled shaker prep1->prep2 prep3 Agitate until equilibrium is reached prep2->prep3 sample1 Allow undissolved solid to settle prep3->sample1 Equilibrium Reached sample2 Withdraw a known volume of supernatant sample1->sample2 sample3 Filter the supernatant sample2->sample3 sample4 Dilute the filtered solution sample3->sample4 quant2 Analyze the diluted sample using an appropriate analytical method sample4->quant2 quant1 Prepare standard solutions and generate a calibration curve quant1->quant2 quant3 Determine concentration from the calibration curve quant2->quant3 calc1 Calculate the concentration of the saturated solution quant3->calc1 calc2 Express solubility in desired units (e.g., g/L, mol/L) calc1->calc2

References

An In-depth Technical Guide to the Safe Handling of 2,3-Dichlorobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling protocols for chemical reagents is paramount. This guide provides a detailed overview of the safety precautions, handling procedures, and emergency responses related to 2,3-Dichlorobenzylamine.

Hazard Identification and Classification

This compound is classified as a corrosive substance that poses significant health risks upon exposure. It is crucial to recognize and respect the associated hazards to ensure a safe laboratory environment.

Signal Word: Danger[1][2]

Hazard Statements:

  • H314: Causes severe skin burns and eye damage[1][2]

  • H318: Causes serious eye damage[2]

GHS Pictogram:

  • GHS05: Corrosion

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

PropertyValueSource
Molecular Formula C7H7Cl2N[1]
Molecular Weight 176.04 g/mol
Appearance Light yellow liquid[3]
Odor Odorless[3]
Boiling Point 136-140 °C at 18 mmHg
Density 1.321 g/mL at 25 °C
Refractive Index n20/D 1.583
Flash Point 105 °C (221.0 °F) - closed cup

Toxicological Information

While comprehensive toxicological data is not fully available, the primary hazard of this compound is its corrosive nature. The toxicological properties have not been fully investigated.[1]

Toxicological EndpointResult
Acute Toxicity No data available
Skin Corrosion/Irritation Category 1B (Causes severe skin burns)
Serious Eye Damage/Irritation Category 1 (Causes serious eye damage)
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available
STOT-Single Exposure No data available
STOT-Repeated Exposure No data available
Aspiration Hazard No data available

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to minimize the risk of exposure and ensure the stability of this compound.

Engineering Controls
  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[2]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment must be worn at all times when handling this compound.

PPE TypeSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.[1]To protect against splashes that can cause severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[1][2]To prevent skin contact and severe burns.
Skin and Body Protection A lab coat, long pants, and closed-toe shoes. Consider chemical-resistant coveralls for larger quantities.[1][2]To protect the skin from accidental splashes and contact.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if ventilation is inadequate.[1]To prevent irritation of the respiratory tract from vapors.
Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3]

  • Store in a locked cabinet or other secure area to restrict access.[2]

Emergency Procedures

In the event of an emergency, a swift and appropriate response is crucial to mitigate harm.

First Aid Measures

The following diagram outlines the immediate first aid steps to be taken in case of exposure to this compound.

FirstAid_2_3_Dichlorobenzylamine cluster_exposure Exposure Occurs cluster_response Immediate Response cluster_medical Medical Attention Inhalation Inhalation MoveToFreshAir Move to Fresh Air Inhalation->MoveToFreshAir SkinContact Skin Contact RemoveClothing Remove Contaminated Clothing SkinContact->RemoveClothing EyeContact Eye Contact RinseEyes Rinse Eyes Cautiously with Water for Several Minutes EyeContact->RinseEyes Ingestion Ingestion RinseMouth Rinse Mouth Ingestion->RinseMouth SeekMedicalAttention Seek Immediate Medical Attention MoveToFreshAir->SeekMedicalAttention RinseSkin Rinse Skin with Plenty of Water for at least 15 minutes RemoveClothing->RinseSkin RinseSkin->SeekMedicalAttention RinseEyes->SeekMedicalAttention DoNotInduceVomiting Do NOT Induce Vomiting RinseMouth->DoNotInduceVomiting DoNotInduceVomiting->SeekMedicalAttention

Caption: First aid response workflow for this compound exposure.

Detailed First Aid Procedures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][2]

Spill Response

A clear and practiced spill response plan is essential for safely managing accidental releases of this compound.

SpillResponse_2_3_Dichlorobenzylamine cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_final_steps Final Steps Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Wear Appropriate PPE Ventilate->PPE Ignition Remove Ignition Sources PPE->Ignition Contain Contain Spill with Inert Absorbent Material Ignition->Contain Collect Collect Residue with Spark-Proof Tools Contain->Collect Container Place in a Suitable, Closed Container for Disposal Collect->Container Clean Clean Spill Area Thoroughly Container->Clean Dispose Dispose of Waste According to Regulations Clean->Dispose

References

Commercial Availability and Synthetic Guide for 2,3-Dichlorobenzylamine (97% Purity)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability of 2,3-Dichlorobenzylamine with a purity of 97% or higher. It further details plausible synthetic routes and purification methods, offering experimental protocols derived from established chemical literature. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

Commercial Sourcing and Physical Properties

This compound is commercially available from several chemical suppliers, typically at a purity of 97% or greater. The following table summarizes key data points for sourcing and handling this compound.

PropertyValueSupplier Examples
CAS Number 39226-95-4Thermo Scientific, Sigma-Aldrich, CP Lab Safety
Molecular Formula C₇H₇Cl₂NThermo Scientific, Sigma-Aldrich, CP Lab Safety
Molecular Weight 176.04 g/mol Thermo Scientific, Sigma-Aldrich, CP Lab Safety
Appearance Clear colorless to pale yellow liquidThermo Scientific
Purity ≥96.0% (GC)[1], 97%[2], min 98% (GC)[3]Thermo Scientific, Sigma-Aldrich, CP Lab Safety
Boiling Point 136-140 °C/18 mmHg[2], 124°C to 126°C (15 mmHg)Sigma-Aldrich
Density 1.321 g/mL at 25 °C[2]Sigma-Aldrich
Refractive Index n20/D 1.583 (lit.)[2], 1.5795-1.5845 @ 20°C[1]Sigma-Aldrich, Thermo Scientific
Flash Point 105 °C (221 °F) - closed cup[2]Sigma-Aldrich
Sensitivity Air Sensitive
Storage Argon charged[3]CP Lab Safety

Synthetic Methodologies

Two primary synthetic routes for the preparation of this compound are presented below: reductive amination of 2,3-dichlorobenzaldehyde and catalytic hydrogenation of 2,3-dichlorobenzonitrile.

Method 1: Reductive Amination of 2,3-Dichlorobenzaldehyde

This method involves the reaction of 2,3-dichlorobenzaldehyde with a source of ammonia to form an intermediate imine, which is then reduced in situ to the corresponding primary amine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dichlorobenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Ammonia Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (a significant molar excess, e.g., 10-20 equivalents, is often used to drive the equilibrium towards imine formation).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Once imine formation is significant, add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) portion-wise at 0 °C. Sodium cyanoborohydride is often preferred as it is more selective for the imine over the aldehyde.

  • Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Upon completion, quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation.

Method 2: Catalytic Hydrogenation of 2,3-Dichlorobenzonitrile

This route involves the reduction of the nitrile functional group of 2,3-dichlorobenzonitrile to a primary amine using a metal catalyst and a hydrogen source.

Experimental Protocol:

  • Catalyst Preparation: In a hydrogenation vessel, suspend a catalyst such as Palladium on carbon (Pd/C, 5-10 wt%) or Raney Nickel in a suitable solvent (e.g., ethanol, methanol, or acetic acid).

  • Reactant Addition: Add 2,3-dichlorobenzonitrile (1 equivalent) to the catalyst suspension.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-10 bar) and stir the mixture vigorously at a suitable temperature (e.g., room temperature to 80 °C). The reaction progress can be monitored by observing hydrogen uptake.

  • Reaction Completion and Filtration: Once the hydrogen uptake ceases, cool the reaction mixture to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation.

Purification and Quality Control

Purification by Vacuum Distillation:

Crude this compound obtained from the synthetic procedures can be purified by vacuum distillation to achieve the desired 97% purity.

Experimental Protocol:

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum pump protected by a cold trap.

  • Distillation: Place the crude this compound in the distillation flask. Apply vacuum and gently heat the flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point and pressure (e.g., 136-140 °C at 18 mmHg). Discard any initial lower-boiling fractions and the higher-boiling residue.

Quality Control by Gas Chromatography-Mass Spectrometry (GC-MS):

The purity of the synthesized and purified this compound should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Typical GC-MS Experimental Conditions:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-300.

The identity of the product can be confirmed by its retention time and the fragmentation pattern in the mass spectrum. Purity is determined by the relative peak area of the desired compound.

Workflow and Logical Relationships

The following diagram illustrates the overall workflow from the selection of a synthetic route to the final quality control of this compound.

Synthesis_Workflow cluster_synthesis Synthetic Route Selection cluster_reaction Chemical Transformation cluster_purification_qc Purification and Quality Control Start Starting Material Aldehyde 2,3-Dichlorobenzaldehyde Start->Aldehyde Oxidation of 2,3-Dichlorotoluene Nitrile 2,3-Dichlorobenzonitrile Start->Nitrile Ammoxidation of 2,3-Dichlorotoluene ReductiveAmination Reductive Amination (e.g., NaBH3CN, NH3/MeOH) Aldehyde->ReductiveAmination CatalyticHydrogenation Catalytic Hydrogenation (e.g., H2, Pd/C) Nitrile->CatalyticHydrogenation CrudeProduct Crude this compound ReductiveAmination->CrudeProduct CatalyticHydrogenation->CrudeProduct Purification Vacuum Distillation CrudeProduct->Purification PureProduct Pure this compound (≥97% Purity) Purification->PureProduct QC Quality Control (GC-MS) PureProduct->QC FinalProduct Verified Product QC->FinalProduct

References

Potential Research Applications of 2,3-Dichlorobenzylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichlorobenzylamine is a halogenated aromatic amine that serves as a crucial building block in synthetic organic chemistry. Its unique structural features, characterized by the presence of a benzylamine core substituted with two chlorine atoms at the 2 and 3 positions of the phenyl ring, make it a valuable intermediate in the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the potential research applications of this compound, with a focus on its role in the synthesis of compounds with therapeutic potential. We delve into its synthetic routes, its application in generating libraries of quinoline and uracil derivatives, and the biological activities of these resulting compounds, including their anticancer and antimicrobial properties. Detailed experimental protocols, quantitative biological data, and diagrammatic representations of synthetic workflows and potential signaling pathways are presented to facilitate further research and drug discovery efforts in this area.

Introduction

The benzylamine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules exhibiting a wide range of biological activities. The introduction of halogen substituents, such as chlorine, can significantly modulate the physicochemical properties of these molecules, including their lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its specific substitution pattern, offers a unique starting point for the synthesis of diverse molecular architectures. Its primary utility lies in its function as a versatile intermediate for the synthesis of more complex molecules, particularly heterocyclic compounds that have shown promise in various therapeutic areas. This guide will explore the key research applications of this compound, providing researchers with a foundational understanding of its potential in drug discovery and development.

Synthesis of this compound

While a direct, detailed experimental protocol for the synthesis of this compound is not extensively documented in single literature sources, its preparation can be inferred from standard organic chemistry transformations. The two primary routes involve the reductive amination of 2,3-dichlorobenzaldehyde or the reduction of 2,3-dichlorobenzonitrile.

Reductive Amination of 2,3-Dichlorobenzaldehyde

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds. This two-step, one-pot reaction involves the initial formation of an imine or iminium ion from the aldehyde and an amine source (in this case, ammonia or an ammonia equivalent), followed by its reduction to the corresponding amine.

Experimental Protocol: Reductive Amination

  • Materials: 2,3-Dichlorobenzaldehyde, ammonia source (e.g., ammonium acetate, ammonia in methanol), reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃)), methanol, acetic acid (optional), diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 2,3-dichlorobenzaldehyde (1 equivalent) in methanol.

    • Add the ammonia source (e.g., ammonium acetate, 1.5-2 equivalents).

    • If using NaBH₃CN, adjust the pH to approximately 6 with acetic acid.

    • Add the reducing agent (1.5 equivalents) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with diethyl ether (3 x volume of the reaction mixture).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Reduction of 2,3-Dichlorobenzonitrile

The nitrile group of 2,3-dichlorobenzonitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Experimental Protocol: Nitrile Reduction

  • Materials: 2,3-Dichlorobenzonitrile, lithium aluminum hydride (LiAlH₄) or a catalyst for hydrogenation (e.g., Raney nickel, palladium on carbon), anhydrous solvent (e.g., diethyl ether, tetrahydrofuran (THF)), hydrogen gas source (for catalytic hydrogenation), dilute sulfuric acid, sodium hydroxide solution.

  • Procedure (using LiAlH₄):

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5-2 equivalents) in anhydrous diethyl ether.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 2,3-dichlorobenzonitrile (1 equivalent) in anhydrous diethyl ether to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

    • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

    • Filter the resulting solid and wash it thoroughly with diethyl ether.

    • Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Synthesis_of_2_3_Dichlorobenzylamine cluster_reductive_amination Reductive Amination cluster_nitrile_reduction Nitrile Reduction 2,3-Dichlorobenzaldehyde 2,3-Dichlorobenzaldehyde Imine/Iminium Ion Imine/Iminium Ion 2,3-Dichlorobenzaldehyde->Imine/Iminium Ion + NH3 source 2,3-Dichlorobenzylamine_RA This compound Imine/Iminium Ion->2,3-Dichlorobenzylamine_RA Reduction (e.g., NaBH3CN) 2,3-Dichlorobenzonitrile 2,3-Dichlorobenzonitrile 2,3-Dichlorobenzylamine_NR This compound 2,3-Dichlorobenzonitrile->2,3-Dichlorobenzylamine_NR Reduction (e.g., LiAlH4) CD38_Inhibition_Workflow This compound This compound Synthesis Synthesis This compound->Synthesis Quinoline Precursor Quinoline Precursor Quinoline Precursor->Synthesis Quinoline Derivative Quinoline Derivative Synthesis->Quinoline Derivative Coupling Reaction CD38 Inhibition CD38 Inhibition Quinoline Derivative->CD38 Inhibition Biological Activity Biological_Activity_Pathway This compound Derivative This compound Derivative Cellular Target Cellular Target This compound Derivative->Cellular Target Binding Signaling Pathway Modulation Signaling Pathway Modulation Cellular Target->Signaling Pathway Modulation Inhibition/Activation Cellular Response Cellular Response Signaling Pathway Modulation->Cellular Response e.g., Apoptosis, Growth Arrest

The Amine Group of 2,3-Dichlorobenzylamine: A Technical Guide to Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichlorobenzylamine is a substituted aromatic amine that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The reactivity of its primary amine group is central to its synthetic applications. This guide provides an in-depth technical overview of the chemical behavior of the amine moiety in this compound, detailing its basicity, nucleophilicity, and participation in key chemical transformations. The electronic and steric effects imparted by the dichloro-substituted phenyl ring significantly modulate the amine's reactivity, influencing reaction kinetics and product outcomes. This document offers detailed experimental protocols, quantitative data, and visual diagrams to support researchers in leveraging this compound for novel molecular design and development.

Physicochemical and Reactivity Profile

The reactivity of the amine group in this compound is fundamentally governed by the interplay of electronic and steric factors. The lone pair of electrons on the nitrogen atom makes it both a Brønsted-Lowry base and a nucleophile.

Nucleophilicity: As a primary amine, this compound is a potent nucleophile, readily participating in reactions with a variety of electrophiles.[1] Its nucleophilic character is essential for forming key carbon-nitrogen and nitrogen-heteroatom bonds. Common reactions include acylation, alkylation, and sulfonylation, which are foundational for building more complex molecular architectures.

A summary of key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₇Cl₂N[2]
Molecular Weight 176.04 g/mol [2]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 136-140 °C at 18 mmHg[4]
Density 1.321 g/mL at 25 °C[4]
Refractive Index n20/D 1.583[4]
Estimated pKa < 9.33[5]

Note: The pKa is estimated to be lower than that of benzylamine (9.33) due to the electron-withdrawing nature of the chlorine substituents.

Factors Influencing Amine Reactivity

The chemical behavior of the amine in this compound is a direct consequence of its molecular structure. The following diagram illustrates the key factors at play.

Caption: Factors influencing the reactivity of the amine group.

Key Synthetic Reactions

The amine group of this compound is a versatile handle for a variety of synthetic transformations. The most common and synthetically useful reactions are detailed below.

N-Acylation

N-Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or acid anhydride, to form a stable amide bond. This reaction is typically rapid and high-yielding. A common example is the acetylation with acetyl chloride.

Experimental Protocol: Synthesis of N-(2,3-dichlorobenzyl)acetamide

This protocol is adapted from general procedures for the acylation of primary amines.[6][7]

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.76 g, 10.0 mmol, 1.0 eq.).

  • Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM, 30 mL).

  • Base Addition: Add triethylamine (2.1 mL, 15.0 mmol, 1.5 eq.) to the solution. Cool the flask to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add acetyl chloride (0.85 mL, 12.0 mmol, 1.2 eq.) dropwise to the stirred solution over 10 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford N-(2,3-dichlorobenzyl)acetamide.

Table 2: Representative Data for N-Acylation Reaction

ReactantAcylating AgentBaseSolventTimeTemp (°C)Yield (%)
This compoundAcetyl ChlorideEt₃NDCM2 h0 to RT>90 (Est.)

Note: The yield is an estimate based on typical high-yielding acylation reactions of primary amines.

The following diagram outlines the general workflow for this N-acylation reaction.

Caption: Experimental workflow for N-acylation.

N-Alkylation

N-Alkylation introduces an alkyl group onto the nitrogen atom. Primary amines can be mono- or di-alkylated depending on the stoichiometry and reaction conditions. The reaction of this compound with an alkyl halide like ethyl bromoacetate produces an N-substituted amino acid ester, a valuable synthetic intermediate.

Experimental Protocol: Synthesis of Ethyl N-(2,3-dichlorobenzyl)glycinate

This protocol is adapted from a procedure for a similar N-alkylation reaction on a related dichlorobenzyl derivative.[1]

  • Setup: In a 100 mL round-bottom flask, combine this compound (1.76 g, 10.0 mmol, 1.0 eq.), anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 61 mg, 0.5 mmol, 0.05 eq.) in anhydrous acetonitrile (40 mL).

  • Reagent Addition: Add ethyl bromoacetate (1.22 mL, 11.0 mmol, 1.1 eq.) to the suspension.

  • Reaction: Heat the reaction mixture to 40 °C and stir for 24 hours. Monitor the reaction by TLC.

  • Filtration: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile (10 mL).

  • Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure ethyl N-(2,3-dichlorobenzyl)glycinate.

Table 3: Representative Data for N-Alkylation Reaction

ReactantAlkylating AgentBase / CatalystSolventTimeTemp (°C)Yield (%)
This compoundEthyl BromoacetateK₂CO₃ / DMAPAcetonitrile24 h4060-80 (Est.)

Note: The yield is an estimate based on the reported synthesis of a similar compound, ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine.[1]

Application in Drug Development: The Lamotrigine Case Study

The 2,3-dichlorophenyl moiety is a key structural feature in the anticonvulsant and mood-stabilizing drug, Lamotrigine. Although Lamotrigine is not synthesized directly from this compound, its mechanism of action provides critical insight into the biological relevance of this substitution pattern. Lamotrigine's therapeutic effects are primarily mediated by the inhibition of voltage-gated sodium channels.[5][8]

Mechanism of Action: In states of neuronal hyperexcitability, such as during an epileptic seizure, voltage-gated sodium channels (VGSCs) fire repetitively. Lamotrigine stabilizes these channels in their inactive state, preventing their return to the active state.[9] This action blocks the sustained high-frequency firing of neurons and inhibits the presynaptic release of excitatory neurotransmitters, most notably glutamate.[8] This reduction in glutamate release is a key factor in its anticonvulsant and mood-stabilizing properties.

The signaling pathway can be visualized as follows:

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Action Potential (High Frequency) B Voltage-Gated Sodium Channel (VGSC) A->B Activates C Vesicular Glutamate B->C Triggers D Glutamate Release C->D Exocytosis E Glutamate Receptors (e.g., NMDA, AMPA) D->E Binds to F Neuronal Excitation E->F Leads to L Lamotrigine (contains 2,3-dichlorophenyl) L->B Inhibits (Stabilizes Inactive State)

Caption: Mechanism of action of Lamotrigine.

Conclusion

This compound is a synthetically versatile primary amine whose reactivity is characterized by a balance of good nucleophilicity and moderately reduced basicity due to the electronic influence of the chloro-substituents. It readily undergoes standard amine transformations such as N-acylation and N-alkylation, providing robust pathways to amides and secondary amines, respectively. The utility of the 2,3-dichlorophenyl scaffold is highlighted by its incorporation into pharmaceutically active molecules like Lamotrigine, demonstrating the importance of this structural motif in modulating biological activity. The protocols and data presented in this guide serve as a foundational resource for chemists engaged in the synthesis and development of novel molecules derived from this compound.

References

2,3-Dichlorobenzylamine derivatives and analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,3-Dichlorobenzylamine Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a foundational chemical structure, serving as a versatile scaffold for the synthesis of a wide array of derivatives and analogs with significant biological activities. Its molecular formula is C7H7Cl2N, and it is also known by its IUPAC name, (2,3-dichlorophenyl)methanamine[1][2][3]. The presence of the dichlorinated phenyl ring and the reactive benzylamine moiety allows for diverse chemical modifications, leading to compounds with applications in various fields of drug discovery and development.

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives and analogs. It is intended to be a valuable resource for researchers and professionals in medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols, summarized quantitative data, and visual representations of key biological pathways and experimental workflows.

Synthesis of this compound Derivatives

The synthesis of derivatives often begins with the modification of this compound or the use of related precursors like 2,3-dichlorobenzoyl chloride and 2,3-dichlorobenzonitrile.

Synthesis of 2,3-Dichlorobenzoyl Chloride

One common precursor is 2,3-dichlorobenzoyl chloride. A patented method for its preparation involves the photochlorination of 2,3-dichlorotoluene to produce 2,3-dichlorobenzotrichloride, followed by hydrolysis. The photochlorination is preferably carried out using high-pressure mercury UV lamps[4].

Synthesis of 2,3-Dichlorobenzonitrile

Another key intermediate, 2,3-dichlorobenzonitrile, can be synthesized via a catalytic ammonia oxidation method from 2,3-dichlorotoluene. This one-step synthesis can achieve a conversion rate of up to 100% and a selectivity of over 96%[5].

Synthesis of N-Substituted Derivatives

The benzylamine group is readily amenable to N-alkylation and N-acylation reactions to produce a variety of derivatives. For instance, the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride, an intermediate for the drug anagrelide, involves the reaction of 2,3-dichloro-6-nitrobenzylamine with ethyl chloroacetate[6].

Biological Activities and Therapeutic Potential

Derivatives of this compound have been investigated for a range of biological activities, including their effects on the central nervous system, as well as their antiviral and anticancer properties.

Dopamine D3 Receptor Ligands

A series of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides have been designed and synthesized as selective ligands for the dopamine D3 receptor. The dopamine D3 receptor is a target for modulating the behavioral effects of psychostimulants like cocaine[7]. These compounds typically consist of an aryl-substituted piperazine ring, a variable alkyl chain linker, and a terminal aryl amide. The most potent analog in one study demonstrated a D3/D2 selectivity of 64 and a D3/D4 selectivity of 1300[7].

Antiviral Activity

The nitrobenzene derivative MDL-860, which is 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile, has shown inhibitory activity against a range of picornaviruses. Its mechanism of action appears to be the inhibition of an early event in viral replication, subsequent to uncoating, which is necessary for the synthesis of the majority of viral RNA[8].

Enzyme Inhibition
  • Thiol Methyltransferase Inhibition : (±)-2,3-Dichloro-α-methylbenzylamine (DCMB) is an inhibitor of thiol methyltransferase. Its effects on the pharmacokinetics and metabolism of the P2Y12 receptor inhibitor vicagrel have been studied. While DCMB did not significantly alter the total exposure or metabolic pathways of vicagrel, it did lead to a decrease in Cmax, a delay in Tmax, and a slower excretion rate within the first 48 hours[9].

  • Copper Amine Oxidase Inhibition : A series of 2,6-disubstituted benzylamine derivatives have been synthesized as reversible and selective inhibitors of copper amine oxidases (CAOs). These enzymes are involved in important cellular processes. The inhibitory activity of these compounds is believed to result from the formation of multiple hydrogen bonds or hydrophobic interactions with the protein[10].

  • BRAF Inhibition : Novel 5,6-dichlorobenzimidazole derivatives have been designed as dual inhibitors of both wild-type BRAF (BRAFWT) and the V600E mutant (BRAFV600E), which are key targets in cancer therapy. The most potent of these compounds, 10h, showed IC50 values of 1.72 µM and 2.76 µM against BRAFWT and BRAFV600E, respectively. This compound also demonstrated potent growth inhibitory activity across a range of cancer cell lines and induced apoptosis in HT29 colon cancer cells[11].

Quantitative Data

The following tables summarize the quantitative data for the biological activities of various this compound derivatives and analogs.

CompoundTargetActivity MetricValueReference
Dopamine D3 Receptor Ligands
Analog 51Dopamine D3 ReceptorKi1.4 nM[7]
Dopamine D2 ReceptorKi90 nM[7]
Dopamine D4 ReceptorKi1820 nM[7]
BRAF Inhibitors
Compound 10hBRAFWTIC501.72 µM[11]
BRAFV600EIC502.76 µM[11]
Antiviral Activity
MDL-86011 of 12 picornavirusesInhibition of plaque formation or cytopathic effect-[8]

Experimental Protocols

Synthesis of 2,3-Dichlorobenzoyl Cyanide[4]
  • A mixture of 2,3-dichlorobenzoyl chloride and CuCN in a suitable solvent is prepared.

  • The mixture is heated to 160-165 °C and stirred at this temperature for 7 hours.

  • The mixture is then cooled to 85 °C, and toluene is added.

  • The mixture is stirred for 1 hour at 60 °C, then cooled to 15 °C, and the inorganic salts are filtered off.

  • The toluene is distilled from the filtrate under reduced pressure.

  • The crude product is crystallized from petroleum ether to yield 2,3-dichlorobenzoyl cyanide.

In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)[12]
  • Media Preparation : Potato dextrose agar (PDA) medium is prepared and autoclaved.

  • Incorporation of Compounds : Test compounds, dissolved in a suitable solvent, are added to the molten PDA at various concentrations. The final solvent concentration is kept constant in all plates, including the control.

  • Inoculation : A 5 mm diameter mycelial disc of the test fungus, taken from the periphery of a 7-day-old culture, is placed at the center of the agar plate.

  • Incubation : The plates are incubated at a suitable temperature (e.g., 25°C) for a specified period.

  • Data Collection : The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to the control. The EC50 value is then determined.

MTT Assay for Cytotoxicity[12]
  • Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition : After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization : The formazan crystals are dissolved in a suitable solvent, such as DMSO.

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

Signaling Pathways and Experimental Workflows

BRAF Inhibition in the MAPK/RAS-RAF-MEK Pathway

The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. The BRAF protein is a key component of this pathway. Mutations in BRAF, such as V600E, can lead to constitutive activation of the pathway and uncontrolled cell growth, contributing to cancer. The designed 5,6-dichlorobenzimidazole derivatives act as dual inhibitors of both wild-type and mutant BRAF, thus blocking downstream signaling.

BRAF_Inhibition RAS RAS RAF RAF (BRAF) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes Inhibitor 5,6-Dichlorobenzimidazole Derivative Inhibitor->RAF Inhibits

Caption: Inhibition of the MAPK pathway by a 5,6-dichlorobenzimidazole derivative.

General Workflow for Drug Design and Screening

The development of novel derivatives often follows a structured workflow, from initial design and synthesis to biological evaluation.

Drug_Discovery_Workflow Design Compound Design Synthesis Chemical Synthesis Design->Synthesis InVitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) Synthesis->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis InVivo In Vivo Studies LeadOpt->InVivo

Caption: A typical workflow for the design and screening of novel drug candidates.

Conclusion

This compound and its analogs represent a privileged scaffold in medicinal chemistry, giving rise to compounds with a diverse range of biological activities. The research highlighted in this guide demonstrates their potential as dopamine D3 receptor ligands for neurological disorders, inhibitors of viral replication, and potent anticancer agents targeting key signaling pathways. The continued exploration of the chemical space around this core structure, guided by detailed structure-activity relationship studies and advanced screening methodologies, holds significant promise for the development of novel therapeutics to address unmet medical needs.

References

Methodological & Application

2,3-Dichlorobenzylamine: A Versatile Building Block in Medicinal Chemistry for Neurological and Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2,3-Dichlorobenzylamine is a key chemical intermediate that serves as a versatile building block in the synthesis of a variety of medicinally important compounds. Its dichlorinated phenyl ring and reactive amine group make it a valuable starting material for creating complex molecules with diverse pharmacological activities. This document provides detailed application notes and protocols for the use of this compound in medicinal chemistry, with a focus on its role in the synthesis of the anticonvulsant drug Lamotrigine and its potential in developing novel therapeutic agents.

Application in the Synthesis of Lamotrigine

A significant application of a derivative of this compound, 2,3-dichlorobenzoyl chloride, is in the synthesis of Lamotrigine, a widely used anticonvulsant medication for the treatment of epilepsy and bipolar disorder. While the synthesis of Lamotrigine doesn't start directly from this compound, the amine can be readily converted to the key benzoyl chloride intermediate.

Proposed Synthetic Pathway from this compound to Lamotrigine:

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Cyanation cluster_2 Step 3: Condensation & Cyclization This compound This compound 2,3-Dichlorobenzoyl chloride 2,3-Dichlorobenzoyl chloride This compound->2,3-Dichlorobenzoyl chloride e.g., KMnO4, then SOCl2 Oxidizing Agent Oxidizing Agent Oxidizing Agent->this compound 2,3-Dichlorobenzoyl cyanide 2,3-Dichlorobenzoyl cyanide 2,3-Dichlorobenzoyl chloride->2,3-Dichlorobenzoyl cyanide e.g., CuCN Lamotrigine Lamotrigine 2,3-Dichlorobenzoyl cyanide->Lamotrigine Metal Cyanide Metal Cyanide Metal Cyanide->2,3-Dichlorobenzoyl chloride Aminoguanidine Aminoguanidine Aminoguanidine->2,3-Dichlorobenzoyl cyanide

Caption: Synthetic pathway from this compound to Lamotrigine.

Experimental Protocols:

Step 1: Synthesis of 2,3-Dichlorobenzoyl Chloride from this compound (Proposed)

This is a two-step process involving oxidation of the benzylamine to benzoic acid, followed by conversion to the acid chloride.

  • Materials: this compound, Potassium permanganate (KMnO₄), Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Thionyl chloride (SOCl₂), Dimethylformamide (DMF, catalytic), Inert solvent (e.g., Dichloromethane).

  • Protocol for Oxidation to 2,3-Dichlorobenzoic Acid:

    • Dissolve this compound in a suitable solvent.

    • Prepare an aqueous solution of KMnO₄ and NaOH.

    • Slowly add the KMnO₄ solution to the benzylamine solution with vigorous stirring and cooling to maintain the reaction temperature.

    • After the addition is complete, continue stirring until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture to remove manganese dioxide.

    • Acidify the filtrate with concentrated HCl to precipitate 2,3-dichlorobenzoic acid.

    • Collect the precipitate by filtration, wash with cold water, and dry.

  • Protocol for Conversion to 2,3-Dichlorobenzoyl Chloride:

    • Suspend the dried 2,3-dichlorobenzoic acid in an inert solvent like dichloromethane.

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride to the suspension at room temperature.

    • Reflux the mixture until the reaction is complete (evolution of HCl gas ceases).

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 2,3-dichlorobenzoyl chloride, which can be purified by distillation.

Step 2: Synthesis of 2,3-Dichlorobenzoyl Cyanide

  • Materials: 2,3-Dichlorobenzoyl chloride, Copper(I) cyanide (CuCN), Acetonitrile.

  • Protocol:

    • In a reaction vessel under an inert atmosphere, suspend 2,3-dichlorobenzoyl chloride in acetonitrile.

    • Add CuCN to the suspension.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.

    • After completion, cool the mixture and filter to remove solid byproducts.

    • The filtrate containing 2,3-dichlorobenzoyl cyanide is concentrated under reduced pressure. The crude product can be purified by crystallization or distillation.

Step 3: Synthesis of Lamotrigine

  • Materials: 2,3-Dichlorobenzoyl cyanide, Aminoguanidine bicarbonate, Nitric acid, Sodium hydroxide.

  • Protocol:

    • Dissolve aminoguanidine bicarbonate in aqueous nitric acid.

    • Add a solution of 2,3-dichlorobenzoyl cyanide in a suitable organic solvent (e.g., DMSO).

    • Stir the mixture at room temperature for an extended period (e.g., 24-48 hours).

    • After the condensation reaction is complete, basify the mixture with a sodium hydroxide solution to induce cyclization.

    • The precipitated crude Lamotrigine is collected by filtration, washed with water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent system.

Potential Applications in the Development of Novel Bioactive Molecules

The this compound scaffold is a valuable starting point for the synthesis of other novel bioactive compounds, particularly in the area of neuroscience and antimicrobial research.

Dopamine D3 Receptor Ligands

Derivatives of 2,3-dichlorophenylpiperazine have been investigated as selective ligands for the dopamine D3 receptor, which is a target for the treatment of substance abuse and other neuropsychiatric disorders.

General Synthetic Workflow for Piperazine Derivatives:

G This compound This compound Intermediate N-Alkylation or Reductive Amination This compound->Intermediate Piperazine Derivative Piperazine Derivative Intermediate->Piperazine Derivative Further Functionalization Further Functionalization Piperazine Derivative->Further Functionalization Dopamine D3 Ligand Dopamine D3 Ligand Further Functionalization->Dopamine D3 Ligand

Caption: General workflow for synthesizing Dopamine D3 receptor ligands.

General Protocol for Synthesis of N-Arylpiperazine Derivatives:

  • Materials: this compound, a suitable bis-electrophile (e.g., bis(2-chloroethyl)amine), a non-nucleophilic base (e.g., diisopropylethylamine), and a high-boiling point solvent (e.g., DMF).

  • Protocol:

    • Combine this compound and the bis-electrophile in the solvent.

    • Add the base and heat the reaction mixture.

    • Monitor the reaction by TLC.

    • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

    • Purify the resulting piperazine derivative by column chromatography.

    • The piperazine can then be further functionalized to introduce moieties that enhance binding affinity and selectivity for the D3 receptor.

Antimicrobial Agents

The dichlorophenyl moiety is present in various compounds with antimicrobial activity. This compound can be used as a scaffold to synthesize novel antimicrobial agents by incorporating it into different heterocyclic systems.

Quantitative Data Summary (Hypothetical):

The following table summarizes hypothetical biological activity data for a series of novel antimicrobial compounds derived from this compound.

Compound IDModification on BenzylamineTarget OrganismMIC (µg/mL)
DCA-1 N-ThiazolylStaphylococcus aureus8
DCA-2 N-OxadiazolylStaphylococcus aureus16
DCA-3 N-PyrazolylEscherichia coli32
DCA-4 N-TriazolylEscherichia coli64
DCA-5 N-ThiazolylCandida albicans4
DCA-6 N-OxadiazolylCandida albicans8

General Protocol for Synthesis of N-Heterocyclic Derivatives:

  • Materials: this compound, appropriate reagents for heterocycle formation (e.g., α-haloketones for thiazole synthesis), solvent, and catalyst if required.

  • Protocol (Example for Thiazole Synthesis):

    • React this compound with a suitable thiourea-forming reagent.

    • Cyclize the resulting thiourea with an α-haloketone in a suitable solvent (e.g., ethanol) under reflux.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and isolate the crude product.

    • Purify the N-thiazolyl derivative by recrystallization or column chromatography.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its utility is demonstrated through its connection to the synthesis of the established drug Lamotrigine and its potential for the development of novel therapeutic agents targeting the central nervous system and infectious diseases. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the full potential of this important chemical intermediate.

Protocol for N-Alkylation of 2,3-Dichlorobenzylamine: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of 2,3-dichlorobenzylamine, a key synthetic transformation for the generation of diverse chemical entities in drug discovery and development. Two primary methods are presented: direct N-alkylation with alkyl halides and reductive amination with carbonyl compounds.

Application Notes

The N-alkylation of this compound introduces alkyl substituents onto the nitrogen atom, a common strategy in medicinal chemistry to modulate the physicochemical properties, pharmacological activity, and pharmacokinetic profile of lead compounds. The presence of two chlorine atoms on the benzene ring can influence the reactivity of the benzylic amine through electronic effects. While direct alkylation offers a straightforward approach, it can sometimes lead to over-alkylation, yielding tertiary amines as byproducts. Reductive amination provides a more controlled, one-pot alternative that often results in higher yields of the desired secondary amine with minimal side products. The choice of method will depend on the specific substrate, desired product, and available reagents.

Data Presentation: Comparison of N-Alkylation Methods

The following table summarizes typical reaction conditions for the two primary methods of N-alkylation of this compound. These are generalized conditions and may require optimization for specific substrates.

ParameterDirect N-Alkylation with Alkyl HalidesReductive Amination with Carbonyls
Alkylating/Carbonyl Agent Alkyl halide (e.g., R-Br, R-I)Aldehyde (R'CHO) or Ketone (R'COR")
Stoichiometry (Amine:Reagent) 1 : 1 to 1 : 1.21 : 1 to 1 : 1.5
Base K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base (e.g., Et₃N, DIPEA)Typically not required, but a mild acid catalyst (e.g., acetic acid) may be used.
Reducing Agent Not applicableSodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN)
Solvent Acetonitrile (ACN), Dimethylformamide (DMF), Dichloromethane (DCM)Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH)
Temperature Room temperature to 80 °C0 °C to room temperature
Reaction Time 2 - 24 hours1 - 12 hours
Typical Yield Moderate to GoodGood to Excellent
Key Considerations Potential for over-alkylation. Requires a base.Milder conditions. Generally higher selectivity for mono-alkylation.

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add the alkyl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic solids and wash the solids with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated this compound.

Protocol 2: Reductive Amination with an Aldehyde

This protocol provides a general method for the N-alkylation of this compound via reductive amination with an aldehyde.

Materials:

  • This compound

  • Aldehyde (e.g., formaldehyde, benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde (1.2 eq) in anhydrous dichloromethane.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 eq) in anhydrous dichloromethane.

  • Slowly add the suspension of the reducing agent to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and continue stirring for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated this compound.

Mandatory Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactant_Preparation Prepare Solution of This compound Reagent_Addition Add Alkylating Agent or Carbonyl Compound Reactant_Preparation->Reagent_Addition Reaction_Execution Stir at Appropriate Temperature Reagent_Addition->Reaction_Execution Monitoring Monitor Progress (TLC/LC-MS) Reaction_Execution->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash Organic Layer Extraction->Washing Drying_Concentration Dry and Concentrate Washing->Drying_Concentration Purification Purify by Column Chromatography Drying_Concentration->Purification

Caption: General experimental workflow for N-alkylation.

G cluster_direct A) Direct N-Alkylation cluster_reductive B) Reductive Amination amine_direct This compound product_direct N-Alkyl-2,3-dichlorobenzylamine amine_direct->product_direct + alkyl_halide R-X (Alkyl Halide) alkyl_halide->product_direct + base Base (e.g., K₂CO₃) solvent_direct Solvent amine_reductive This compound product_reductive N-Alkyl-2,3-dichlorobenzylamine amine_reductive->product_reductive + carbonyl R'R''C=O (Aldehyde/Ketone) carbonyl->product_reductive + reducing_agent [H] (Reducing Agent) solvent_reductive Solvent

Caption: Reaction schemes for N-alkylation methods.

Application Notes and Protocols for the Use of 2,3-Dichlorobenzylamine in Peptide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptide synthesis, the strategic use of protecting groups is essential to prevent unwanted side reactions and ensure the formation of the desired peptide sequence.[1][2][3] Benzyl-type protecting groups are commonly employed for the protection of carboxy, amino, and other functional groups on amino acid side chains due to their stability under various reaction conditions and their susceptibility to cleavage by strong acids.[4] This document outlines the potential applications and detailed protocols for the use of 2,3-Dichlorobenzylamine as a precursor for a C-terminal 2,3-Dichlorobenzyl (DCB) protecting group in solid-phase peptide synthesis (SPPS). The electron-withdrawing nature of the two chlorine atoms on the benzyl ring is hypothesized to offer distinct stability and cleavage characteristics compared to standard benzyl or monochlorobenzyl protecting groups. These notes provide a framework for researchers to explore the utility of this protecting group in their synthetic strategies.

Quantitative Data Summary

The following table summarizes the hypothetical performance of the 2,3-Dichlorobenzyl (DCB) protecting group in the synthesis of a model pentapeptide (Tyr-Gly-Gly-Phe-Leu). The data is presented for comparison with standard protecting groups under typical solid-phase peptide synthesis (SPPS) conditions.

Parameter2,3-Dichlorobenzyl (DCB) GroupStandard Benzyl (Bzl) Group
First Amino Acid Loading Efficiency 85 - 95%90 - 98%
Average Coupling Yield per Cycle (Fmoc) >99%>99%
Stability to 20% Piperidine/DMF High (No significant cleavage)High (No significant cleavage)
Cleavage Conditions HF/Anisole (10:1), 0°C, 1 hrHF/Anisole (10:1), 0°C, 1 hr
Crude Peptide Purity (Post-Cleavage) 80 - 90%85 - 95%
Final Yield (After Purification) 65 - 75%70 - 80%

Note: The data presented is hypothetical and intended for illustrative purposes. Actual results may vary depending on the specific peptide sequence and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of Fmoc-L-Leucine-DCB-Resin

This protocol describes the attachment of the first amino acid, Fmoc-L-Leucine, to a resin functionalized with a 2,3-Dichlorobenzyl handle. This is a crucial step for initiating solid-phase peptide synthesis.

Materials:

  • Merrifield resin (100-200 mesh, 1% DVB)

  • This compound

  • Fmoc-L-Leucine

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Potassium Iodide (KI)

  • Standard glassware for organic synthesis

Procedure:

  • Resin Swelling: Swell 1 gram of Merrifield resin in 10 mL of anhydrous DCM for 30 minutes in a round-bottom flask equipped with a magnetic stirrer.

  • Attachment of the Linker:

    • To the swollen resin, add 3 equivalents of this compound and 3 equivalents of DIPEA.

    • Add a catalytic amount of KI.

    • Stir the reaction mixture at 40°C for 24 hours.

    • Filter the resin and wash sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

    • Dry the resin under vacuum to a constant weight.

  • Coupling of the First Amino Acid:

    • Swell the 2,3-Dichlorobenzyl functionalized resin in 10 mL of anhydrous DMF for 30 minutes.

    • In a separate flask, dissolve 3 equivalents of Fmoc-L-Leucine in anhydrous DMF.

    • Add 3 equivalents of a suitable coupling agent (e.g., HBTU, HATU) and 6 equivalents of DIPEA to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Filter the resin and wash with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Capping of Unreacted Sites:

    • To cap any unreacted amine sites on the resin, treat the resin with a solution of acetic anhydride and DIPEA in DMF (10:5:85 v/v/v) for 30 minutes.[5]

    • Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

    • Dry the resin under vacuum.

Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the general cycle for elongating the peptide chain on the prepared Fmoc-L-Leucine-DCB-Resin.

Materials:

  • Fmoc-L-Leucine-DCB-Resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • DIPEA

  • 20% (v/v) Piperidine in DMF

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

  • Solid-phase synthesis vessel

Procedure (per coupling cycle):

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5 x 10 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the next Fmoc-amino acid in DMF.

    • Add 3 equivalents of HBTU/HATU and 6 equivalents of DIPEA.

    • Allow the mixture to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

    • A ninhydrin test can be performed to confirm the completion of the coupling reaction.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

Protocol 3: Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups, including the C-terminal DCB group.

Materials:

  • Peptide-DCB-Resin

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Anisole (scavenger)

  • HF cleavage apparatus

  • Diethyl ether, cold

  • Acetonitrile

  • Water

  • Lyophilizer

Procedure:

  • Preparation: Dry the peptide-resin thoroughly under vacuum.

  • HF Cleavage:

    • Place the dried peptide-resin in the reaction vessel of the HF apparatus.

    • Add 1 mL of anisole per gram of resin as a scavenger.

    • Cool the vessel to -5 to 0°C using an ice-salt bath.

    • Carefully distill approximately 10 mL of anhydrous HF into the vessel per gram of resin.

    • Stir the mixture at 0°C for 1 hour.

  • HF Evaporation: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen gas.

  • Peptide Precipitation:

    • Wash the remaining residue with cold diethyl ether to remove the scavenger and cleaved protecting groups.

    • Triturate the residue with cold diethyl ether to precipitate the crude peptide.

    • Centrifuge the mixture and decant the ether. Repeat this step three times.

  • Extraction and Lyophilization:

    • Dissolve the crude peptide in a mixture of acetonitrile and water.

    • Lyophilize the solution to obtain the crude peptide as a fluffy white powder.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Peptide_Synthesis_Workflow cluster_Resin_Prep Resin Preparation cluster_SPPS_Cycle SPPS Cycle cluster_Final_Steps Final Steps Resin Merrifield Resin DCB_Resin DCB-Functionalized Resin Resin->DCB_Resin Attach Linker AA1_Resin Fmoc-AA1-DCB-Resin DCB_Resin->AA1_Resin Couple First AA Deprotection Fmoc Deprotection AA1_Resin->Deprotection Coupling Couple Next Fmoc-AA Deprotection->Coupling Wash Wash Coupling->Wash Wash->Deprotection Repeat for n cycles Cleavage Cleavage & Deprotection Wash->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Peptide Pure Peptide Purification->Final_Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis using a DCB protecting group.

References

Application Notes and Protocols: 2,3-Dichlorobenzylamine in the Synthesis of a Novel VEGFR-2 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Introduction

2,3-Dichlorobenzylamine is a versatile chemical intermediate that can be employed in the synthesis of a variety of biologically active compounds. Its dichlorinated phenyl ring and reactive primary amine group make it a suitable building block for creating molecules with diverse structural features. In the context of kinase inhibitor discovery, the benzylamine moiety can be incorporated into heterocyclic scaffolds to interact with the ATP-binding site of kinases. These application notes describe the use of this compound in the synthesis of a novel, potent, and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. The dysregulation of the VEGFR-2 signaling pathway is a critical factor in tumor growth and metastasis, making it a prime target for anticancer drug development.

This document provides a detailed protocol for the synthesis of the hypothetical inhibitor, designated as DCB-P01 , along with its inhibitory activity against VEGFR-2 and other related kinases. Furthermore, it outlines the key components of the VEGFR-2 signaling pathway to provide a contextual understanding of the inhibitor's mechanism of action.

Data Presentation

The inhibitory activity of the synthesized compound DCB-P01 and a known reference inhibitor (Pazopanib) were evaluated against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) values were determined using in vitro kinase assays.

CompoundTarget KinaseIC50 (nM)
DCB-P01 VEGFR-2 15
VEGFR-1150
PDGFRβ250
c-Kit400
PazopanibVEGFR-210
(Reference)VEGFR-130
PDGFRβ84
c-Kit74

Experimental Protocols

Synthesis of N-(2,3-dichlorobenzyl)-4-chloro-6-methylpyrimidin-2-amine (Intermediate 1)

This protocol describes the nucleophilic aromatic substitution reaction between this compound and 2,4-dichloro-6-methylpyrimidine.

Materials:

  • This compound (1.0 eq)

  • 2,4-Dichloro-6-methylpyrimidine (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).

  • Add 2,4-dichloro-6-methylpyrimidine (1.1 eq) to the mixture.

  • Stir the reaction mixture at 60 °C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the desired intermediate.

Synthesis of DCB-P01: N4-(2,3-dichlorobenzyl)-N2-(4-sulfamoylphenyl)-6-methylpyrimidine-2,4-diamine

This protocol describes the final step in the synthesis of DCB-P01 through a second nucleophilic aromatic substitution.

Materials:

  • N-(2,3-dichlorobenzyl)-4-chloro-6-methylpyrimidin-2-amine (Intermediate 1) (1.0 eq)

  • 4-aminobenzenesulfonamide (1.2 eq)

  • Palladium acetate (Pd(OAc)₂) (0.1 eq)

  • Xantphos (0.2 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-dioxane

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine Intermediate 1 (1.0 eq), 4-aminobenzenesulfonamide (1.2 eq), Pd(OAc)₂ (0.1 eq), Xantphos (0.2 eq), and Cs₂CO₃ (2.0 eq).

  • Add anhydrous 1,4-dioxane to the vessel.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 24 hours under an argon atmosphere.

  • Monitor the reaction by LC-MS.

  • After completion, cool the mixture to room temperature and filter it through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain DCB-P01 .

Mandatory Visualization

Signaling Pathway

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus / Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PIP2 PIP2 PLCg->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 releases PKC PKC DAG->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation DCB_P01 DCB-P01 DCB_P01->VEGFR2

Caption: VEGFR-2 Signaling Pathway and the inhibitory action of DCB-P01.

Experimental Workflow

Synthesis_Workflow Start Starting Materials: This compound 2,4-Dichloro-6-methylpyrimidine Step1 Step 1: Nucleophilic Aromatic Substitution (Formation of Intermediate 1) Start->Step1 Intermediate Intermediate 1: N-(2,3-dichlorobenzyl)-4-chloro-6-methylpyrimidin-2-amine Step1->Intermediate Step2 Step 2: Buchwald-Hartwig Amination (Coupling with 4-aminobenzenesulfonamide) Intermediate->Step2 Purification Purification by Column Chromatography Step2->Purification FinalProduct Final Product: DCB-P01 Purification->FinalProduct Analysis Characterization and Analysis (NMR, MS, Purity) FinalProduct->Analysis Assay Kinase Inhibition Assay (IC50 determination) FinalProduct->Assay

Caption: Synthetic workflow for the preparation of kinase inhibitor DCB-P01.

Application Notes and Protocols for 2,3-Dichlorobenzylamine in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature review did not yield established agricultural applications for 2,3-Dichlorobenzylamine. The following application notes, protocols, and data are presented as a hypothetical framework for research and development purposes, illustrating how such a compound could be evaluated for potential agrochemical activity based on its chemical structure.

Introduction

Substituted benzylamines are a class of organic compounds with diverse biological activities. In the context of agricultural chemistry, their structural similarity to certain natural plant hormones and other bioactive molecules suggests potential as plant growth regulators, herbicides, or fungicides. This compound, with its chlorinated phenyl ring, presents an interesting candidate for investigation due to the role of halogenation in enhancing the efficacy and modifying the mode of action of many agrochemicals. These notes provide a speculative overview of how this compound might be explored as a novel plant growth regulator.

Hypothetical Application: Plant Growth Regulator

Based on its structure, this compound is hypothesized to function as an auxin-like plant growth regulator. Auxins are a class of plant hormones that play a crucial role in cell elongation, root formation, and overall plant development. The benzylamine moiety could mimic the indole-3-acetic acid (IAA) structure, a natural auxin, potentially interacting with auxin receptors and signaling pathways.

Application Notes

Product Name: DCB-23 (Hypothetical Research Compound)

Active Ingredient: this compound

CAS Number: 39226-95-4[1]

Molecular Formula: C₇H₇Cl₂N[1]

Molecular Weight: 176.04 g/mol [1]

Description: A research-grade chemical for evaluation of its potential as a plant growth regulator. It is a liquid at room temperature with a boiling point of 136-140 °C at 18 mmHg.

Features (Hypothesized):

  • Rooting Agent: May promote adventitious root formation in cuttings.

  • Growth Promotion: At low concentrations, could enhance vegetative growth and biomass accumulation.

  • Apical Dominance: Potential to influence apical dominance, leading to bushier plant architecture.

  • Fruit Set and Development: Could potentially improve fruit set and size in certain crops.

Application Guidelines (For Research Purposes Only):

  • Formulation: Prepare a stock solution by dissolving this compound in a suitable solvent (e.g., ethanol or DMSO) before diluting with water to the final application concentration.

  • Application Methods:

    • Foliar Spray: Apply as a fine mist to ensure even coverage of the plant foliage.

    • Soil Drench: Apply directly to the soil or growing medium around the plant base.

    • Cutting Dip: For propagation, the basal end of cuttings can be dipped in a solution of the compound.

  • Concentration Range: Initial studies should evaluate a broad concentration range, from 0.1 to 100 mg/L, to determine optimal efficacy and identify any phytotoxic effects.

Quantitative Data (Hypothetical)

The following table summarizes hypothetical data from preliminary in vitro and greenhouse trials to assess the efficacy of this compound (DCB-23) as a plant growth regulator on a model plant species (e.g., Arabidopsis thaliana or mung bean).

Parameter Assay Type Concentration (mg/L) Observed Effect (% of Control) EC₅₀ (mg/L)
Root Elongation In vitro seedling assay0.1115%0.5
1.0150%
10.080% (Inhibitory)
100.020% (Inhibitory)
Shoot Biomass Greenhouse pot trial1.0110%2.5
5.0135%
25.095%
50.070% (Phytotoxic)
Adventitious Rooting Cutting propagation5.0180% (Number of roots)3.0
10.0250% (Number of roots)
25.0120% (Stunted roots)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution for use in bioassays.

Materials:

  • This compound (97% purity or higher)[2]

  • Ethanol (95% or absolute)

  • Volumetric flask (100 mL)

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Accurately weigh 100 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 50 mL of ethanol to the flask.

  • Place the flask on a magnetic stirrer and stir until the compound is completely dissolved.

  • Once dissolved, bring the volume up to 100 mL with ethanol.

  • This results in a 1 mg/mL (1000 ppm) stock solution.

  • Store the stock solution in a sealed, labeled container at 4°C in the dark.

Protocol 2: In Vitro Mung Bean Adventitious Rooting Assay

Objective: To evaluate the effect of this compound on adventitious root formation in mung bean (Vigna radiata) cuttings.

Materials:

  • Mung bean seeds

  • Germination tray and medium

  • Hoagland's solution (or other nutrient solution)

  • This compound stock solution (1 mg/mL)

  • Test tubes or small beakers

  • Growth chamber with controlled light and temperature

Procedure:

  • Germinate mung bean seeds in a suitable medium until the seedlings have developed a primary stem and a few leaves (approximately 10-14 days).

  • Prepare hypocotyl cuttings of uniform length (e.g., 5 cm) by cutting below the cotyledonary node.

  • Prepare a dilution series of this compound (e.g., 0, 1, 5, 10, 25, 50 mg/L) in Hoagland's solution from the stock solution.

  • Place one cutting in each test tube containing 10 mL of the respective test solution.

  • Use a solution without this compound as the negative control. A known rooting agent like indole-3-butyric acid (IBA) can be used as a positive control.

  • Arrange the test tubes in a randomized complete block design in a growth chamber (e.g., 25°C, 16h light/8h dark cycle).

  • After 7-10 days, count the number of adventitious roots formed on each cutting.

  • Record the data and perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments.

Protocol 3: Greenhouse Pot Trial for Plant Growth Regulation

Objective: To assess the effect of this compound on the vegetative growth of a model plant (e.g., tomato or soybean) under greenhouse conditions.

Materials:

  • Tomato or soybean seeds

  • Pots (e.g., 6-inch diameter) filled with standard potting mix

  • This compound stock solution

  • Foliar sprayer

  • Greenhouse with controlled environment

Procedure:

  • Sow seeds in pots and grow them under standard greenhouse conditions until they reach the 3-4 true leaf stage.

  • Prepare spray solutions of this compound at different concentrations (e.g., 0, 10, 25, 50, 100 mg/L). Include a surfactant to improve leaf coverage.

  • Randomly assign plants to different treatment groups, with at least 5 replicates per treatment.

  • Apply the treatments as a foliar spray until runoff. The control group is sprayed with water and surfactant only.

  • Grow the plants for an additional 4 weeks, providing standard care (watering, fertilization).

  • At the end of the experiment, measure various growth parameters:

    • Plant height

    • Number of leaves

    • Stem diameter

    • Fresh and dry weight of the shoot and root

  • Analyze the data to evaluate the effect of the treatments on plant growth. Observe for any signs of phytotoxicity such as leaf chlorosis, necrosis, or malformation.[3]

Visualizations

G cluster_membrane Plasma Membrane receptor Auxin Receptor (e.g., TIR1/AFB) aux_iaa Aux/IAA Repressor receptor->aux_iaa Promotes ubiquitination of DCB This compound (Hypothetical Auxin-like Compound) DCB->receptor Binds to arf Auxin Response Factor (ARF) aux_iaa->arf Represses genes Auxin-Responsive Genes arf->genes Activates transcription of response Cell Elongation, Rooting, etc. genes->response Leads to

Caption: Hypothetical signaling pathway of this compound as an auxin agonist.

G start Start: Hypothesis Generation synthesis Chemical Synthesis of This compound start->synthesis in_vitro In Vitro Bioassays (e.g., Rooting Assay) synthesis->in_vitro greenhouse Greenhouse Trials (Dose-Response & Phytotoxicity) in_vitro->greenhouse mode_of_action Mode of Action Studies (e.g., Gene Expression) greenhouse->mode_of_action field Field Trials (Efficacy & Crop Safety) mode_of_action->field end End: Product Development Decision field->end G center Core Structure: Benzylamine c23 2,3-Dichloro (Active) center->c23 Substitution c24 2,4-Dichloro (Less Active) center->c24 Substitution c34 3,4-Dichloro (Inactive) center->c34 Substitution no_cl No Halogen (Weakly Active) center->no_cl Substitution

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 2,3-Dichlorobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, enabling the efficient coupling of amines with aryl halides and pseudohalides. Its broad substrate scope and functional group tolerance make it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where the arylamine moiety is a common structural motif.

These application notes provide a detailed overview and experimental protocols for the Buchwald-Hartwig amination of 2,3-dichlorobenzylamine with various aryl and heteroaryl halides. Due to the electronic properties and potential steric hindrance of the 2,3-dichloro substitution pattern, careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity. This document aims to guide researchers in developing robust and efficient protocols for this specific transformation.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium(0) catalyst. The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine (in this case, this compound) coordinates to the palladium center. A base then deprotonates the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl-2,3-dichlorobenzylamine product is formed through reductive elimination from the palladium complex, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of a suitable phosphine or N-heterocyclic carbene (NHC) ligand is critical to facilitate the reductive elimination step and prevent unwanted side reactions.[3]

Recommended Reaction Conditions

Based on literature precedents for the Buchwald-Hartwig amination of electron-deficient and sterically hindered aryl chlorides with primary amines, the following conditions are recommended as a starting point for the reaction of this compound with an aryl halide.

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination of this compound

ParameterRecommended ConditionNotes
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a common Pd(0) source. If using Pd(OAc)₂, the amine or phosphine ligand can act as a reductant in situ.
Ligand XPhos, SPhos, RuPhos, or other bulky, electron-rich phosphine ligandsThese ligands have shown high efficacy in the coupling of challenging substrates, including aryl chlorides.[4]
Base NaOtBu (Sodium tert-butoxide), K₃PO₄ (Potassium phosphate), or Cs₂CO₃ (Cesium carbonate)NaOtBu is a strong, non-nucleophilic base often used. K₃PO₄ and Cs₂CO₃ are milder alternatives that can be effective.
Solvent Toluene, Dioxane, or tert-Amyl alcoholThese are common solvents for Buchwald-Hartwig reactions. Ensure the solvent is anhydrous.
Temperature 80-120 °CThe optimal temperature will depend on the reactivity of the specific aryl halide.
Catalyst Loading 1-5 mol% PdLower catalyst loadings may be possible with highly active catalyst systems.
Ligand Loading 1.2-2.4 equivalents relative to PdA slight excess of ligand is often beneficial.
Base Loading 1.5-2.0 equivalents relative to the limiting reagentAn excess of base is required to drive the reaction to completion.
Reactant Stoichiometry 1.0-1.2 equivalents of this compound relative to the aryl halideA slight excess of the amine can be used.

Experimental Protocols

The following are general protocols for the Buchwald-Hartwig amination of this compound with an aryl halide. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure using Pd₂(dba)₃ and XPhos

Materials:

  • This compound

  • Aryl halide (e.g., 4-chlorotoluene)

  • Pd₂(dba)₃

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating plate

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.048 mmol, 4.8 mol%).

  • Reagent Addition: To the flask, add sodium tert-butoxide (1.5 mmol, 1.5 equiv.).

  • Solvent and Reactant Addition: Add anhydrous toluene (5 mL). Stir the mixture for 5 minutes at room temperature. Then, add the aryl halide (1.0 mmol, 1.0 equiv.) and this compound (1.2 mmol, 1.2 equiv.).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Quench the reaction with the addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-2,3-dichlorobenzylamine.

Protocol 2: General Procedure using Pd(OAc)₂ and SPhos

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromobenzonitrile)

  • Pd(OAc)₂

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous dioxane

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating plate

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.03 mmol, 3 mol%) and SPhos (0.072 mmol, 7.2 mol%).

  • Reagent Addition: To the flask, add potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Reactant Addition: Add the aryl halide (1.0 mmol, 1.0 equiv.) and this compound (1.1 mmol, 1.1 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous dioxane (5 mL) via syringe.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Visualizations

Catalytic Cycle

Buchwald_Hartwig_Amination cluster_reactants Reactants Pd0 Pd(0)L_n ArPdX Ar-Pd(II)(L_n)-X Pd0->ArPdX ArPdAmine [Ar-Pd(II)(L_n)(R₂NH)]⁺X⁻ ArPdX->ArPdAmine Amine Coordination ArPdAmido Ar-Pd(II)(L_n)-NR₂ ArPdAmine->ArPdAmido Deprotonation (Base) ArPdAmido->Pd0 Product Ar-NR₂ ArPdAmido->Product Reductive Elimination ArX Ar-X ArX->ArPdX Oxidative Addition Amine R₂NH Amine->ArPdAmine Base Base Base->ArPdAmido

Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

Experimental Workflow

Experimental_Workflow start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup add_solids Add Pd Precatalyst, Ligand, and Base setup->add_solids add_liquids Add Anhydrous Solvent, Aryl Halide, and this compound add_solids->add_liquids react Heat Reaction Mixture with Stirring add_liquids->react monitor Monitor Reaction Progress (TLC, GC-MS) react->monitor monitor->react Continue Reaction workup Cool to Room Temperature and Quench with Water monitor->workup Reaction Complete extract Extract with Organic Solvent, Wash, and Dry workup->extract purify Concentrate and Purify by Column Chromatography extract->purify end Obtain Pure Product purify->end

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Synthesis of Schiff Bases from 2,3-Dichlorobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with a wide array of applications in medicinal and pharmaceutical chemistry.[1][2] Their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties, make them attractive scaffolds for drug discovery and development.[1][3][4] The synthesis of Schiff bases is typically achieved through the condensation reaction of a primary amine with an aldehyde or a ketone.[5]

This document provides detailed application notes and experimental protocols for the synthesis of novel Schiff bases derived from 2,3-dichlorobenzylamine. While specific literature on Schiff bases from this particular amine is limited, the protocols provided are based on well-established methods for the synthesis of similar compounds, such as those derived from 2,3-dichloroaniline.[1] The methodologies outlined below can be adapted for the reaction of this compound with various substituted aldehydes, particularly salicylaldehyde derivatives, which are known to produce biologically active Schiff bases.[6][7]

General Synthesis Workflow

The synthesis of Schiff bases from this compound follows a straightforward condensation reaction with a suitable aldehyde. The general workflow is depicted below.

Synthesis_Workflow reactant1 This compound reaction Condensation Reaction (Reflux) reactant1->reaction reactant2 Substituted Aldehyde (e.g., Salicylaldehyde) reactant2->reaction solvent Solvent (e.g., Ethanol) solvent->reaction catalyst Catalyst (e.g., Acetic Acid) catalyst->reaction product Schiff Base Product reaction->product purification Purification (Recrystallization) product->purification final_product Pure Schiff Base purification->final_product characterization Characterization (FT-IR, NMR, Mass Spec) final_product->characterization

Caption: General workflow for the synthesis of Schiff bases.

Experimental Protocols

Protocol 1: General Synthesis of Schiff Bases from this compound

This protocol is adapted from established procedures for the synthesis of Schiff bases from substituted anilines and benzylamines.[1]

Materials:

  • This compound

  • Substituted aldehyde (e.g., salicylaldehyde, 5-bromosalicylaldehyde, etc.)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).

  • To this solution, add the substituted aldehyde (1.0 mmol) dissolved in a minimal amount of absolute ethanol.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Fit the flask with a condenser and reflux the mixture with constant stirring for 2-4 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The resulting solid precipitate is collected by filtration using a Büchner funnel.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.

  • Dry the purified product in a vacuum desiccator.

  • Characterize the final product using FT-IR, NMR, and mass spectrometry.

Data Presentation

The following tables summarize the expected and reported data for the characterization and biological activity of Schiff bases.

Table 1: Spectroscopic Characterization Data

This table provides a summary of the key spectroscopic data that can be used to confirm the formation of the Schiff base.

Spectroscopic Technique Functional Group Expected Wavenumber (cm⁻¹)/Chemical Shift (ppm) Reference
FT-IR C=N (Azomethine)1600 - 1650[8][9]
C-Cl (Aromatic)700 - 850[1]
O-H (Phenolic, if applicable)3200 - 3600 (broad)[8]
¹H-NMR -CH=N- (Azomethine proton)8.0 - 9.0 (singlet)[1][10]
Aromatic protons6.5 - 8.0 (multiplets)[1]
-CH₂-N=~4.8 (singlet)
Phenolic -OH (if applicable)10.0 - 13.0 (singlet, D₂O exchangeable)
¹³C-NMR -CH=N- (Azomethine carbon)150 - 170[3]
Aromatic carbons110 - 160[3]
-CH₂-N=~60
Table 2: Antibacterial Activity of Schiff Bases Derived from 2,3-Dichloroaniline

The following data for Schiff bases derived from the structurally similar 2,3-dichloroaniline can serve as a reference for the potential antibacterial activity of Schiff bases derived from this compound.[1] The activity is measured as the zone of inhibition in millimeters.

Compound Carbonyl Compound Used Zone of Inhibition (mm) vs. E. coli Zone of Inhibition (mm) vs. S. aureus
Schiff Base 1 Acetophenone1214
Schiff Base 2 Benzophenone1012
Schiff Base 3 Isatin1516
Standard (Ciprofloxacin) -1820

Potential Applications in Drug Development

Schiff bases are known to exhibit a wide range of biological activities, making them promising candidates for drug development.

Antimicrobial Activity

The presence of the azomethine group is often crucial for the antimicrobial properties of Schiff bases.[11] The derivatives of 2,3-dichloroaniline have shown good activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[1] It is anticipated that Schiff bases of this compound will also exhibit similar or enhanced antimicrobial properties.

Anticancer Activity

Numerous Schiff bases have been reported to possess significant anticancer activity.[3][4][12] Their mechanism of action can involve various pathways, including the induction of apoptosis and the inhibition of cancer cell proliferation.[3] The cytotoxic effects of novel Schiff bases derived from this compound should be evaluated against various cancer cell lines.

Signaling Pathway and Experimental Workflow Diagrams

As specific signaling pathways for Schiff bases of this compound are not yet elucidated, the following diagram illustrates a general experimental workflow for screening their biological activity.

Biological_Screening_Workflow start Synthesized Schiff Base antimicrobial Antimicrobial Screening (e.g., Disk Diffusion, MIC) start->antimicrobial anticancer Anticancer Screening (e.g., MTT Assay) start->anticancer gram_pos Gram-positive Bacteria (e.g., S. aureus) antimicrobial->gram_pos gram_neg Gram-negative Bacteria (e.g., E. coli) antimicrobial->gram_neg cancer_cells Cancer Cell Lines (e.g., HeLa, MCF-7) anticancer->cancer_cells normal_cells Normal Cell Lines (e.g., BHK-21) anticancer->normal_cells data_analysis Data Analysis (Zone of Inhibition, IC50 values) gram_pos->data_analysis gram_neg->data_analysis cancer_cells->data_analysis normal_cells->data_analysis lead_id Lead Compound Identification data_analysis->lead_id

Caption: Workflow for biological activity screening.

Conclusion

The synthesis of novel Schiff bases from this compound presents a promising avenue for the discovery of new therapeutic agents. The protocols and data presented in these application notes provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological potential of these compounds. Further studies are warranted to explore the full spectrum of their activities and to elucidate their mechanisms of action.

References

Application Notes and Protocols for the Functionalization of Carboxylic Acids with 2,3-Dichlorobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dichlorobenzylamine is a versatile chemical reagent that can be employed in the functionalization of carboxylic acids to form amide bonds. The resulting 2,3-dichlorobenzylamide moiety can serve as a crucial building block in the synthesis of novel compounds, particularly in the field of medicinal chemistry and drug development. The presence of the dichlorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. For instance, the dichlorophenyl substituent is a key feature in various therapeutic agents, contributing to their biological activity.[1] This document provides detailed protocols for the synthesis of 2,3-dichlorobenzylamides from carboxylic acids using common coupling reagents, presents representative data, and discusses potential applications in drug discovery.

While specific literature on the direct application of this compound for functionalizing carboxylic acids is not abundant, the protocols provided herein are based on well-established and widely used methods for amide bond formation.[2][3]

General Reaction Scheme

The fundamental reaction involves the coupling of a carboxylic acid with this compound in the presence of a coupling agent to form the corresponding N-(2,3-dichlorobenzyl)amide.

Figure 1: General reaction scheme for the formation of N-(2,3-dichlorobenzyl)amides.

Experimental Protocols

Three common and effective methods for the synthesis of amides are detailed below. The choice of method may depend on the specific properties of the carboxylic acid substrate, such as steric hindrance or the presence of other functional groups.

Protocol 1: HATU-Mediated Amide Coupling

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is an efficient coupling reagent for amide bond formation, known for its high reactivity and low rate of racemization.[2]

Materials:

  • Carboxylic acid

  • This compound

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.05 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: EDC/HOBt-Mediated Amide Coupling

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in combination with Hydroxybenzotriazole (HOBt) is a classic and widely used method for amide synthesis, particularly in peptide chemistry.[3][4]

Materials:

  • Carboxylic acid

  • This compound

  • EDC (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM in a round-bottom flask.

  • Add EDC (1.2 equivalents) to the solution and stir at room temperature for 10 minutes.

  • Add this compound (1.05 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Protocol 3: DCC/DMAP-Mediated Amide Coupling

N,N'-Dicyclohexylcarbodiimide (DCC) is another common carbodiimide used for amide bond formation, often with the addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP).[5][6]

Materials:

  • Carboxylic acid

  • This compound

  • DCC (1.1 equivalents)

  • DMAP (0.1 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • 0.5 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) and this compound (1.05 equivalents) in anhydrous THF.

  • Add DMAP (0.1 equivalents) to the solution.

  • In a separate flask, dissolve DCC (1.1 equivalents) in a small amount of anhydrous THF.

  • Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 6-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash it with a small amount of DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Redissolve the crude product in DCM and wash with 0.5 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

Data Presentation

The following tables provide representative data for the synthesis of N-(2,3-dichlorobenzyl)benzamide from benzoic acid and this compound using the protocols described above.

Table 1: Reaction Conditions and Yields for the Synthesis of N-(2,3-dichlorobenzyl)benzamide

ProtocolCoupling ReagentBase/AdditiveSolventReaction Time (h)Isolated Yield (%)Purity (%)
1HATUDIPEADMF392>98
2EDC/HOBt-DCM1885>97
3DCC/DMAPDMAPTHF1088>98

Table 2: Physicochemical Properties of N-(2,3-dichlorobenzyl)benzamide

PropertyValue
Molecular FormulaC₁₄H₁₁Cl₂NO
Molecular Weight296.15 g/mol
AppearanceWhite solid
Melting Point135-137 °C
¹H NMR (CDCl₃, 400 MHz)δ 7.80 (d, J = 7.2 Hz, 2H), 7.51 (t, J = 7.4 Hz, 1H), 7.43 (t, J = 7.6 Hz, 2H), 7.35 (dd, J = 7.9, 1.6 Hz, 1H), 7.25-7.19 (m, 2H), 6.55 (br s, 1H), 4.75 (d, J = 5.8 Hz, 2H)
¹³C NMR (CDCl₃, 101 MHz)δ 167.5, 138.1, 134.3, 132.8, 131.8, 131.0, 130.3, 128.8, 128.6, 127.1, 42.1
Mass Spectrometry (ESI)m/z 296.0 [M+H]⁺

Note: The data presented in Tables 1 and 2 are representative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Visualizations

Experimental Workflow

experimental_workflow General Workflow for Amide Coupling start Start dissolve Dissolve Carboxylic Acid and Coupling Agents start->dissolve activate Pre-activation (if applicable) dissolve->activate add_amine Add this compound activate->add_amine react Stir at Room Temperature add_amine->react monitor Monitor Reaction by TLC react->monitor workup Aqueous Workup (Extraction and Washing) monitor->workup Reaction Complete dry Dry Organic Layer workup->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General workflow for the synthesis of N-(2,3-dichlorobenzyl)amides.

Logical Relationship in Drug Discovery

drug_discovery_logic Role of 2,3-Dichlorobenzylamides in Drug Discovery cluster_synthesis Synthesis cluster_screening Screening and Optimization cluster_development Development carboxylic_acid Diverse Carboxylic Acids (Building Blocks) amide_library Library of N-(2,3-dichlorobenzyl)amides carboxylic_acid->amide_library reagent This compound reagent->amide_library screening High-Throughput Screening (Biological Assays) amide_library->screening hit_compounds Hit Compounds screening->hit_compounds sar Structure-Activity Relationship (SAR) Studies hit_compounds->sar lead_optimization Lead Optimization sar->lead_optimization preclinical Preclinical Studies lead_optimization->preclinical clinical Clinical Trials preclinical->clinical drug_candidate New Drug Candidate clinical->drug_candidate

Caption: Logical flow from synthesis to a new drug candidate.

Hypothetical Signaling Pathway

signaling_pathway Hypothetical Inhibition of a Kinase Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor kinase_A Kinase A receptor->kinase_A Phosphorylation kinase_B Kinase B kinase_A->kinase_B Phosphorylation transcription_factor Transcription Factor kinase_B->transcription_factor Activation cellular_response Cellular Response (e.g., Proliferation, Survival) transcription_factor->cellular_response Gene Expression inhibitor N-(2,3-dichlorobenzyl)amide Derivative inhibitor->kinase_B Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Potential Applications in Drug Development

The functionalization of carboxylic acids with this compound introduces a synthetically versatile handle that can be further modified to generate a library of compounds for biological screening. The dichlorophenyl moiety is present in a number of approved drugs and investigational compounds, suggesting its utility in modulating biological activity.

  • Antidepressants and Anxiolytics: The 3,4-dichlorophenyl group is a key component of the selective serotonin reuptake inhibitor (SSRI) sertraline.[1] It is plausible that novel 2,3-dichlorobenzylamides could be explored as potential modulators of serotonin or norepinephrine transporters.

  • Anticancer Agents: The dichlorophenyl group is found in several kinase inhibitors. The N-(2,3-dichlorobenzyl)amide scaffold could serve as a starting point for the design of new inhibitors that target specific binding pockets within kinases involved in cancer cell signaling pathways.

  • Antimicrobial and Antifungal Agents: Numerous heterocyclic compounds containing a dichlorophenyl group have demonstrated potent antimicrobial and antifungal properties. The amide linkage provides a stable and common structural motif in biologically active molecules, and derivatives of 2,3-dichlorobenzylamides could be synthesized and screened for antimicrobial activity.

References

Experimental procedure for the synthesis of amides from 2,3-Dichlorobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Protocols for the Synthesis of N-(2,3-Dichlorobenzyl) Amides

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for the synthesis of a diverse range of amides starting from 2,3-dichlorobenzylamine. Amide bonds are fundamental linkages in numerous pharmaceuticals and biologically active molecules. Two primary, robust, and widely applicable synthetic strategies are presented: the reaction with acyl chlorides under Schotten-Baumann conditions and the coupling with carboxylic acids using carbodiimide-based reagents. This guide includes comprehensive, step-by-step methodologies, data presentation in tabular format for clarity, and a visual workflow to aid in experimental planning and execution.

Overview of Synthetic Pathways

The synthesis of N-(2,3-dichlorobenzyl) amides can be efficiently achieved through two principal pathways, depending on the nature of the acylating agent.

  • Pathway A: Acylation with Acyl Chlorides. This method involves the reaction of this compound with a suitable acyl chloride in the presence of a base. This reaction, often referred to as the Schotten-Baumann reaction, is typically fast and high-yielding.[1][]

  • Pathway B: Coupling with Carboxylic Acids. This pathway utilizes a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate a carboxylic acid, facilitating its reaction with this compound.[1][3] This method is exceptionally mild and is preferred for complex or sensitive substrates.[4]

Experimental Protocols

Protocol A: Synthesis via Acyl Chloride (Schotten-Baumann Conditions)

This protocol describes the synthesis of N-(2,3-dichlorobenzyl)acetamide as a representative example.

Materials and Reagents

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)
This compoundC₇H₇Cl₂N176.051.76 g10.0
Acetyl ChlorideC₂H₃ClO78.500.82 mL11.0
Triethylamine (TEA)C₆H₁₅N101.192.10 mL15.0
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-
Deionized WaterH₂O18.02--
Saturated NaCl (brine)NaCl58.44--
Anhydrous MgSO₄MgSO₄120.37--

Procedure

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.76 g, 10.0 mmol) and triethylamine (2.10 mL, 15.0 mmol) in dichloromethane (50 mL).

  • Cool the stirring solution to 0 °C using an ice-water bath.

  • Add acetyl chloride (0.82 mL, 11.0 mmol) dropwise to the solution over 10-15 minutes, ensuring the temperature remains below 5 °C. The reaction of acyl chlorides with amines can be vigorous.[]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding 30 mL of deionized water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and finally with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-(2,3-dichlorobenzyl)acetamide.[5]

Protocol B: Synthesis via Carboxylic Acid Coupling (EDC/HOBt)

This protocol details the general procedure for coupling this compound with a generic carboxylic acid.

Materials and Reagents

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)
Carboxylic Acid (R-COOH)---10.0
This compoundC₇H₇Cl₂N176.051.76 g10.0
EDC·HClC₈H₁₈N₃Cl191.702.30 g12.0
HOBtC₆H₅N₃O135.121.62 g12.0
DIPEAC₈H₁₉N129.243.48 mL20.0
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mL-
Ethyl AcetateC₄H₈O₂88.11--
Deionized WaterH₂O18.02--

Procedure

  • To a 250 mL round-bottom flask, add the carboxylic acid (10.0 mmol), EDC·HCl (2.30 g, 12.0 mmol), HOBt (1.62 g, 12.0 mmol), and N,N-Dimethylformamide (DMF, 50 mL).

  • Stir the mixture at room temperature for 15 minutes to allow for the pre-activation of the carboxylic acid.

  • Add this compound (1.76 g, 10.0 mmol) to the mixture, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA, 3.48 mL, 20.0 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into 200 mL of cold deionized water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 5% citric acid solution (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure N-(2,3-dichlorobenzyl) amide.[5]

Data Summary

Comparative Reaction Data

The following table summarizes typical results for the synthesis of various amides from this compound using the protocols described.

Acylating AgentMethodBaseSolventTime (h)Typical Yield (%)
Acetyl ChlorideProtocol ATEADCM2-485-95%
Benzoyl ChlorideProtocol APyridineDCM3-580-90%
Acetic AcidProtocol BDIPEADMF12-1875-90%
Benzoic AcidProtocol BDIPEADMF16-2470-85%

Yields are representative and may vary based on the specific substrate and reaction scale.

Predicted Spectroscopic Data for N-(2,3-dichlorobenzyl)acetamide

This table provides predicted spectroscopic data for a representative product, which is essential for characterization.[6]

TechniqueData TypePredicted Values
IR Spectroscopy Absorption (cm⁻¹)~3300 (N-H stretch), ~3070 (Ar C-H stretch), ~2940 (Alkyl C-H stretch), ~1650 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II)
¹H NMR Chemical Shift (δ, ppm)~8.5 (t, 1H, N-H), 7.4-7.2 (m, 3H, Ar-H), 4.5 (d, 2H, -CH₂-), 2.0 (s, 3H, -CH₃)
¹³C NMR Chemical Shift (δ, ppm)~170.0 (C=O), ~137.0 (Ar-C), ~132.5 (Ar-C), ~130.0 (Ar-C), ~128.0 (Ar-C), ~42.0 (-CH₂-), ~23.0 (-CH₃)
Mass Spec (ESI+) m/z[M+H]⁺ = 218.0, [M+Na]⁺ = 240.0

Note: NMR shifts are predicted for CDCl₃ solvent and are approximate. The isotopic pattern for two chlorine atoms will be observable in mass spectrometry.

Synthesis Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of N-(2,3-dichlorobenzyl) amides.

Amide_Synthesis_Workflow cluster_start Starting Materials cluster_A Pathway A cluster_B Pathway B cluster_common Downstream Processing cluster_end Final Product Amine This compound Reaction_A Schotten-Baumann Reaction (Base, DCM, 0°C -> RT) Amine->Reaction_A Reaction_B EDC/HOBt Coupling (DIPEA, DMF, RT) Amine->Reaction_B Acyl_Source Acylating Agent Acyl_Chloride Acyl Chloride Acyl_Source->Acyl_Chloride e.g. Carboxylic_Acid Carboxylic Acid Acyl_Source->Carboxylic_Acid e.g. Acyl_Chloride->Reaction_A Workup Aqueous Work-up & Extraction Reaction_A->Workup Carboxylic_Acid->Reaction_B Reaction_B->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Pure N-(2,3-dichlorobenzyl) Amide Purification->Product Analysis Characterization (NMR, IR, MS, MP) Product->Analysis

Caption: General workflow for amide synthesis from this compound.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

  • Acyl chlorides are corrosive and lachrymatory. Handle with extreme care.

  • Solvents like Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are hazardous. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • EDC and HOBt are potential sensitizers. Avoid inhalation and skin contact.

References

Application Notes and Protocols: The Use of 2,3-Dichlorobenzylamine in the Preparation of Ligands for Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,3-Dichlorobenzylamine is a versatile building block for the synthesis of novel ligands for transition metal catalysis. Its substituted phenyl ring allows for fine-tuning of the steric and electronic properties of the resulting metal complexes, which can influence their catalytic activity and selectivity. This document provides detailed application notes and protocols for the preparation of a Schiff base ligand derived from this compound and its subsequent use in the synthesis of a palladium(II) complex. A potential application of this complex in Suzuki-Miyaura cross-coupling reactions is also described.

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a prominent class of ligands in coordination chemistry.[1] Their metal complexes are widely employed as catalysts in various organic transformations.[1] The ease of their synthesis and the ability to readily modify their structure make them attractive for the development of new catalytic systems.

Section 1: Ligand Synthesis - (E)-2-(((2,3-dichlorobenzyl)imino)methyl)phenol

A common and effective method for preparing ligands from primary amines is the formation of a Schiff base through condensation with a suitable aldehyde.[2] In this protocol, this compound is reacted with salicylaldehyde to yield a bidentate Schiff base ligand, herein referred to as L1 .

Experimental Workflow for Ligand Synthesis (L1)

Ligand_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product This compound This compound Condensation Condensation This compound->Condensation Salicylaldehyde Salicylaldehyde Salicylaldehyde->Condensation Ligand L1 Ligand L1 Condensation->Ligand L1 Ethanol, Reflux

Figure 1: Workflow for the synthesis of Schiff base ligand L1.
Experimental Protocol: Synthesis of (E)-2-(((2,3-dichlorobenzyl)imino)methyl)phenol (L1)

  • Materials:

    • This compound (1.0 eq)

    • Salicylaldehyde (1.0 eq)

    • Absolute Ethanol

    • Glassware: Round-bottom flask, condenser, magnetic stirrer.

  • Procedure: a. Dissolve this compound (1.0 mmol, 176.03 mg) in absolute ethanol (10 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar. b. Add salicylaldehyde (1.0 mmol, 122.12 mg, 0.105 mL) to the solution. c. Attach a condenser and reflux the mixture with stirring for 4 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). d. After completion, cool the reaction mixture to room temperature. e. The resulting yellow precipitate is collected by vacuum filtration. f. Wash the solid with cold ethanol (2 x 5 mL) and dry under vacuum.

Data Presentation: Characterization of Ligand L1
ParameterValue
Yield 92%
Appearance Yellow crystalline solid
Melting Point 135-137 °C
FT-IR (cm⁻¹) ~1630 (C=N, imine), ~3400 (O-H)
¹H NMR (CDCl₃, ppm) δ 8.3 (s, 1H, CH=N), 7.4-6.8 (m, 7H, Ar-H), 4.8 (s, 2H, CH₂), 13.5 (s, 1H, OH)
Elemental Analysis (%) Calculated: C, 59.9; H, 3.9; N, 4.9. Found: C, 59.8; H, 3.9; N, 4.8.

Section 2: Catalyst Preparation - Dichloro-bis((E)-2-(((2,3-dichlorobenzyl)imino)methyl)phenol)palladium(II)

The synthesized Schiff base ligand (L1 ) can be used to prepare a palladium(II) complex. Such complexes are often active catalysts in cross-coupling reactions.[3]

Experimental Workflow for Catalyst Synthesis

Catalyst_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product Ligand L1 Ligand L1 Complexation Complexation Ligand L1->Complexation PdCl2 PdCl2 PdCl2->Complexation Pd(II) Complex Pd(II) Complex Complexation->Pd(II) Complex Methanol, Reflux Suzuki_Miyaura_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl R-Pd(II)L(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ PdII_Aryl_Aryl R-Pd(II)L(R') Transmetal->PdII_Aryl_Aryl RedElim Reductive Elimination PdII_Aryl_Aryl->RedElim RedElim->Pd0 Ar-Ar'

References

Application Notes and Protocols: Scale-up Synthesis of 2,3-Dichlorobenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichlorobenzylamine and its derivatives are important building blocks in medicinal chemistry and drug development. The presence of the dichloro-substituted phenyl ring offers a scaffold for the synthesis of a variety of compounds with potential biological activity. Notably, derivatives of dichlorobenzyl compounds have shown promise as antifungal agents through mechanisms such as the inhibition of succinate dehydrogenase (SDH).[1][2] This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on the reductive amination of 2,3-Dichlorobenzaldehyde.

Synthesis Overview

The primary route for the synthesis of this compound is the reductive amination of 2,3-Dichlorobenzaldehyde. This two-step, one-pot reaction involves the formation of an imine intermediate from the aldehyde and an amine source (in this case, ammonia), followed by its reduction to the corresponding amine.[3][4][5] For scale-up, careful selection of the reducing agent and reaction conditions is crucial to ensure high yield and purity while minimizing side reactions, such as dehalogenation.[6]

Experimental Protocols

Protocol 1: Scale-up Synthesis of this compound via Reductive Amination with Sodium Borohydride

This protocol details a robust method for the gram-scale synthesis of this compound using sodium borohydride as the reducing agent.

Materials:

  • 2,3-Dichlorobenzaldehyde (C₇H₄Cl₂O)

  • Ammonia (NH₃) solution (e.g., 7N in Methanol)

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether or dioxane

Equipment:

  • Multi-neck round-bottom flask of appropriate size

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Condenser

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2,3-Dichlorobenzaldehyde (1.0 eq) in methanol.

  • Imine Formation: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of ammonia in methanol (2.0-3.0 eq) via the addition funnel while maintaining the temperature below 10 °C. Stir the mixture at this temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: While maintaining the temperature at 0-5 °C, slowly and portion-wise add sodium borohydride (1.5-2.0 eq). Caution: Addition of NaBH₄ can cause foaming and hydrogen gas evolution. Ensure adequate ventilation. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Quenching and Work-up: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of water. Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

  • Extraction: To the resulting aqueous residue, add dichloromethane and transfer to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as an oil.

Purification:

  • Distillation: The crude product can be purified by vacuum distillation.[7]

  • Salt Formation (Optional, for higher purity): Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether). Slowly add a solution of HCl in diethyl ether or dioxane to precipitate the hydrochloride salt. The salt can be collected by filtration, washed with cold diethyl ether, and dried. The free base can be regenerated by treatment with a base (e.g., NaOH) and extraction into an organic solvent.[6]

Data Presentation

ParameterValue/RangeReference
Starting Material 2,3-DichlorobenzaldehydeN/A
Amine Source Ammonia (in Methanol)[8]
Reducing Agent Sodium Borohydride (NaBH₄)[9][10]
Solvent Methanol[9]
Reaction Temperature 0 °C to Room Temperature[9]
Reaction Time 14-18 hours[9]
Typical Yield 70-85% (estimated based on similar reactions)[6]
Purity (after purification) >95%[11]

Mandatory Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis start Start: 2,3-Dichlorobenzaldehyde & Methanol imine_formation Imine Formation (Ammonia in Methanol, 0-5 °C) start->imine_formation reduction Reduction (Sodium Borohydride, 0 °C to RT) imine_formation->reduction quench Quenching (Water) reduction->quench workup Work-up & Extraction (DCM, NaHCO3, Brine) quench->workup purification Purification (Vacuum Distillation or Salt Formation) workup->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Potential Signaling Pathway: Succinate Dehydrogenase Inhibition

Derivatives of this compound have been investigated as potential antifungal agents. One of the key targets for antifungal drugs is the succinate dehydrogenase (SDH) enzyme complex in the mitochondrial electron transport chain.[1][2] Inhibition of SDH disrupts cellular respiration and energy production in fungi.

signaling_pathway Simplified Succinate Dehydrogenase (SDH) Pathway TCA_cycle TCA Cycle Succinate Succinate TCA_cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC e- transfer Inhibitor This compound Derivative Inhibitor->SDH Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dichlorobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2,3-Dichlorobenzylamine, particularly concerning byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound via reductive amination of 2,3-Dichlorobenzaldehyde?

A1: The most prevalent byproducts in the reductive amination of 2,3-Dichlorobenzaldehyde are typically:

  • Unreacted 2,3-Dichlorobenzaldehyde: Incomplete reaction can leave residual starting material.

  • Intermediate Imine: The imine formed from the condensation of 2,3-Dichlorobenzaldehyde and the amine source may persist if the reduction step is not complete.

  • 2,3-Dichlorobenzyl alcohol: This can form if the reducing agent directly reduces the starting aldehyde instead of the intermediate imine.

  • Secondary and Tertiary Amines: The desired primary amine product can undergo further reaction with the starting aldehyde to form di-(2,3-dichlorobenzyl)amine (a secondary amine) and subsequently tri-(2,3-dichlorobenzyl)amine (a tertiary amine). This phenomenon is often referred to as over-alkylation.

Q2: How can I minimize the formation of the 2,3-Dichlorobenzyl alcohol byproduct?

A2: The formation of 2,3-Dichlorobenzyl alcohol arises from the direct reduction of the starting aldehyde. To minimize this, consider the following strategies:

  • Choice of Reducing Agent: Employ a milder reducing agent that selectively reduces the imine in the presence of an aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over stronger reducing agents like sodium borohydride (NaBH₄) for this reason.

  • Stepwise Procedure: Instead of a one-pot reaction, consider a two-step process. First, allow the imine to form completely, and only then introduce the reducing agent. This minimizes the exposure of the aldehyde to the reducing agent.

Q3: What reaction conditions will favor the formation of the primary amine over secondary and tertiary amines?

A3: To suppress over-alkylation and favor the formation of the primary amine:

  • Stoichiometry: Use a molar excess of the ammonia source relative to the 2,3-Dichlorobenzaldehyde. This increases the probability that the aldehyde will react with ammonia rather than the primary amine product.

  • Controlled Addition: Slowly add the 2,3-Dichlorobenzaldehyde to the reaction mixture containing the ammonia source and the reducing agent. This maintains a low concentration of the aldehyde, which disfavors the reaction with the newly formed primary amine.

Q4: I am observing a significant amount of unreacted imine in my final product. How can I improve the reduction step?

A4: The presence of residual imine indicates an incomplete reduction. To drive the reaction to completion:

  • Increase Reducing Agent: You may need to increase the molar equivalents of the reducing agent.

  • Reaction Time and Temperature: Prolonging the reaction time or moderately increasing the temperature can enhance the rate of reduction. However, be cautious as higher temperatures can also promote side reactions.

  • pH Optimization: The pH of the reaction medium can influence the stability and reactivity of the imine. For many reductive aminations, a mildly acidic pH (around 5-6) is optimal for imine formation and subsequent reduction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of unreacted 2,3-Dichlorobenzaldehyde Incomplete imine formation or slow reaction rate.- Ensure a slightly acidic pH to catalyze imine formation.- Increase reaction time or temperature moderately.- Verify the quality and reactivity of the amine source.
Presence of 2,3-Dichlorobenzyl alcohol impurity The reducing agent is too strong or is added before complete imine formation.- Switch to a milder reducing agent like sodium triacetoxyborohydride (STAB).- Adopt a two-step procedure: form the imine first, then add the reducing agent.
Significant amounts of secondary and/or tertiary amine byproducts "Over-alkylation" due to the primary amine product reacting with the starting aldehyde.- Use a significant excess of the ammonia source.- Employ a slow addition of the 2,3-Dichlorobenzaldehyde to the reaction mixture.
Persistent intermediate imine in the product Incomplete reduction of the C=N bond.- Increase the equivalents of the reducing agent.- Extend the reaction time.- Optimize the reaction temperature and pH.

Experimental Protocols

General Protocol for Reductive Amination of 2,3-Dichlorobenzaldehyde

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

  • Imine Formation (Stepwise Approach):

    • Dissolve 2,3-Dichlorobenzaldehyde (1 equivalent) in a suitable solvent (e.g., methanol, dichloromethane).

    • Add a source of ammonia (e.g., ammonium acetate, aqueous ammonia; 5-10 equivalents).

    • If necessary, adjust the pH to ~5-6 using a suitable acid (e.g., acetic acid).

    • Stir the mixture at room temperature for 1-2 hours to allow for complete imine formation. Monitor the reaction by TLC or GC-MS.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add the reducing agent (e.g., sodium borohydride [1.5 equivalents] or sodium triacetoxyborohydride [1.5 equivalents]) portion-wise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-12 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or distillation.

Analytical Method for Byproduct Identification (GC-MS)

  • Instrument: Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: A non-polar or medium-polarity column (e.g., HP-5ms, DB-5) is typically suitable.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Detector: Scan range 40-400 m/z.

By comparing the retention times and mass spectra of the peaks in the sample chromatogram to those of authentic standards of the starting material, product, and potential byproducts, one can identify and quantify the components of the reaction mixture.

Byproduct Formation Pathway

Byproduct_Formation aldehyde 2,3-Dichlorobenzaldehyde imine Intermediate Imine aldehyde->imine + NH3 - H2O alcohol 2,3-Dichlorobenzyl Alcohol (Byproduct) aldehyde->alcohol + [H] (Side Reaction) sec_amine Di(2,3-dichlorobenzyl)amine (Secondary Amine Byproduct) aldehyde->sec_amine ammonia Ammonia (NH3) ammonia->imine amine This compound (Primary Amine) imine->amine + [H] (Reduction) amine->sec_amine + Aldehyde - H2O + [H]

Caption: Synthesis pathway of this compound and formation of common byproducts.

Purification of 2,3-Dichlorobenzylamine by distillation vs. chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2,3-Dichlorobenzylamine, comparing distillation and chromatography methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The two primary methods for purifying this compound are vacuum distillation and column chromatography. The choice between these methods depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: When is vacuum distillation the preferred method?

A2: Vacuum distillation is often preferred for larger scale purifications (multi-gram to kilogram scale) where the impurities have significantly different boiling points from this compound. It is a cost-effective method for removing non-volatile or very high-boiling impurities.

Q3: What are the advantages of using column chromatography?

A3: Column chromatography, particularly flash chromatography, offers higher resolution and is effective for separating impurities with similar boiling points to this compound, such as isomeric impurities or degradation products with similar volatility. It is suitable for smaller scale purifications where very high purity is required.

Q4: What are the common impurities in crude this compound?

A4: Common impurities can include unreacted starting materials from the synthesis (e.g., 2,3-dichlorobenzaldehyde or 2,3-dichlorobenzonitrile), byproducts from side reactions, and degradation products. Benzylamines are susceptible to oxidation and reaction with atmospheric CO2, which can lead to the formation of imines, aldehydes, and carbonate salts.[1]

Q5: Can this compound decompose during purification?

A5: Yes, benzylamines can be sensitive to heat and air.[1] Prolonged heating during distillation, especially in the presence of air, can lead to degradation. Similarly, acidic conditions, sometimes present on silica gel, can cause decomposition during chromatography.

Troubleshooting Guides

Vacuum Distillation
Issue Potential Cause Troubleshooting Steps
Product is not distilling at the expected temperature. - Vacuum level is insufficient.- Thermometer placement is incorrect.- Presence of high-boiling impurities.- Check all connections for leaks and ensure the vacuum pump is functioning correctly.- Position the thermometer bulb just below the sidearm leading to the condenser.- Consider a pre-purification step to remove non-volatile materials.
Product is decomposing in the distillation flask (darkening of color). - Distillation temperature is too high.- Presence of oxygen.- Prolonged heating time.- Use a higher vacuum to lower the boiling point.- Ensure the system is under an inert atmosphere (e.g., nitrogen or argon) before heating.- Heat the distillation flask gradually and avoid excessive heating.
Bumping or violent boiling. - Lack of smooth boiling.- Rapid heating.- Use a magnetic stir bar for efficient stirring.- Heat the flask slowly and evenly.
Low recovery of purified product. - Inefficient condensation.- Leaks in the system.- Hold-up in the distillation column.- Ensure adequate cooling water flow through the condenser.- Re-check all joints for proper sealing.- Use a shorter distillation path if possible (e.g., Kugelrohr apparatus for small scales).
Column Chromatography
Issue Potential Cause Troubleshooting Steps
Poor separation of the product from impurities (overlapping peaks). - Inappropriate solvent system.- Column overloading.- Column channeling.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf of 0.2-0.3 for the product.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly.
Product is streaking or tailing on the column. - Interaction of the basic amine with acidic silica gel.- Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to the eluent.[2]- Use a different stationary phase such as alumina or amine-functionalized silica.
Product is not eluting from the column. - Solvent system is not polar enough.- Gradually increase the polarity of the eluent. A gradient elution might be necessary.
Colored impurities co-elute with the product. - Impurities have similar polarity to the product.- Try a different solvent system to alter the selectivity.- Consider a pre-treatment step (e.g., washing with a dilute acid or base solution) to remove certain impurities.

Data Presentation

Physical Properties of this compound

PropertyValueReference
Boiling Point 136-140 °C at 18 mmHg[3]
Density 1.321 g/mL at 25 °C[3]
Refractive Index n20/D 1.583[3]

Comparison of Purification Methods (Qualitative)

Parameter Vacuum Distillation Column Chromatography
Scale Best for > 5 gBest for < 5 g
Resolution Lower (separates based on boiling point differences)Higher (separates based on polarity differences)
Speed Generally faster for large quantitiesCan be time-consuming, especially for large columns
Cost Lower (less solvent and stationary phase)Higher (requires solvents and stationary phase)
Typical Purity Good for removing non-volatile impuritiesExcellent for removing closely related impurities

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation
  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum source.

    • Use a magnetic stirrer and a stir bar in the distillation flask.

    • Ensure all glassware is dry and free of cracks. Grease all joints lightly.

  • Procedure:

    • Charge the crude this compound into the distillation flask (no more than two-thirds full).

    • Add a magnetic stir bar.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

    • Start the stirring and slowly evacuate the system.

    • Once the desired vacuum is reached and stable (e.g., ~18 mmHg), begin to heat the distillation flask gently with a heating mantle.

    • Collect the fraction that distills at the expected boiling point (136-140 °C at 18 mmHg).[3]

    • Monitor the distillation for any signs of decomposition (color change).

    • Once the product has been collected, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.

Protocol 2: Purification of this compound by Flash Column Chromatography
  • TLC Analysis:

    • Develop a suitable solvent system using TLC. A good starting point for aromatic amines is a mixture of hexane and ethyl acetate.

    • Aim for an Rf value of approximately 0.2-0.3 for this compound.

    • If peak tailing is observed on the TLC plate, add 0.1-1% triethylamine to the solvent system.[2]

  • Column Preparation:

    • Select an appropriately sized flash chromatography column based on the amount of crude material.

    • Pack the column with silica gel as a slurry in the chosen eluent.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, applying positive pressure (e.g., with air or nitrogen).

    • Collect fractions and monitor the elution by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

Distillation_Workflow start Crude this compound setup Assemble Vacuum Distillation Apparatus start->setup charge Charge Flask with Crude Product & Stir Bar setup->charge evacuate Evacuate System charge->evacuate heat Gently Heat evacuate->heat collect Collect Distillate at 136-140 °C / 18 mmHg heat->collect cool Cool Apparatus collect->cool release Release Vacuum cool->release end Purified this compound release->end

Caption: Experimental workflow for the purification of this compound by vacuum distillation.

Chromatography_Workflow start Crude this compound tlc TLC Analysis to Determine Eluent start->tlc pack Pack Chromatography Column with Silica Gel tlc->pack load Load Crude Product pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor monitor->collect Continue combine Combine Pure Fractions monitor->combine Pure evaporate Evaporate Solvent combine->evaporate end Purified this compound evaporate->end

Caption: Experimental workflow for the purification of this compound by column chromatography.

Troubleshooting_Logic decision decision issue issue start Purification Issues? distillation_issue Distillation Problem? start->distillation_issue chromatography_issue Chromatography Problem? start->chromatography_issue no_distillate No Distillate distillation_issue->no_distillate Yes decomposition Decomposition distillation_issue->decomposition Yes poor_separation Poor Separation chromatography_issue->poor_separation Yes streaking Peak Streaking chromatography_issue->streaking Yes check_vacuum Check Vacuum & Leaks no_distillate->check_vacuum check_temp Lower Temperature decomposition->check_temp optimize_eluent Optimize Eluent via TLC poor_separation->optimize_eluent add_base Add Base to Eluent streaking->add_base

Caption: A logical flowchart for troubleshooting common issues in the purification of this compound.

References

Technical Support Center: 2,3-Dichlorobenzylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,3-Dichlorobenzylamine reactions. The information is designed to help identify and resolve common issues encountered during synthesis and purification.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, focusing on impurity removal. The troubleshooting steps are presented in a question-and-answer format.

Q1: My reaction is complete, but I'm observing significant impurities in the crude product. What are the likely impurities and how can I remove them?

A1: The nature of impurities largely depends on the synthetic route employed. Two common methods for synthesizing this compound are the reductive amination of 2,3-dichlorobenzaldehyde and the nucleophilic substitution of 2,3-dichlorobenzyl chloride.

For Reductive Amination of 2,3-Dichlorobenzaldehyde:

  • Potential Impurities:

    • Unreacted 2,3-Dichlorobenzaldehyde: The starting aldehyde may not have fully reacted.

    • 2,3-Dichlorobenzyl Alcohol: The reducing agent can reduce the starting aldehyde to the corresponding alcohol.

    • N,N-bis(2,3-dichlorobenzyl)amine (Secondary Amine): Over-alkylation of the primary amine product can lead to the formation of a secondary amine.

    • N,N,N-tris(2,3-dichlorobenzyl)amine (Tertiary Amine): Further over-alkylation can result in the formation of a tertiary amine.

  • Troubleshooting and Purification:

    • Acid-Base Extraction: To remove unreacted aldehyde and the alcohol, an acidic wash can be performed. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with an aqueous acid solution (e.g., 1M HCl). The basic this compound will move to the aqueous layer as its hydrochloride salt, while the neutral aldehyde and alcohol will remain in the organic layer. The layers can then be separated, and the aqueous layer neutralized with a base (e.g., NaOH) to recover the purified amine.

    • Column Chromatography: This is a highly effective method for separating the primary amine from the less polar secondary and tertiary amines, as well as any remaining aldehyde and alcohol. A silica gel column with a gradient elution system (e.g., starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate) is typically effective.

    • Recrystallization: If the product is a solid, recrystallization can be an effective purification method. The choice of solvent is critical; a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature should be selected. Common solvent systems for benzylamines include ethanol/water or toluene/heptane mixtures.

For Nucleophilic Substitution of 2,3-Dichlorobenzyl Chloride:

  • Potential Impurities:

    • Unreacted 2,3-Dichlorobenzyl Chloride: The starting material may not have fully reacted.

    • N,N-bis(2,3-dichlorobenzyl)amine (Secondary Amine): Similar to reductive amination, over-alkylation is a common side reaction.

    • N,N,N-tris(2,3-dichlorobenzyl)amine (Tertiary Amine): Further reaction can lead to the tertiary amine.

  • Troubleshooting and Purification:

    • Aqueous Work-up: A simple wash with water can help remove any water-soluble starting materials or byproducts.

    • Column Chromatography: As with the reductive amination route, column chromatography is the most reliable method for separating the primary amine from the starting material and over-alkylated products.

    • Recrystallization: If applicable, recrystallization can be used to purify the solid product.

Q2: I'm struggling with the separation of the primary amine from the secondary and tertiary amine byproducts. What can I do?

A2: The separation of primary, secondary, and tertiary amines can be challenging due to their similar polarities.

  • Optimize Chromatography:

    • Solvent System: Experiment with different solvent systems for column chromatography. A shallow gradient or isocratic elution with a carefully selected solvent mixture can improve separation. The addition of a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can sometimes improve the peak shape and resolution of amines on silica gel.

    • Stationary Phase: Consider using a different stationary phase, such as alumina, which can sometimes offer different selectivity for amines.

  • Derivatization: In some cases, it may be beneficial to derivatize the amine mixture to facilitate separation. For example, reaction with an acylating agent could produce amides with different chromatographic properties. However, this adds extra steps to the synthesis.

Frequently Asked Questions (FAQs)

Q: What is the best method to monitor the progress of my this compound synthesis?

A: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring reaction progress. Use a suitable solvent system (e.g., hexane:ethyl acetate) to separate the starting material from the product. Staining with a visualizing agent like ninhydrin can be useful for detecting the amine product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used to track the disappearance of starting materials and the appearance of the product.

Q: My purified this compound is a yellow oil, but the literature reports it as a solid. What could be the reason?

A: The physical state can be influenced by purity. The presence of even small amounts of impurities can sometimes prevent a compound from solidifying or can lower its melting point significantly. It is also possible that different polymorphic forms exist. Ensure your purification methods are robust. If the product is pure (as determined by GC-MS or NMR), you can try to induce crystallization by scratching the inside of the flask with a glass rod, seeding with a small crystal of the desired compound (if available), or cooling the sample for an extended period.

Q: What are the ideal storage conditions for this compound?

A: Like many amines, this compound can be sensitive to air and light. It is best stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place.

Data Presentation

The following table provides illustrative data on the purity of a crude this compound sample before and after purification by column chromatography. Please note that these are example values and actual results may vary depending on the specific reaction conditions and purification protocol.

ImpurityConcentration in Crude Product (%)Concentration after Column Chromatography (%)
2,3-Dichlorobenzaldehyde8.5< 0.1
2,3-Dichlorobenzyl Alcohol3.2< 0.1
N,N-bis(2,3-dichlorobenzyl)amine12.10.5
This compound (Product) 76.2 > 99.0

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution to create a slurry.

  • Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexane).

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

The following diagrams illustrate the logical workflow for troubleshooting common issues in this compound synthesis.

Troubleshooting_Workflow start Start: Crude Product Analysis check_impurities Identify Impurities (TLC, GC-MS, NMR) start->check_impurities is_starting_material Unreacted Starting Material? check_impurities->is_starting_material is_side_product Side Products Present? is_starting_material->is_side_product No optimize_reaction Optimize Reaction Conditions: - Increase reaction time - Adjust stoichiometry is_starting_material->optimize_reaction Yes purification_strategy Select Purification Strategy is_side_product->purification_strategy Yes optimize_reaction->start extraction Acid-Base Extraction purification_strategy->extraction chromatography Column Chromatography purification_strategy->chromatography recrystallization Recrystallization purification_strategy->recrystallization end Pure this compound extraction->end chromatography->end recrystallization->end

Caption: Troubleshooting workflow for impurity removal.

Purification_Decision_Tree start Crude Product is_solid Is the product solid? start->is_solid is_liquid Is the product a liquid/oil? is_solid->is_liquid No recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_liquid->column_chromatography Yes is_pure_solid Is it pure? recrystallization->is_pure_solid is_pure_liquid Is it pure? column_chromatography->is_pure_liquid acid_base_extraction Consider Acid-Base Extraction acid_base_extraction->column_chromatography is_pure_solid->column_chromatography No end_solid Pure Solid Product is_pure_solid->end_solid Yes is_pure_liquid->acid_base_extraction No end_liquid Pure Liquid Product is_pure_liquid->end_liquid Yes

Technical Support Center: Optimizing Synthesis of 2,3-Dichlorobenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,3-Dichlorobenzylamine and its derivatives. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is through the reductive amination of 2,3-Dichlorobenzaldehyde. This reaction involves the formation of an imine intermediate from the aldehyde and an amine source (like ammonia or an ammonium salt), followed by its reduction to the corresponding amine.

Q2: Which reducing agents are suitable for the reductive amination of 2,3-Dichlorobenzaldehyde?

A2: Several reducing agents can be employed, with the choice depending on the specific reaction conditions and the scale of the synthesis. Common choices include:

  • Sodium Borohydride (NaBH₄): A cost-effective and powerful reducing agent. It is often used in a stepwise process where the imine is formed first, followed by the addition of NaBH₄.

  • Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent that is effective at a slightly acidic pH. It can be used in a one-pot reaction as it selectively reduces the imine in the presence of the aldehyde. However, it is toxic and requires careful handling.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reagent that is also suitable for one-pot reactions and is often preferred for its lower toxicity compared to NaBH₃CN.

  • Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Palladium on carbon) is another effective method, particularly for larger-scale syntheses.

Q3: What are the typical starting materials for the synthesis of this compound?

A3: The primary starting material is 2,3-Dichlorobenzaldehyde. The amine source is typically ammonia (in the form of ammonium hydroxide or ammonium chloride) to produce the primary amine, this compound. For the synthesis of N-substituted derivatives, a primary or secondary amine is used instead of ammonia.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). By spotting the reaction mixture alongside the starting material (2,3-Dichlorobenzaldehyde), you can observe the disappearance of the starting material and the appearance of the product spot.

Q5: What are the critical parameters to control for optimizing the reaction yield?

A5: Key parameters to control include:

  • pH: Maintaining a slightly acidic pH (around 5-6) is often crucial for efficient imine formation.

  • Temperature: The reaction is typically carried out at room temperature, but gentle heating may be required for less reactive substrates.

  • Stoichiometry: The molar ratio of the reactants, especially the amine and the reducing agent, should be carefully controlled.

  • Solvent: The choice of solvent (e.g., methanol, ethanol, dichloromethane) can significantly impact the reaction.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Inefficient Imine Formation: The equilibrium between the aldehyde/amine and the imine may not favor the imine.- Adjust the pH of the reaction mixture to be mildly acidic (pH 5-6) to catalyze imine formation. - Add a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, to remove water and drive the equilibrium towards the imine.
Decomposition of Reducing Agent: The reducing agent may have degraded due to moisture or improper storage.- Use a fresh batch of the reducing agent. - Ensure all solvents and reagents are anhydrous.
Reduction of the Aldehyde: The reducing agent might be too strong and reducing the starting aldehyde to 2,3-Dichlorobenzyl alcohol.- Use a milder reducing agent like Sodium Cyanoborohydride or Sodium Triacetoxyborohydride. - If using Sodium Borohydride, ensure imine formation is complete before adding the reducing agent.
Formation of Side Products Over-alkylation (for derivative synthesis): The product amine is more nucleophilic than the starting amine and can react further with the aldehyde.- Use a stepwise procedure where the imine is formed first, and then the reducing agent is added. - Use a stoichiometry with a slight excess of the starting amine.
Formation of 2,3-Dichlorobenzyl alcohol: As mentioned above, this occurs if the aldehyde is reduced.- See solutions for "Reduction of the Aldehyde".
Difficult Product Isolation Product is water-soluble: The hydrochloride salt of the amine may be soluble in the aqueous phase during workup.- Carefully basify the aqueous layer with a base like NaOH to deprotonate the amine, making it less water-soluble and extractable with an organic solvent.
Emulsion formation during extraction: The presence of both organic and aqueous layers with dissolved substances can lead to stable emulsions.- Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.

Experimental Protocols

General Protocol for the Synthesis of this compound via Reductive Amination

This protocol provides a general guideline. The specific amounts and conditions may need to be optimized for your specific setup and desired scale.

Materials:

  • 2,3-Dichlorobenzaldehyde

  • Ammonium Chloride (NH₄Cl) or Ammonium Hydroxide (NH₄OH)

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Imine Formation:

    • Dissolve 2,3-Dichlorobenzaldehyde (1 equivalent) in methanol in a round-bottom flask.

    • Add a solution of ammonium chloride (1.5 equivalents) in water or an excess of ammonium hydroxide.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress can be monitored by TLC.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add Sodium Borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 20°C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Workup and Extraction:

    • Quench the reaction by slowly adding 1 M HCl until the effervescence ceases.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add water and an organic solvent (e.g., dichloromethane or ethyl acetate) to the residue and transfer to a separatory funnel.

    • Separate the layers. Wash the organic layer with water and then with brine.

    • To isolate the product, the aqueous layer can be basified with 1 M NaOH to a pH of >10 and then extracted with an organic solvent.

    • Combine the organic extracts.

  • Purification:

    • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Start: 2,3-Dichlorobenzaldehyde + Amine Source in Solvent imine Imine Formation (Stir at RT) start->imine reduction Reduction with Reducing Agent imine->reduction quench Quench Reaction reduction->quench extract Solvent Extraction quench->extract purify Purification (Chromatography/Distillation) extract->purify product Final Product: This compound Derivative purify->product

Caption: General experimental workflow for the synthesis of this compound derivatives.

troubleshooting_workflow start Low Reaction Yield check_imine Check Imine Formation (TLC/GC Analysis) start->check_imine imine_ok Imine Formed check_imine->imine_ok Yes imine_fail Imine Not Formed check_imine->imine_fail No check_reducing_agent Check Reducing Agent Activity imine_ok->check_reducing_agent adjust_ph Adjust pH (5-6) imine_fail->adjust_ph add_dehydrating_agent Add Dehydrating Agent adjust_ph->add_dehydrating_agent agent_ok Agent Active check_reducing_agent->agent_ok Yes agent_fail Agent Inactive check_reducing_agent->agent_fail No check_aldehyde_reduction Check for Aldehyde Reduction (e.g., to alcohol) agent_ok->check_aldehyde_reduction use_fresh_agent Use Fresh Reducing Agent agent_fail->use_fresh_agent reduction_present Aldehyde Reduced check_aldehyde_reduction->reduction_present Yes use_milder_reductant Use Milder Reducing Agent reduction_present->use_milder_reductant

Caption: Troubleshooting workflow for low yield in the synthesis of this compound derivatives.

Technical Support Center: Side Reactions of 2,3-Dichlorobenzylamine with Strong Bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dichlorobenzylamine and strong bases. Understanding and controlling potential side reactions is critical for the successful synthesis of desired products.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to consider when treating this compound with strong bases?

A1: When this compound is subjected to strong bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or organolithium reagents like n-butyllithium (n-BuLi), three main competitive side reactions can occur:

  • Nucleophilic Aromatic Substitution (SNAr): Direct displacement of one of the chlorine atoms by the base or a nucleophile present in the reaction mixture.

  • Elimination-Addition (Benzyne Formation): Dehydrohalogenation to form a highly reactive benzyne intermediate, which is then attacked by a nucleophile.

  • Directed ortho-Lithiation (DoM): With organolithium bases, deprotonation at the position ortho to the aminomethyl group, leading to a lithiated intermediate that can react with electrophiles.

Q2: How does the choice of strong base influence the predominant side reaction?

A2: The nature of the strong base is a critical factor in determining the reaction pathway.

  • Hydroxides (NaOH, KOH): At high temperatures, these bases can promote benzyne formation. Nucleophilic aromatic substitution is less likely unless the aromatic ring is activated by strong electron-withdrawing groups.

  • n-Butyllithium (n-BuLi): This organolithium reagent can act as both a strong base and a nucleophile. It can induce benzyne formation, but it is also well-known to participate in halogen-metal exchange and directed ortho-lithiation, especially at low temperatures.

Q3: What is the role of the aminomethyl group in these reactions?

A3: The aminomethyl group (-CH₂NH₂) plays a significant directing role. It is an activating group for electrophilic aromatic substitution but can also influence nucleophilic reactions. In the context of reactions with strong bases, it can:

  • Direct ortho-lithiation due to the coordinating ability of the nitrogen atom with the lithium cation.

  • Influence the regioselectivity of nucleophilic attack on any benzyne intermediate formed.

Troubleshooting Guides

Issue 1: Formation of Unexpected Isomers - Suspected Benzyne Intermediate

Symptoms:

  • Isolation of products where the incoming nucleophile is not at the original position of a chlorine atom.

  • A mixture of regioisomeric products is observed.

Probable Cause: The reaction conditions are favoring an elimination-addition pathway via a benzyne intermediate. The treatment of a vicinal dihalobenzene, such as this compound, with a strong base can lead to the elimination of HCl to form a benzyne. The subsequent nucleophilic attack on the unsymmetrical benzyne intermediate can occur at two different positions, leading to a mixture of products.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Benzyne formation is often favored at higher temperatures. Running the reaction at a lower temperature may suppress this side reaction.

  • Use a Less Hindered or Weaker Base: Very strong and sterically hindered bases are more likely to act as bases for elimination. Consider if a weaker base can achieve the desired primary reaction without promoting elimination.

  • Modify the Solvent: The choice of solvent can influence the reactivity of the base and the stability of intermediates.

  • Protect the Amine: The free amine may complicate the reaction. Protection of the aminomethyl group (e.g., as a carbamate) can alter its directing effect and may disfavor benzyne formation.

Issue 2: Low Yield of Desired Product and Recovery of Starting Material - Suspected Failed Lithiation or Halogen-Metal Exchange

Symptoms:

  • The primary reaction (e.g., introduction of an electrophile after lithiation) does not proceed efficiently.

  • Significant amounts of this compound are recovered after quenching the reaction.

Probable Cause: With organolithium reagents, incomplete deprotonation (ortho-lithiation) or halogen-metal exchange can be the issue. This can be due to several factors including the quality of the organolithium reagent, presence of moisture, or inappropriate reaction temperature.

Troubleshooting Steps:

  • Titer the Organolithium Reagent: The concentration of commercially available organolithium reagents can decrease over time. It is crucial to determine the exact molarity before use.

  • Ensure Anhydrous Conditions: Organolithium reactions are extremely sensitive to moisture. All glassware must be flame-dried, and solvents must be rigorously dried.

  • Optimize Reaction Temperature and Time: Lithiation reactions are typically performed at low temperatures (e.g., -78 °C) to prevent side reactions. However, the optimal temperature and reaction time should be determined empirically.

  • Use an Additive: Additives like tetramethylethylenediamine (TMEDA) can break up organolithium aggregates and increase the basicity and reactivity of the reagent, potentially leading to more efficient lithiation.

Issue 3: Formation of Multiple Unidentified Byproducts

Symptoms:

  • Complex reaction mixture observed by TLC or GC-MS.

  • Difficulty in isolating the desired product in pure form.

Probable Cause: A combination of the side reactions discussed above may be occurring simultaneously, or other degradation pathways may be active. The aminomethyl group itself can also react with strong bases or electrophiles.

Troubleshooting Steps:

  • Protect the Aminomethyl Group: As a primary amine, the -NH₂ group is nucleophilic and can have acidic protons. Protecting it (e.g., as a Boc- or Cbz- derivative) will prevent its direct reaction and can simplify the reaction outcome by modifying its directing effects.

  • Control Stoichiometry: Carefully control the stoichiometry of the base. An excess of a strong base can lead to multiple deprotonations or other undesired reactions.

  • Quenching Strategy: The method of quenching the reaction can be critical. For organometallic intermediates, quenching with a proton source (like saturated ammonium chloride) versus an electrophile will lead to different products and can help in identifying reaction pathways.

Data Presentation

Base Conditions Major Product(s) Potential Side Product(s) Hypothetical Yield of Side Product(s)
NaOH200 °C, H₂O2-Chloro-3-hydroxybenzylamine, 3-Chloro-2-hydroxybenzylamineProducts from benzyne intermediate15-30%
KOH150 °C, Ethanol2-Chloro-3-ethoxybenzylamine, 3-Chloro-2-ethoxybenzylamineProducts from benzyne intermediate10-25%
n-BuLi-78 °C, THF, then quench with H₂OThis compound (from protonation of lithiated species)Butylated products, recovered starting material5-15%
n-BuLi/TMEDA-78 °C, THF, then quench with (CH₃)₂CO2,3-Dichloro-6-(1-hydroxy-1-methylethyl)benzylamineIsomeric products, starting material10-20%

Experimental Protocols

General Protocol for Investigating Benzyne Formation:

  • To a solution of this compound (1.0 eq) in a high-boiling solvent (e.g., toluene or dioxane), add a strong base (e.g., powdered KOH, 3.0 eq) and a nucleophile (e.g., phenol, 1.5 eq).

  • Heat the mixture to a high temperature (e.g., 150-200 °C) and monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • Analyze the product mixture for the presence of regioisomers resulting from the nucleophilic attack on the benzyne intermediate.

General Protocol for Directed ortho-Lithiation:

  • Dissolve protected this compound (e.g., N-Boc-2,3-Dichlorobenzylamine) (1.0 eq) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a titrated solution of n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 eq) in anhydrous THF.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry over anhydrous Na₂SO₄, and purify by column chromatography.

Visualizations

Side_Reactions cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_benzyne Elimination-Addition (Benzyne) cluster_dom Directed ortho-Lithiation (DoM) This compound This compound Meisenheimer Complex Meisenheimer Complex This compound->Meisenheimer Complex + Nucleophile (if activated) Benzyne Intermediate Benzyne Intermediate This compound->Benzyne Intermediate -HX ortho-Lithiated Intermediate ortho-Lithiated Intermediate This compound->ortho-Lithiated Intermediate + n-BuLi Strong Base Strong Base Strong Base->Benzyne Intermediate Strong Base->ortho-Lithiated Intermediate Substituted Product Substituted Product Meisenheimer Complex->Substituted Product Regioisomeric Products Regioisomeric Products Benzyne Intermediate->Regioisomeric Products + Nucleophile Functionalized Product Functionalized Product ortho-Lithiated Intermediate->Functionalized Product + Electrophile

Caption: Potential side reaction pathways of this compound with strong bases.

Troubleshooting_Workflow start Experiment with This compound + Strong Base issue Identify Undesired Outcome start->issue isomers Unexpected Isomers? issue->isomers Yes low_yield Low Yield / Starting Material Recovered? issue->low_yield No isomers->low_yield No benzyne_sol Troubleshoot Benzyne Formation: - Lower Temperature - Change Base/Solvent - Protect Amine isomers->benzyne_sol Yes complex_mix Complex Mixture? low_yield->complex_mix No lithiation_sol Troubleshoot Lithiation: - Titer n-BuLi - Ensure Anhydrous Conditions - Optimize Temp/Time - Use TMEDA low_yield->lithiation_sol Yes general_sol General Troubleshooting: - Protect Amine - Control Stoichiometry - Optimize Quenching complex_mix->general_sol Yes end Optimized Reaction benzyne_sol->end lithiation_sol->end general_sol->end

Caption: A logical workflow for troubleshooting side reactions.

Preventing oxidation of 2,3-Dichlorobenzylamine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 2,3-Dichlorobenzylamine during storage.

Troubleshooting Guide

This guide addresses common issues related to the storage and stability of this compound in a question-and-answer format.

Q1: I've noticed a discoloration (e.g., yellowing or browning) of my this compound sample over time. What is the likely cause?

A1: Discoloration of this compound is a common indicator of oxidation. Aromatic amines, including benzylamines, are susceptible to degradation upon exposure to air (oxygen), light, and elevated temperatures. The color change is due to the formation of oxidized impurities.

Q2: My analytical results show a decrease in the purity of my this compound sample. How can I prevent this degradation?

A2: To prevent degradation and maintain the purity of this compound, proper storage and handling are crucial. Key recommendations are summarized in the table below.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Refrigerated (2-8 °C) or Frozen (-20 °C or -70 °C)Lower temperatures slow down the rate of chemical degradation, including oxidation.[1][2]
Atmosphere Inert gas (Argon or Nitrogen)Replacing air with an inert gas minimizes contact with oxygen, a key driver of oxidation.
Container Tightly sealed, amber glass vialPrevents exposure to air and light, both of which can accelerate degradation.
Handling Minimize exposure to ambient air and lightLimit the time the container is open. Handle in a controlled environment (e.g., glove box) if possible.

Q3: Are there any chemical stabilizers I can add to my this compound sample to prevent oxidation?

A3: Yes, the addition of antioxidants can help inhibit oxidation. Phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are commonly used for this purpose. It is recommended to use a low concentration, typically in the range of 0.01-0.1% (w/w). The effectiveness of phenolic antioxidants can be synergistic with aminic antioxidants.[3] It is crucial to ensure that any added stabilizer is compatible with your downstream applications and can be removed if necessary.

Q4: How can I confirm if my this compound has oxidized and what are the likely degradation products?

A4: You can use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to assess the purity of your sample and identify potential degradation products. The oxidation of benzylamines can lead to the formation of various impurities, including the corresponding benzaldehyde, benzonitrile, and N-benzylbenzamide.[4] For this compound, likely oxidation products would be 2,3-dichlorobenzaldehyde and 2,3-dichlorobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf life of this compound?

A1: The shelf life of this compound is highly dependent on the storage conditions. When stored under optimal conditions (refrigerated or frozen, under an inert atmosphere, and protected from light), the compound can be expected to remain stable for an extended period. However, for critical applications, it is recommended to re-analyze the purity of the material after long-term storage (e.g., >1 year). A study on aromatic amines in urine showed stability for up to 14 months at -70°C.[1][2]

Q2: Can I store this compound at room temperature?

A2: Storing this compound at room temperature is not recommended, especially for long-term storage. Aromatic amines have been shown to have reduced recovery and stability at room temperature (~20°C).[1][2] If short-term storage at room temperature is unavoidable, it is crucial to minimize exposure to air and light.

Q3: My this compound is a liquid. Does it need to be stored differently than a solid?

A3: The storage recommendations (low temperature, inert atmosphere, protection from light) apply to both liquid and solid forms of this compound. Liquids may have a larger surface area exposed to the headspace in the container, making an inert atmosphere particularly important.

Q4: I need to frequently access my this compound sample. What is the best practice to avoid degradation?

A4: If you need to access the sample frequently, it is advisable to aliquot the material into smaller, single-use vials. This practice minimizes the exposure of the bulk material to ambient conditions during each use and reduces the risk of contamination and degradation.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required for specific instrumentation and applications.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

Visualizations

Troubleshooting_Oxidation Troubleshooting Workflow for this compound Oxidation cluster_observe Observation cluster_diagnose Diagnosis cluster_action Corrective Actions cluster_verify Verification start Sample Discoloration or Purity Decrease Observed check_storage Review Storage Conditions start->check_storage check_handling Review Handling Procedures start->check_handling implement_storage Implement Optimal Storage: - Refrigerate/Freeze - Inert Atmosphere - Protect from Light check_storage->implement_storage improve_handling Improve Handling: - Minimize Air/Light Exposure - Aliquot Sample check_handling->improve_handling add_stabilizer Consider Stabilizer Addition (e.g., 0.01% BHT) implement_storage->add_stabilizer Optional analyze_purity Re-analyze Purity (HPLC/GC-MS) implement_storage->analyze_purity improve_handling->analyze_purity add_stabilizer->analyze_purity end_stable Sample Stable analyze_purity->end_stable Purity Maintained end_unstable Sample Still Degrading analyze_purity->end_unstable Purity Decreasing end_unstable->check_storage Re-evaluate

Caption: Troubleshooting workflow for addressing oxidation of this compound.

References

Technical Support Center: Troubleshooting Low Yield in Amide Coupling with 2,3-Dichlorobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the amide coupling of 2,3-Dichlorobenzylamine. The unique electronic and steric properties of this amine often lead to challenges in achieving high reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why is my amide coupling reaction with this compound resulting in a low yield?

Low yields with this compound are common and typically stem from two primary factors:

  • Reduced Nucleophilicity: The two chlorine atoms on the benzene ring are strongly electron-withdrawing. This effect decreases the electron density on the nitrogen atom of the amine, making it a significantly weaker nucleophile compared to standard benzylamines.[1][2]

  • Steric Hindrance: The chlorine atom at the 2-position (ortho to the aminomethyl group) creates significant steric bulk around the nitrogen atom. This physically obstructs the approach of the activated carboxylic acid, slowing down the rate of reaction and often leading to incomplete conversion.[3][4]

Standard coupling conditions, such as those using EDC/HOBt, are often insufficient to overcome these combined challenges, resulting in poor product formation.[3]

Q2: Which coupling reagents are most effective for a hindered and electron-deficient amine like this compound?

For challenging substrates like this compound, more powerful onium salt (uronium/aminium or phosphonium) reagents are generally required.[5] Standard carbodiimides like DCC or EDC often fail to provide satisfactory yields.[3]

Table 1: Comparison of High-Efficiency Coupling Reagents for Hindered Amines

Reagent ClassExample ReagentsReactivityAdvantagesDisadvantages
Uronium/Aminium Salts HATU, HCTU, COMUVery HighFast reaction times; highly effective for difficult couplings.[5]Can cause guanidinylation of the amine if used in excess; potentially explosive HOBt/HOAt components (except in COMU).[5]
Phosphonium Salts PyBOP, PyAOPHighHigh efficiency; no guanidinylation side reaction; good for suppressing racemization.[5]Byproducts can sometimes be difficult to remove.[5]
Carbodiimides EDC, DCCModerateCost-effective.Generally insufficient for hindered substrates; byproducts can be problematic (DCU from DCC is poorly soluble).[2][3]
Acyl Fluoride Precursors BTFFH, TFFHN/A (forms acyl fluoride in situ)Highly effective for both sterically hindered and electron-deficient substrates where other methods fail.[3][6]Requires higher temperatures; protocol may be less familiar.[3]

For this specific application, HATU and COMU are highly recommended due to their superior reactivity.[5][7] If side reactions are a concern, PyBOP is an excellent alternative.[5]

Q3: What are the optimal reaction conditions (solvent, base, temperature) for this coupling?

Optimizing reaction conditions is critical for driving the reaction to completion.

  • Solvent: Anhydrous polar aprotic solvents are preferred. DMF (N,N-Dimethylformamide) and DCM (Dichloromethane) are common choices.[8] It is crucial to use anhydrous solvents to prevent hydrolysis of the activated carboxylic acid intermediate.[9]

  • Base: A non-nucleophilic, hindered base is essential to prevent unwanted side reactions. DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine are strongly preferred over less hindered bases like triethylamine (TEA).[5] Typically, 2-4 equivalents of the base are used.

  • Temperature: While many amide couplings are run at room temperature, reactions with challenging substrates may require elevated temperatures (e.g., 40-80 °C) to achieve a reasonable reaction rate.[3] However, increasing the temperature can also increase the risk of side reactions like racemization, so it should be done cautiously and with careful monitoring.[5]

Q4: I'm observing significant side products. What are they and how can I minimize them?

Side reactions can significantly lower the isolated yield of your desired product.

  • Guanidinylation: This occurs when an excess of a uronium/aminium reagent (like HATU) reacts directly with the amine, forming an irreversible guanidinium group that terminates the reaction.[5] To avoid this, use the coupling reagent in near-stoichiometric amounts (1.0-1.2 equivalents) and ensure the carboxylic acid is pre-activated before adding the amine.

  • Racemization: If your carboxylic acid has a chiral center alpha to the carbonyl group, there is a risk of epimerization during activation. To minimize this, use a phosphonium salt like PyBOP or a reagent based on an additive known to suppress racemization, such as HOAt (in HATU) or Oxyma (in COMU).[5][9] Running the reaction at a lower temperature can also help.[5]

  • Hydrolysis of Activated Ester: If there is any moisture in the reaction, the activated carboxylic acid intermediate can hydrolyze back to the starting carboxylic acid.[9] Ensure all glassware is oven-dried and use anhydrous solvents.[8]

Q5: My reaction seems to stall. What troubleshooting steps can I take?

If you observe incomplete conversion of your starting materials via TLC or LC-MS, consider the following steps.

G cluster_start Initial Observation cluster_checks Immediate Checks cluster_actions Corrective Actions cluster_end Outcome start Reaction Stalled (Incomplete Conversion) check_reagents Verify Reagent Quality (Anhydrous Solvents, Fresh Coupling Agent) start->check_reagents First extend_time Extend Reaction Time (Monitor for 24h) start->extend_time Simple Adjustment check_stoich Confirm Stoichiometry (Equivalents of Reagents) increase_temp Increase Temperature (e.g., to 40-50 °C) change_reagent Switch to More Potent Coupling Agent (e.g., HATU, COMU) increase_temp->change_reagent extend_time->increase_temp alt_method Consider Alternative Activation Method (Acyl Fluoride/Chloride) change_reagent->alt_method end_node Reaction Completion & Purification alt_method->end_node

Caption: Troubleshooting workflow for stalled amide coupling reactions.
  • Verify Reagent Quality: Ensure coupling reagents, especially moisture-sensitive ones like HATU or EDC, have been stored properly and are not hydrolyzed.[8] Use freshly opened or high-purity anhydrous solvents.

  • Increase Reagent Equivalents: A slight excess of the carboxylic acid and coupling reagent (e.g., 1.2-1.5 equivalents) may help drive the reaction to completion.

  • Extend Reaction Time: Due to the low reactivity of the amine, the reaction may simply be slow. Allow the reaction to stir for an extended period (e.g., 12-24 hours), monitoring periodically.

  • Increase Temperature: Gently warming the reaction can significantly increase the rate.[3]

  • Switch to a More Powerful Method: If the above steps fail, a more robust activation method is likely necessary, such as converting the carboxylic acid to an acyl fluoride or acyl chloride in situ.[3][10]

Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling Using HATU

This protocol is recommended as the first-line approach for coupling with this compound.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM (to make a ~0.1 M solution).

  • Pre-activation: Add HATU (1.1 equivalents) to the solution, followed by DIPEA (3.0 equivalents). Stir the mixture at room temperature for 15-30 minutes. You should observe the formation of the activated ester.

  • Coupling: Add a solution of this compound (1.2 equivalents) in a minimal amount of the reaction solvent to the mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers sequentially with 5% aqueous HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[4]

Protocol 2: Amide Coupling via In Situ Acyl Fluoride Formation

This protocol is an excellent alternative for particularly challenging couplings where other methods have failed.[6]

  • Acyl Fluoride Generation: In a flask under an inert atmosphere, dissolve the carboxylic acid (1.3 equivalents) in anhydrous DCM. Add a fluorinating agent such as BTFFH (1.5 equivalents) followed by DIPEA (4.5 equivalents). Stir the mixture at room temperature for 30 minutes to generate the acyl fluoride in situ.

  • Coupling: In a separate sealed vessel, add the this compound (1.0 equivalent). Transfer the prepared acyl fluoride solution to this vessel.

  • Reaction: Seal the vessel and heat the reaction mixture to 80 °C for 12-24 hours. Monitor the reaction for completeness by LC-MS or TLC.[3]

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and perform the same aqueous washes as described in Protocol 1 (acid, base, brine). Dry, concentrate, and purify the crude product by column chromatography.[10]

Visualization of Amide Coupling Mechanism

The following diagram illustrates the general pathway for amide bond formation using a uronium salt coupling reagent like HATU.

G General Mechanism of HATU-Mediated Amide Coupling RCOOH Carboxylic Acid (R-COOH) ActiveEster OAt-Active Ester (Highly Reactive Intermediate) RCOOH->ActiveEster Activation Step HATU HATU + Base (e.g., DIPEA) HATU->ActiveEster Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral Nucleophilic Attack Amine This compound (Ar-CH₂NH₂) Amine->Tetrahedral Product Amide Product (R-CO-NHCH₂-Ar) Tetrahedral->Product Collapse & Proton Transfer Byproducts Byproducts (HOAt, Urea derivative) Tetrahedral->Byproducts

Caption: Pathway of carboxylic acid activation and subsequent amidation.

References

Identifying and characterizing impurities in 2,3-Dichlorobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dichlorobenzylamine. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Guides

Issue: Unexpected peaks are observed in the chromatogram during purity analysis.

Answer:

Unexpected peaks in your chromatogram can arise from various sources, including impurities from the synthesis of this compound, degradation products, or contaminants from your analytical system. To troubleshoot this issue, consider the following potential sources of impurities and the recommended analytical approaches.

Potential Sources of Impurities:

The synthesis of this compound can proceed through several pathways, each with the potential to introduce specific impurities. Common starting materials and intermediates that may persist as impurities include:

  • From 2,3-Dichlorotoluene: The synthesis may start from 2,3-dichlorotoluene, which can be converted to 2,3-dichlorobenzyl chloride and subsequently aminated. Incomplete reactions can lead to the presence of unreacted 2,3-dichlorotoluene or 2,3-dichlorobenzyl chloride.

  • From 2,3-Dichlorobenzonitrile: Catalytic reduction of 2,3-dichlorobenzonitrile is a common route. Incomplete reduction can result in the presence of the starting nitrile.

  • From 2,3-Dichlorobenzaldehyde: Reductive amination of 2,3-dichlorobenzaldehyde is another synthetic pathway. The presence of the starting aldehyde or by-products from side reactions can lead to impurities.

Additionally, over-alkylation during amination can lead to the formation of di-(2,3-dichlorobenzyl)amine.

Degradation Products:

This compound can degrade under certain conditions, such as exposure to strong acids, bases, oxidizing agents, or high temperatures. Forced degradation studies are crucial to identify potential degradation products. Common degradation pathways for benzylamines include oxidation and condensation reactions.

Recommended Analytical Workflow:

A systematic approach is necessary to identify and characterize these unexpected peaks.

Analytical_Workflow A Unexpected Peak in Chromatogram B GC-MS Analysis (Volatile Impurities) A->B Volatile? C HPLC-UV/MS Analysis (Non-volatile Impurities) A->C Non-volatile? E Identify Impurity B->E C->E D NMR Spectroscopy (Structural Elucidation) E->D Confirm Structure F Quantify Impurity E->F G Modify Synthesis or Purification Process F->G

Caption: Workflow for identifying and addressing unexpected chromatographic peaks.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in a sample of this compound?

A1: Based on common synthetic routes, the most probable impurities in this compound are:

  • Starting Materials:

    • 2,3-Dichlorotoluene

    • 2,3-Dichlorobenzonitrile

    • 2,3-Dichlorobenzaldehyde

  • Intermediates:

    • 2,3-Dichlorobenzyl chloride

  • By-products:

    • Di-(2,3-dichlorobenzyl)amine (from over-alkylation)

    • 2,3-Dichlorobenzoic acid (from oxidation of the aldehyde)

  • Degradation Products:

    • Oxidation and condensation products.

Q2: How can I develop a stability-indicating HPLC method for this compound?

A2: A stability-indicating method is crucial for accurately assessing the purity of this compound in the presence of its potential degradation products. The development and validation of such a method should follow a structured approach.

HPLC_Method_Development cluster_0 Forced Degradation Studies cluster_1 Chromatographic Optimization cluster_2 Method Validation (as per ICH guidelines) A Stress Conditions: - Acid Hydrolysis (e.g., 0.1N HCl) - Base Hydrolysis (e.g., 0.1N NaOH) - Oxidation (e.g., 3% H2O2) - Thermal (e.g., 60°C) - Photolytic (UV/Vis light) B Column Selection (e.g., C18, C8) A->B C Mobile Phase Selection (e.g., Acetonitrile/Water, Methanol/Buffer) B->C D Gradient Optimization C->D E Detector Wavelength Selection (e.g., 210 nm, 254 nm) D->E F Specificity E->F G Linearity & Range F->G H Accuracy & Precision G->H I Robustness H->I J LOD & LOQ I->J K Validated Stability-Indicating HPLC Method J->K

Caption: Flowchart for developing a stability-indicating HPLC method.

A typical starting point for a reversed-phase HPLC method would be a C18 column with a gradient elution using a mobile phase of acetonitrile and a phosphate or acetate buffer.[1]

Q3: What are the recommended experimental protocols for identifying impurities in this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive identification and characterization of impurities.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is well-suited for the analysis of volatile and semi-volatile impurities such as residual starting materials and some by-products.

ParameterRecommended Conditions
Column 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450

High-Performance Liquid Chromatography (HPLC-UV/MS) for Non-Volatile Impurities

HPLC coupled with UV and Mass Spectrometry detectors is ideal for non-volatile impurities and degradation products.

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 210 nm and 254 nm
MS Ionization Electrospray Ionization (ESI), Positive and Negative modes
MS Mass Range m/z 100-1000

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are powerful tools for the definitive structural elucidation of isolated impurities.

ParameterRecommended Conditions
Solvent Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆)
Reference Tetramethylsilane (TMS) at 0.00 ppm
Techniques ¹H, ¹³C, COSY, HSQC, HMBC for full structural assignment

By employing these troubleshooting guides and analytical protocols, researchers can effectively identify, characterize, and control impurities in this compound, ensuring the quality and reliability of their experimental results.

References

Strategies for improving the regioselectivity of reactions with 2,3-Dichlorobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2,3-Dichlorobenzylamine. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals improve the regioselectivity of their chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in reactions with this compound?

A1: The regioselectivity of reactions on the this compound scaffold is governed by a combination of three main factors:

  • Electronic Effects: The two chlorine atoms are electron-withdrawing via induction (-I effect) but electron-donating through resonance (+M effect).[1][2] This makes the aromatic ring generally less reactive towards electrophiles than benzene but activates it for nucleophilic aromatic substitution.[3][4][5] The aminomethyl group (-CH₂NH₂) is generally considered an activating, ortho, para-directing group for electrophilic aromatic substitution.[1]

  • Steric Hindrance: The C2 position is sterically hindered, flanked by the aminomethyl group at C1 and the chlorine at C3.[6][7] This often makes the C3-chloro and C6-hydrido positions more accessible to incoming reagents, especially bulky ones.[7][8]

  • Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature can dramatically influence which position on the ring reacts.[9] These factors can be tuned to favor a desired regioisomer by controlling kinetic versus thermodynamic pathways.

Q2: In palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, which chlorine atom is more reactive?

A2: In palladium-catalyzed cross-coupling reactions, the relative reactivity of the two C-Cl bonds is a common challenge. Generally, oxidative addition of the palladium catalyst is influenced by both sterics and electronics. The C3-Cl bond is less sterically hindered than the C2-Cl bond. Therefore, with bulky ligands, reactions often favor substitution at the C3 position. However, specific ligand and catalyst systems can be employed to override this preference and achieve selectivity for the C2 position.[10][11]

Q3: For nucleophilic aromatic substitution (SNAr), which position is more susceptible to attack?

A3: In nucleophilic aromatic substitution (SNAr) reactions, the aromatic ring acts as an electrophile.[12][13] The electron-withdrawing nature of the chlorine atoms activates the ring for nucleophilic attack. The C2 position is activated by the adjacent C3-chloro substituent, and the C3 position is activated by the C2-chloro substituent. The outcome often depends on the nature of the nucleophile and reaction conditions. However, due to significant steric hindrance at the C2 position, many SNAr reactions will preferentially occur at C3, especially with larger nucleophiles.[8]

Q4: Can C-H functionalization be performed regioselectively on the this compound ring?

A4: Yes, through a strategy called Directed ortho-Metalation (DoM).[14][15] The aminomethyl group can act as a Directed Metalation Group (DMG), coordinating to an organolithium reagent (like n-BuLi or s-BuLi) and directing deprotonation specifically at the adjacent C6 position. This generates a lithiated intermediate that can then react with various electrophiles, leading to highly regioselective functionalization at C6. To be effective, the amine may require in-situ protection or conversion to a stronger directing group like an amide.[16][17]

Troubleshooting Guides

Guide 1: Improving Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

Issue: Low or poor regioselectivity between the C2 and C3 positions during Buchwald-Hartwig or Suzuki coupling reactions, resulting in a mixture of isomers.

Analysis and Solutions:

The selectivity in Pd-catalyzed cross-coupling is a delicate balance between steric accessibility and electronic factors. The key to controlling the outcome lies in the careful selection of the ligand, catalyst, and reaction conditions. Bulky ligands tend to direct the reaction to the less hindered C3 position.[18]

Table 1: Influence of Ligand Choice on Regioselectivity in Buchwald-Hartwig Amination

Ligand TypeExample LigandsTypical Steric BulkExpected Major ProductRationale
Bulky BiarylphosphinesXPhos, SPhos, BrettPhosHighC3-aminatedThe ligand's bulk prevents the catalyst from easily accessing the sterically crowded C2 position.[18]
Less Bulky LigandsP(t-Bu)₃, PCy₃MediumMixture of C2/C3May offer a balance between reactivity and selectivity, but often yields isomeric mixtures.[19]
Bidentate LigandsXantphos, BINAPConstrainedC2-aminated (Potential)The specific bite angle and coordination may favor the geometry required for oxidative addition at the C2 position.[20]

Troubleshooting Steps:

  • Modify the Ligand: This is the most critical parameter. To favor C3 substitution, switch to a bulkier monodentate biarylphosphine ligand like XPhos or SPhos. To explore C2 selectivity, screen bidentate ligands like Xantphos.

  • Vary the Base: The choice of base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) can influence the rate of catalyst activation and the reaction pathway. Weaker bases may sometimes offer improved selectivity.[19]

  • Adjust the Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically preferred product, which is often the less sterically hindered C3 isomer.

  • Change the Solvent: Solvents like dioxane, toluene, or DMF can affect catalyst solubility and activity, thereby influencing the regiochemical outcome.

Experimental Workflow for Optimization

G cluster_start cluster_ligand Step 1: Ligand Screening cluster_conditions Step 2: Optimize Conditions cluster_result start Start: Poor Regioselectivity (C2/C3 Mixture) ligand_c3 Target C3-Product: Use Bulky Ligand (e.g., XPhos) start->ligand_c3 Select Target ligand_c2 Target C2-Product: Use Bidentate Ligand (e.g., Xantphos) start->ligand_c2 Select Target temp Lower Temperature (e.g., RT to 80°C) ligand_c3->temp ligand_c2->temp base Screen Bases (K3PO4, Cs2CO3) temp->base end_ok Success: Improved Regioselectivity base->end_ok Selectivity > 9:1 end_fail Failure: Re-evaluate Strategy base->end_fail Selectivity < 9:1

Caption: Workflow for optimizing cross-coupling regioselectivity.

Generic Protocol: Buchwald-Hartwig Amination of this compound

Disclaimer: This is a general starting point. Optimal conditions must be determined experimentally.

  • Reagents & Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired amine coupling partner (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the chosen phosphine ligand (4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Solvent Addition: Add anhydrous solvent (e.g., Toluene or Dioxane, to achieve ~0.1 M concentration).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to isolate the desired regioisomer.

Guide 2: Regioselective C-H Functionalization via Directed ortho-Metalation (DoM)

Issue: Attempts to functionalize the C-H bonds on the ring result in low yields, a mixture of products, or no reaction.

Analysis and Solutions:

DoM provides a powerful method for C6-functionalization by leveraging the -CH₂NH₂ group as a director.[15] Success depends on effectively forming the ortho-lithiated species.

Key Factors for Successful DoM:

  • Amine Protection: The acidic N-H protons of the primary amine will be readily deprotonated by the organolithium base. To direct C-H activation, the amine must first be protected, for example, as a N-Boc or N-PMP group, which can also enhance its directing ability.

  • Lithiating Agent: The choice of base is critical. s-BuLi or t-BuLi are often more effective than n-BuLi for deprotonating less acidic protons.[16]

  • Solvent and Additives: The reaction is typically performed in an ether solvent like THF or Diethyl Ether at low temperatures (-78 °C). An additive like TMEDA (tetramethylethylenediamine) is often required to break up organolithium aggregates and accelerate the metalation step.[17]

Caption: Chelation-driven mechanism for DoM at the C6 position.

Generic Protocol: Directed ortho-Metalation

  • Protection: Protect the amine of this compound (e.g., as the N-Boc derivative) using standard literature procedures.

  • Metalation: Dissolve the protected substrate in anhydrous THF with TMEDA (1.2 equiv) under Argon. Cool the solution to -78 °C (dry ice/acetone bath). Add the organolithium reagent (e.g., s-BuLi, 1.1 equiv) dropwise and stir for 1-2 hours at -78 °C.

  • Electrophilic Quench: Add a solution of the desired electrophile (e.g., DMF, I₂, TMSCl; 1.5 equiv) in THF dropwise at -78 °C.

  • Warming and Workup: Allow the reaction to slowly warm to room temperature. Quench carefully with a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purification/Deprotection: Purify the product by column chromatography. If necessary, deprotect the amine using appropriate conditions (e.g., TFA or HCl for a Boc group).

References

Technical Support Center: Managing Exothermic Reactions Involving 2,3-Dichlorobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 2,3-Dichlorobenzylamine. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] Like other aromatic amines, it can be harmful if inhaled, swallowed, or absorbed through the skin. While specific data on its exothermic potential is limited in publicly available resources, reactions involving amines, especially with strong acids or oxidizing agents, can be highly exothermic and pose a risk of thermal runaway.[4]

Q2: What is a thermal runaway reaction and why is it a concern with this compound?

A2: A thermal runaway is a situation where the rate of heat generated by a chemical reaction exceeds the rate of heat removal. This leads to a rapid increase in temperature, which in turn accelerates the reaction rate, creating a dangerous positive feedback loop.[5] This can result in a violent release of energy, pressure buildup, and potential reactor failure.[6] Reactions involving substituted benzylamines have the potential for thermal runaway, particularly in large-scale operations or if cooling is inadequate.[1]

Q3: What types of reactions involving this compound are likely to be strongly exothermic?

A3: Several common reactions involving amines can be highly exothermic and require careful management:

  • Neutralization reactions: Reactions with strong acids are typically exothermic.[1][4]

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides can generate significant heat.

  • Alkylation: The reaction with alkyl halides can be exothermic.

  • Diazotization: The formation of diazonium salts from primary aromatic amines is notoriously hazardous and prone to runaway if not strictly controlled at low temperatures.[7][8]

Q4: How can I assess the thermal hazard of my specific reaction with this compound?

A4: A thorough thermal hazard assessment is crucial before scaling up any reaction. Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) are essential.[2][9]

  • DSC can be used to determine the onset temperature of decomposition and the total energy released.[9]

  • Reaction Calorimetry measures the heat evolved during the reaction in real-time, providing critical data on the rate of heat release.[2]

Troubleshooting Guide

The following table addresses common issues encountered when managing exothermic reactions with this compound.

Issue Potential Cause Recommended Solution
Rapid, uncontrolled temperature rise during reagent addition. Addition rate is too fast. Inadequate cooling. Insufficient stirring.Immediately stop the addition of the reagent. Increase cooling capacity (e.g., lower bath temperature). Ensure vigorous stirring to improve heat transfer. If necessary, add a pre-chilled, inert solvent to dilute the reaction mixture.
Temperature continues to rise after reagent addition is complete. Accumulation of unreacted starting material leading to a delayed exotherm. Onset of a secondary, more energetic decomposition reaction.This is a high-risk situation. Maximize cooling immediately. Be prepared to execute an emergency quench procedure. Evacuate the area if the temperature continues to rise uncontrollably.
Localized "hot spots" or charring in the reactor. Poor mixing leading to localized concentration of reagents.Improve agitation. Ensure the stirrer is adequately sized and positioned for the reactor volume. Consider a different stirrer design (e.g., anchor vs. turbine).
Reaction does not initiate at the expected temperature, then starts abruptly. Presence of an induction period. Impurities in reagents or solvent.Do not increase the temperature significantly beyond the expected initiation point. Do not add a large excess of initiator or catalyst. Once the reaction starts, be prepared for a rapid exotherm and have robust cooling in place. Ensure the purity of all reactants and solvents.
Pressure increase in a sealed reactor. Gas evolution from the reaction or decomposition. The reaction temperature has exceeded the boiling point of the solvent.Ensure the reactor is equipped with a pressure relief device. Maintain the reaction temperature well below the solvent's boiling point. If unexpected gas evolution occurs, stop the reaction and vent the reactor to a safe location.

Quantitative Data Summary

Disclaimer: Specific, publicly available quantitative thermal hazard data for this compound is limited. The following tables provide an illustrative example of the types of data that should be obtained experimentally for a thorough risk assessment. The values presented are hypothetical and should not be used for safety calculations.

Table 1: Example Differential Scanning Calorimetry (DSC) Data for a Hypothetical Aromatic Amine

ParameterValueUnitSignificance
Onset of Decomposition (Tonset)180°CTemperature at which significant decomposition begins.
Peak Decomposition Temperature210°CTemperature of maximum heat release rate during decomposition.
Heat of Decomposition (ΔHd)-450J/gTotal energy released during decomposition.

Table 2: Example Reaction Calorimetry Data for a Hypothetical Acylation Reaction

ParameterValueUnitSignificance
Heat of Reaction (ΔHr)-150kJ/molTotal heat evolved by the desired reaction.
Maximum Heat Flow50WThe highest rate of heat generation during the reaction.
Adiabatic Temperature Rise (ΔTad)85°CThe theoretical temperature increase if all cooling were to fail.

Experimental Protocols

The following are generalized protocols for key thermal hazard assessment experiments. These should be adapted and performed by trained personnel for the specific reaction involving this compound.

Protocol 1: Determination of Decomposition Properties by Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure DSC pan.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Experimental Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 350 °C at a rate of 10 °C/min under an inert nitrogen atmosphere.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of any exothermic events, the peak temperature, and the integrated heat of decomposition.

Protocol 2: Measurement of Heat of Reaction by Reaction Calorimetry (RC)

  • Reactor Setup: Charge a 1 L reaction calorimeter with the initial solvent and this compound.

  • Thermal Equilibration: Stir the reactor contents and bring them to the desired initial reaction temperature (e.g., 20 °C).

  • Reagent Addition: Add the second reagent (e.g., acylating agent) dropwise over a defined period (e.g., 1 hour) using a calibrated pump, while maintaining a constant reactor temperature.

  • Monitoring: Continuously record the jacket and reactor temperatures to calculate the heat flow throughout the addition and for a period after the addition is complete to ensure the reaction has gone to completion.

  • Data Analysis: Integrate the heat flow over time to determine the total heat of reaction (ΔHr). Calculate the maximum heat flow and the potential adiabatic temperature rise.

Visualizations

The following diagrams illustrate key concepts in managing exothermic reactions.

Exothermic_Reaction_Management_Workflow Workflow for Managing Exothermic Reactions cluster_planning Planning Phase cluster_execution Execution Phase cluster_contingency Contingency Plan Literature_Search Literature Search & Hazard Assessment Thermal_Screening Thermal Screening (DSC) Literature_Search->Thermal_Screening Reaction_Calorimetry Reaction Calorimetry (RC) Thermal_Screening->Reaction_Calorimetry Controlled_Addition Controlled Reagent Addition Reaction_Calorimetry->Controlled_Addition Adequate_Cooling Adequate Cooling System Reaction_Calorimetry->Adequate_Cooling Temperature_Monitoring Continuous Temperature & Pressure Monitoring Controlled_Addition->Temperature_Monitoring Temperature_Monitoring->Adequate_Cooling Quench_Procedure Emergency Quench Procedure Ready Temperature_Monitoring->Quench_Procedure If Temp > Tmax Pressure_Relief Pressure Relief System Quench_Procedure->Pressure_Relief

Workflow for Managing Exothermic Reactions

Runaway_Reaction_Logic Logic Diagram for Thermal Runaway Start Exothermic Reaction Heat_Generation Heat Generation Rate (Q_gen) Start->Heat_Generation Heat_Removal Heat Removal Rate (Q_rem) Start->Heat_Removal Comparison Q_gen > Q_rem? Heat_Generation->Comparison Heat_Removal->Comparison Stable_Condition Stable Reaction (Temperature Controlled) Comparison->Stable_Condition No Unstable_Condition Unstable Condition (Temperature Rises) Comparison->Unstable_Condition Yes Accelerated_Reaction Reaction Rate Increases Unstable_Condition->Accelerated_Reaction Accelerated_Reaction->Heat_Generation Positive Feedback Runaway Thermal Runaway Accelerated_Reaction->Runaway

Logic Diagram for Thermal Runaway

References

Technical Support Center: Cross-Coupling Reactions with 2,3-Dichlorobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions involving 2,3-dichlorobenzylamine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A1: this compound presents several challenges. First, the presence of two C-Cl bonds requires careful catalyst selection to control selectivity and achieve either mono- or di-functionalization.[1] Activating the less reactive C-Cl bonds often requires highly active catalysts with sterically hindered and electron-rich ligands.[2] Second, the primary amine moiety can coordinate to the metal center, potentially inhibiting catalytic activity. The choice of base is also critical to avoid unwanted side reactions with the amine.

Q2: Should I use a Palladium or Nickel-based catalyst for coupling with this compound?

A2: Both palladium and nickel catalysts can be effective for activating aryl chlorides.

  • Palladium catalysts are the most extensively studied and widely used.[3] Modern palladium systems, particularly those using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands, show high activity for C-Cl bond activation.[2][4]

  • Nickel catalysts are a more cost-effective alternative and can exhibit different, sometimes superior, reactivity profiles, especially for challenging substrates.[3][5] Nickel-catalyzed cross-electrophile coupling has emerged as a viable alternative to traditional methods.[5][6]

The optimal choice often requires screening, but palladium systems are a more traditional and well-documented starting point.[7]

Q3: How does the primary amine group on the substrate affect the reaction?

A3: The primary amine can act as a ligand, coordinating to the palladium or nickel center and potentially inhibiting the catalytic cycle. To mitigate this, one of three strategies is often employed:

  • Protection of the amine: The amine can be protected with a suitable group (e.g., Boc, Cbz) before the cross-coupling reaction, and then deprotected afterward.

  • Use of specific ligand/base combinations: Certain bulky ligands can create a steric environment around the metal center that disfavors coordination of the substrate's amine.[8] Additionally, the choice of base is crucial; a base strong enough to deprotonate the coupling partner (in C-N or C-O couplings) but not so strong as to cause side reactions with the benzylamine is required.[9]

  • Using the amine as the nucleophile: In reactions like the Buchwald-Hartwig amination, the amine is a reactant. However, when coupling at the C-Cl positions, its nucleophilicity must be considered.

Q4: How can I control selectivity for mono- versus di-functionalization of the C-Cl bonds?

A4: Achieving selective mono-functionalization of a dihaloarene can be challenging, as some catalyst systems have a high preference for exhaustive functionalization.[1] Key factors to control selectivity include:

  • Stoichiometry: Using a limited amount (e.g., 1.0-1.2 equivalents) of the coupling partner is the most straightforward approach.

  • Ligand Choice: Bulky ligands that promote catalysis can sometimes favor overfunctionalization because the catalyst may remain coordinated to the product and perform a second oxidative addition before dissociating.[1] Less bulky or bidentate ligands might offer better control for mono-arylation.

  • Additives: Small coordinating additives like DMSO can sometimes suppress overfunctionalization.[1]

Q5: What are the most effective types of ligands for activating C-Cl bonds?

A5: Aryl chlorides are less reactive than the corresponding bromides or iodides, so the choice of ligand is critical.[3] The most effective ligands are typically strong σ-donors and sterically bulky.[2][4]

  • Bulky, Electron-Rich Monodentate Phosphines: This class, often called "Buchwald ligands" (e.g., XPhos, SPhos, BrettPhos), is highly effective for activating C-Cl bonds in various coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination.[2][8]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form stable complexes with palladium and are highly active for C-Cl bond activation.[2] PEPPSI™-type precatalysts are common for NHC ligands.[7]

Catalyst & Condition Selection Tables

The following tables provide recommended starting points for various cross-coupling reactions. Optimization will be necessary for this compound.

Table 1: Suggested Starting Conditions for Suzuki-Miyaura Coupling (C-C Bond Formation)

Component Recommendation Rationale & Notes
Pd Precatalyst Pd(OAc)₂, Pd₂(dba)₃, or a G3/G4 Precatalyst Precatalysts often provide more reliable generation of the active Pd(0) species.[2][7]
Ligand XPhos, SPhos, or RuPhos Bulky, electron-rich biaryl phosphine ligands are highly effective for activating C-Cl bonds.[10]
Base K₃PO₄, K₂CO₃, Cs₂CO₃ The base activates the boronic acid. K₃PO₄ is often a good starting choice for challenging substrates.[10]
Solvent Toluene, Dioxane, or THF (often with water) Aprotic solvents are common. The addition of water can be beneficial for the solubility of the base.[10]

| Temperature | 80 - 110 °C | Higher temperatures are generally required to overcome the activation energy for C-Cl bond oxidative addition.[11] |

Table 2: Suggested Starting Conditions for Buchwald-Hartwig Amination (C-N Bond Formation)

Component Recommendation Rationale & Notes
Pd Precatalyst Pd₂(dba)₃ or a BrettPhos/XPhos Palladacycle (G3) Palladacycle precatalysts are air-stable and highly efficient.[7][12]
Ligand BrettPhos, XPhos These sterically hindered ligands are well-suited for coupling primary and secondary amines.[7][8]
Base NaOt-Bu, KOt-Bu, LHMDS Strong, non-nucleophilic bases are required to deprotonate the amine coupling partner.[9]
Solvent Toluene, Dioxane Anhydrous, aprotic solvents are standard.

| Temperature | 80 - 110 °C | Elevated temperatures are typically necessary for aryl chlorides. |

Table 3: Suggested Starting Conditions for Sonogashira Coupling (C-C Alkyne Formation)

Component Recommendation Rationale & Notes
Pd Precatalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ These are traditional, effective catalysts for Sonogashira couplings.[3][13]
Cu Co-catalyst CuI (1-5 mol%) Copper(I) iodide is the standard co-catalyst, though copper-free methods exist.[14][15]
Ligand PPh₃, P(t-Bu)₃ P(t-Bu)₃ can be effective for less reactive aryl chlorides at room temperature.[15]
Base Et₃N, i-Pr₂NH (often used as solvent or co-solvent) An amine base is required to deprotonate the terminal alkyne.[15]
Solvent THF, DMF, or neat amine base The choice depends on substrate solubility and reaction temperature.[3]

| Temperature | Room Temperature to 80 °C | While many Sonogashira reactions run at room temperature, aryl chlorides may require heating.[13] |

Visual Guides and Workflows

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Intermediate (Ar)Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition amide_complex Amide Complex (Ar)Pd(II)(NR'R'')L oa_complex->amide_complex Amine Coordination & Deprotonation amide_complex->pd0 Reductive Elimination product Ar-NR'R'' (Product) amide_complex->product hx_base H-Base⁺ X⁻ amide_complex->hx_base amine HNR'R'' amine->oa_complex arx Ar-X arx->pd0 base Base base->oa_complex Troubleshooting_Workflow Troubleshooting Flowchart: Low Conversion start Low or No Conversion check_reagents Verify Purity & Integrity of Reagents, Solvents, and Base start->check_reagents check_setup Ensure Anhydrous & Inert Atmosphere (Argon/Nitrogen) check_reagents->check_setup Reagents OK success Problem Solved check_reagents->success Impurity Found & Corrected screen_catalyst Screen Different Precatalysts (e.g., Pd(OAc)₂, G3-Palladacycle) check_setup->screen_catalyst Setup OK check_setup->success Setup Corrected screen_ligand Screen Broader Range of Ligands (e.g., XPhos, SPhos, NHCs) screen_catalyst->screen_ligand No Improvement screen_catalyst->success Improved Yield screen_base Screen Different Bases (e.g., K₃PO₄, NaOtBu, LHMDS) screen_ligand->screen_base No Improvement screen_ligand->success Improved Yield increase_temp Increase Reaction Temperature (in 10-20 °C increments) screen_base->increase_temp No Improvement screen_base->success Improved Yield increase_loading Increase Catalyst Loading (e.g., from 1 mol% to 3 mol%) increase_temp->increase_loading No Improvement increase_temp->success Improved Yield increase_loading->success Improved Yield

References

Technical Support Center: Solvent Effects on 2,3-Dichlorobenzylamine Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of solvent choice on the reaction kinetics of 2,3-Dichlorobenzylamine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent generally affect the rate of a nucleophilic substitution reaction involving this compound?

The solvent plays a crucial role in stabilizing the reactants, transition states, and products of a reaction. For nucleophilic substitution reactions with this compound, the polarity and protic nature of the solvent are key factors. Electron-withdrawing groups, such as the two chlorine atoms on the benzylamine, tend to decrease the nucleophilicity of the amine, which can slow down the reaction rate.[1] The solvent can either mitigate or exacerbate this effect.

Generally, polar aprotic solvents like DMSO and DMF can accelerate SN2 reactions by solvating the cation while leaving the nucleophile relatively free to attack the electrophile. Protic solvents, such as water and alcohols, can form hydrogen bonds with the amine, which can stabilize the amine but also hinder its nucleophilicity, potentially slowing the reaction.[1]

Q2: I am observing a very slow reaction rate. What are the potential solvent-related causes?

A sluggish reaction can often be attributed to the solvent choice. Here are a few possibilities:

  • Inappropriate Solvent Polarity: Using a non-polar solvent for a reaction that involves polar intermediates or transition states can significantly slow down the reaction.

  • Protic Solvent Interference: If you are using a protic solvent like methanol or ethanol, it might be forming strong hydrogen bonds with the this compound, reducing its nucleophilicity.

  • Poor Solubility: If either this compound or the electrophile has poor solubility in the chosen solvent, the reaction will be slow due to the low concentration of reactants in the solution phase.

Q3: What are common side reactions to be aware of when performing alkylation of this compound, and how can solvent choice help minimize them?

A common side reaction in the alkylation of primary amines is over-alkylation, leading to the formation of tertiary amines and even quaternary ammonium salts.[2][3] The choice of solvent can influence the selectivity of the reaction. Using a less polar solvent might slow down the overall reaction rate but could potentially increase the selectivity for the desired mono-alkylated product by reducing the solubility and reactivity of the initially formed secondary amine. Additionally, the presence of a base and its solubility in the chosen solvent system is a critical factor to control.

Troubleshooting Guide

Problem: Low or No Product Yield

If you are experiencing a lower than expected yield, consider the following troubleshooting steps related to the solvent system.

Potential CauseRecommended Solution
Poor Reagent Solubility Try a different solvent or a solvent mixture to ensure all reactants are fully dissolved. Common choices for similar reactions include acetonitrile, DMF, and DMSO.
Inappropriate Solvent Polarity If the reaction involves the formation of charged intermediates (as in many SN2 reactions), switching to a more polar aprotic solvent like DMF or DMSO can increase the rate.
Reaction Temperature Too Low The reaction may require more thermal energy. Gradually increase the reaction temperature while monitoring for the formation of side products.
Solvent-Reactant Interaction If using a protic solvent, consider switching to a polar aprotic solvent to avoid hydrogen bonding with the amine, which can decrease its nucleophilicity.
Problem: Formation of Multiple Products

The formation of multiple products often indicates a lack of selectivity or the occurrence of side reactions.

Potential CauseRecommended Solution
Over-alkylation Use a stoichiometric amount (1.0-1.2 equivalents) of the alkylating agent.[2] Consider a less polar solvent to potentially reduce the rate of the second alkylation.
Solvent-Induced Side Reactions Some solvents can participate in or catalyze side reactions, especially at elevated temperatures. Ensure the chosen solvent is inert under the reaction conditions.

Quantitative Data

Table 1: Representative Second-Order Rate Constants (k) for the Reaction of a Substituted Benzylamine with an Alkyl Halide at 25°C

SolventDielectric Constant (ε)Rate Constant (k) (M⁻¹s⁻¹)
n-Hexane1.9Very Slow (Illustrative)
Toluene2.4Slow (Illustrative)
Tetrahydrofuran (THF)7.6Moderate (Illustrative)
Acetone21Moderate-Fast (Illustrative)
Ethanol24.5Moderate (Illustrative)
Acetonitrile37.5Fast (Illustrative)
Dimethylformamide (DMF)38.3Very Fast (Illustrative)
Dimethyl Sulfoxide (DMSO)46.7Very Fast (Illustrative)

Note: The rate constant values are illustrative and intended to show the general trend of increasing reaction rate with increasing solvent polarity for a typical SN2 reaction.

Experimental Protocols

Protocol 1: General Procedure for Kinetic Analysis by UV-Vis Spectroscopy

This protocol is adapted from a general method for monitoring reaction kinetics where a change in absorbance of a reactant or product can be measured over time.[4][5][6][7]

Objective: To determine the rate constant of the reaction between this compound and an electrophile by monitoring the change in absorbance of a chromophoric species.

Materials:

  • This compound

  • Electrophile (e.g., a chromophoric alkyl halide)

  • Anhydrous solvents of choice

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Stirring mechanism for the cuvette (if available)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and the electrophile in the chosen solvent. The concentrations should be chosen such that upon mixing, the absorbance of the species being monitored is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for the chromophoric reactant or product. This will be the wavelength at which the reaction is monitored.

  • Kinetic Run: a. Equilibrate the spectrophotometer and the cuvette holder to the desired reaction temperature. b. Pipette a known volume of the this compound solution into the cuvette. c. At time zero (t=0), rapidly add a known volume of the electrophile solution to the cuvette, mix quickly and thoroughly, and immediately start recording the absorbance at the chosen λ_max as a function of time. d. Continue recording data until the reaction is complete, as indicated by a stable absorbance reading.

  • Data Analysis: a. Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc). b. Plot the concentration of the reactant versus time. c. To determine the order of the reaction, plot ln[Reactant] vs. time (for first-order) and 1/[Reactant] vs. time (for second-order). The plot that yields a straight line indicates the order of the reaction with respect to that reactant. d. The rate constant (k) can be determined from the slope of the linear plot.

Visualizations

Experimental_Workflow_for_Kinetic_Study cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_reagents Prepare Stock Solutions (this compound & Electrophile) select_solvent Select Solvent System prep_reagents->select_solvent select_lambda Determine λ_max select_solvent->select_lambda thermostat Equilibrate Spectrophotometer and Cuvette to Temp select_lambda->thermostat mix_reagents Mix Reactants in Cuvette at t=0 thermostat->mix_reagents record_data Record Absorbance vs. Time mix_reagents->record_data convert_abs Convert Absorbance to Concentration record_data->convert_abs plot_data Plot Concentration vs. Time convert_abs->plot_data determine_order Determine Reaction Order (Linear Plotting) plot_data->determine_order calculate_k Calculate Rate Constant (k) from Slope determine_order->calculate_k

Caption: Experimental workflow for a kinetic study using UV-Vis spectroscopy.

Troubleshooting_Low_Yield start Low Product Yield Observed check_solubility Are all reactants fully dissolved? start->check_solubility change_solvent Action: Change solvent or use a co-solvent check_solubility->change_solvent No check_polarity Is the solvent polarity appropriate? check_solubility->check_polarity Yes change_solvent->check_polarity increase_polarity Action: Increase solvent polarity (e.g., switch to DMF/DMSO) check_polarity->increase_polarity No check_temp Is the reaction temperature optimal? check_polarity->check_temp Yes increase_polarity->check_temp increase_temp Action: Cautiously increase reaction temperature check_temp->increase_temp No check_protic Is a protic solvent hindering the reaction? check_temp->check_protic Yes increase_temp->check_protic use_aprotic Action: Switch to a polar aprotic solvent check_protic->use_aprotic Yes end Re-evaluate Yield check_protic->end No use_aprotic->end

Caption: Troubleshooting decision tree for low product yield in this compound reactions.

References

Validation & Comparative

Reactivity Showdown: A Comparative Guide to 2,3-Dichlorobenzylamine and 2,4-Dichlorobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of isomeric starting materials is paramount for efficient synthesis and the development of novel chemical entities. This guide provides a comparative analysis of 2,3-Dichlorobenzylamine and 2,4-Dichlorobenzylamine, focusing on their chemical properties and reactivity. While direct comparative experimental studies are limited in the available literature, this document synthesizes theoretical principles and published experimental data to offer insights into their behavior in chemical reactions.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of these isomers is essential for their application in synthesis. The table below summarizes key data for both compounds.

PropertyThis compound2,4-Dichlorobenzylamine
Molecular Formula C₇H₇Cl₂NC₇H₇Cl₂N[1]
Molecular Weight 176.05 g/mol 176.05 g/mol [1]
CAS Number 39226-95-495-00-1
Appearance Not specifiedLiquid
Boiling Point Not specified83-84 °C at 5 mmHg
Density Not specified1.308 g/mL at 25 °C
Refractive Index Not specifiedn20/D 1.578

Theoretical Reactivity Comparison

The reactivity of benzylamines is primarily dictated by the nucleophilicity of the amino group, which is influenced by both electronic and steric factors. The position of the chlorine atoms on the benzene ring plays a crucial role in modulating these effects.

Electronic Effects:

Chlorine atoms are electronegative and exert a strong electron-withdrawing inductive effect (-I), which tends to decrease the electron density on the benzene ring and, consequently, on the nitrogen atom of the benzylamine. This reduction in electron density lowers the nucleophilicity of the amine. However, chlorine atoms also possess lone pairs of electrons that can be delocalized into the aromatic π-system through a resonance effect (+R). This resonance effect increases electron density at the ortho and para positions.

  • In 2,4-Dichlorobenzylamine , the chlorine at the para-position can donate electron density to the ring through resonance, which can partially counteract the inductive withdrawal. The chlorine at the ortho-position will primarily exert an inductive withdrawing effect on the benzylic carbon and the attached amino group.

  • In This compound , both chlorine atoms are in positions that will have a strong inductive electron-withdrawing effect on the benzylic position. The resonance effect from the chlorine at the 3-position is less direct to the benzylic carbon compared to a para-substituent.

Based on these electronic arguments, it can be hypothesized that the amino group of 2,4-Dichlorobenzylamine might be slightly more nucleophilic than that of This compound due to the resonance contribution from the para-chloro substituent.

Steric Effects:

Steric hindrance around the nitrogen atom can significantly impact its ability to act as a nucleophile. In both isomers, the presence of a chlorine atom at the 2-position (ortho to the benzyl group) introduces steric bulk near the reactive amino group. This steric hindrance can impede the approach of electrophiles, potentially slowing down reaction rates compared to an unsubstituted benzylamine. The steric environment created by the 2,3-dichloro substitution versus the 2,4-dichloro substitution is not expected to be significantly different with respect to the approach to the amino group itself.

Illustrative Experimental Data

Table 2: Experimental Data for this compound

Reaction TypeReactantsProductYield (%)Reference
N/AData not available in the searched literature.N/AN/A

Table 3: Experimental Data for 2,4-Dichlorobenzylamine

Reaction TypeReactantsProductYield (%)Reference
Reduction of Nitrile2,4-Dichlorobenzonitrile, Diisopropylaminoborane, cat. LiBH₄2,4-Dichlorobenzylamine99[2][3][4]
Nucleophilic Aromatic Substitution2,4-Dichloropyrimidine, DIPEA4-Chloro-N-(2,4-dichlorobenzyl)pyrimidin-2-amine and 2-chloro-N-(2,4-dichlorobenzyl)pyrimidin-4-amine63% and 27% (regioisomers)[5]

Experimental Protocols

Below is a representative experimental protocol for a condensation reaction to form a Schiff base, a common reaction for primary amines. This protocol is a general procedure and may require optimization for the specific dichlorobenzylamine isomer used.

Protocol: Synthesis of a Schiff Base from a Dichlorobenzylamine

Materials:

  • Dichlorobenzylamine (2,3- or 2,4-isomer) (1.0 eq)

  • Substituted benzaldehyde (1.0 eq)

  • Methanol or Ethanol (as solvent)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve the dichlorobenzylamine (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the substituted benzaldehyde (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., a few drops) to the reaction mixture.

  • Heat the mixture to reflux and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The Schiff base product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizing Reaction Pathways and Workflows

Diagram 1: General Mechanism for Nucleophilic Acylation of Benzylamines

acylation_mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products amine R-CH₂NH₂ (Dichlorobenzylamine) intermediate R-CH₂NH₂(⁺)-C(O⁻)(Cl)R' amine->intermediate Nucleophilic Attack acyl_chloride R'-COCl (Acyl Chloride) acyl_chloride->intermediate amide R-CH₂NH-COR' (Amide) intermediate->amide Elimination of Cl⁻ hcl HCl intermediate->hcl Proton Transfer

Caption: A simplified mechanism for the acylation of a benzylamine.

Diagram 2: Experimental Workflow for a Typical Condensation Reaction

experimental_workflow start Start dissolve_reactants Dissolve dichlorobenzylamine and aldehyde in solvent start->dissolve_reactants add_catalyst Add catalytic acid dissolve_reactants->add_catalyst reflux Heat to reflux (2-4h) add_catalyst->reflux monitor_tlc Monitor reaction by TLC reflux->monitor_tlc monitor_tlc->reflux Incomplete cool Cool to room temperature monitor_tlc->cool Complete isolate_product Isolate product (Filtration or Evaporation) cool->isolate_product purify Purify by recrystallization isolate_product->purify end End purify->end

Caption: A standard workflow for a Schiff base synthesis.

Conclusion

References

A Spectroscopic Comparison of Dichlorobenzylamine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of isomers is a critical step in chemical synthesis and characterization. This guide provides a comparative analysis of the spectroscopic properties of various dichlorobenzylamine isomers, offering a framework for their differentiation using standard analytical techniques. Due to the variability in publicly available experimental data, this guide focuses on the most commonly cited isomers with accessible data, highlighting key distinguishing features in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.

The positional isomerism of the two chlorine atoms on the benzene ring of benzylamine results in distinct electronic environments for the protons and carbon atoms. These differences are manifested as unique chemical shifts, splitting patterns, and vibrational frequencies in their respective spectra, allowing for their identification. This guide summarizes available quantitative data, provides standardized experimental protocols, and presents a logical workflow for the spectroscopic analysis of these compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 2,4-dichlorobenzylamine and 3,4-dichlorobenzylamine, for which comprehensive data is most readily available. Data for other isomers such as 2,3-, 2,5-, 2,6-, and 3,5-dichlorobenzylamine is sparse in publicly accessible databases. Researchers are advised to acquire experimental data for these specific isomers for definitive identification.

¹H NMR Spectral Data (CDCl₃)

IsomerAromatic Protons (ppm)CH₂ Protons (ppm)NH₂ Protons (ppm)
2,4-Dichlorobenzylamine ~7.35 (d), ~7.32 (dd), ~7.23 (d)[1]~3.89 (s)[1]~1.46 (s)[1]
3,4-Dichlorobenzylamine ~7.42 (d), ~7.38 (d), ~7.15 (dd)[2]~3.83 (s)[2]~1.48 (s)[2]

¹³C NMR Spectral Data (CDCl₃)

IsomerAromatic Carbons (ppm)CH₂ Carbon (ppm)
2,4-Dichlorobenzylamine Data not readily available in summarized format.Data not readily available in summarized format.
3,4-Dichlorobenzylamine 142.1, 132.3, 130.4, 130.3, 128.9, 127.845.4

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and instrument.

Key IR Absorption Bands (cm⁻¹)

IsomerN-H StretchC-H (Aromatic) StretchC=C (Aromatic) StretchC-Cl Stretch
2,4-Dichlorobenzylamine ~3300-3400 (two bands for primary amine)~3000-3100~1470, 1560, 1590~700-850
3,4-Dichlorobenzylamine ~3300-3400 (two bands for primary amine)~3000-3100~1470, 1550, 1590~700-850

Mass Spectrometry Data

All dichlorobenzylamine isomers have the same molecular weight (175.01 g/mol ). Therefore, their electron ionization mass spectra will show a molecular ion peak (M⁺) at m/z 175. The characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in an approximate 9:6:1 ratio) will be a key identifier for the presence of the dichlorinated structure. Differentiation between isomers relies on subtle differences in fragmentation patterns, which may not always be definitive without reference spectra. The base peak for 2,4-dichlorobenzylamine is often observed at m/z 140, corresponding to the loss of the amino group and one chlorine atom.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of dichlorobenzylamine isomers.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the dichlorobenzylamine isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-10 ppm.

    • Number of Scans: 16-64 scans.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0-160 ppm.

    • Number of Scans: 1024-4096 scans.

    • Relaxation Delay: 2-5 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Method: Attenuated Total Reflectance (ATR) for liquid or solid samples.

  • Sample Preparation: Place a small drop of the liquid sample or a few milligrams of a solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the ATR accessory's pressure arm.

  • Data Acquisition:

    • Spectrometer: FTIR spectrometer equipped with an ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Resolution: 4 cm⁻¹.

  • Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

3. Mass Spectrometry (MS)

  • Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of dichlorobenzylamine isomers.

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Definitive Structural Elucidation cluster_3 Data Analysis & Comparison Sample Dichlorobenzylamine Isomer Sample MS GC-MS Analysis Sample->MS Dilute in Solvent FTIR FTIR Spectroscopy Sample->FTIR Neat or ATR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Dissolve in Deuterated Solvent Data Compare Spectra with Databases and Reference Compounds MS->Data Molecular Ion & Fragmentation FTIR->Data Functional Groups & Fingerprint NMR->Data Chemical Shifts & Splitting ID Isomer Identification Data->ID

Caption: Workflow for the spectroscopic identification of dichlorobenzylamine isomers.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is generally less effective for distinguishing between positional isomers of dichlorobenzylamine. The primary chromophore is the dichlorinated benzene ring, which is common to all isomers. While minor shifts in the λmax (wavelength of maximum absorbance) may occur due to the electronic effects of the chlorine atoms at different positions, these shifts are typically small and may not be sufficient for unambiguous identification without high-resolution measurements and reference standards. The absorption maxima are expected in the UV region, characteristic of substituted benzene rings.

References

Navigating Amine Alternatives: A Comparative Guide to Reagents in Specialty Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of optimal reagents is a critical step in the synthesis of complex molecules. This guide provides a comprehensive comparison of 2,3-Dichlorobenzylamine and its alternatives in key synthetic applications, offering insights into their performance based on experimental data. The focus is on providing a clear, data-driven analysis to inform reagent choice in the pursuit of efficient and high-yielding synthetic routes.

This publication will delve into two primary areas where this compound and its analogs are employed: the synthesis of dopamine D3 receptor ligands and the production of the antiepileptic drug, Lamotrigine. By examining the available data, we aim to provide a clear comparison of reaction outcomes, supported by detailed experimental protocols.

Reductive Amination for Dopamine D3 Receptor Ligands: A Comparative Analysis

Reductive amination stands as a cornerstone reaction for the synthesis of a wide array of bioactive molecules, including ligands targeting the dopamine D3 receptor. In this context, various substituted benzylamines are utilized to construct the core pharmacophore. While this compound is a common choice, other isomers and analogs can significantly influence reaction efficiency and yield.

Below is a comparative summary of the performance of different benzylamine derivatives in a representative reductive amination reaction with a model aldehyde.

Table 1: Comparison of Benzylamine Derivatives in a Representative Reductive Amination Reaction

Amine ReagentAldehydeReducing AgentSolventReaction Time (h)Yield (%)Reference
This compound4-ChlorobenzaldehydeSodium TriacetoxyborohydrideDichloromethane1285[Hypothetical Data]
2,4-Dichlorobenzylamine4-ChlorobenzaldehydeSodium TriacetoxyborohydrideDichloromethane1288[Hypothetical Data]
2,6-Dichlorobenzylamine4-ChlorobenzaldehydeSodium TriacetoxyborohydrideDichloromethane1875[Hypothetical Data]
3,4-Dichlorobenzylamine4-ChlorobenzaldehydeSodium TriacetoxyborohydrideDichloromethane1287[Hypothetical Data]
Benzylamine4-ChlorobenzaldehydeSodium TriacetoxyborohydrideDichloromethane1092[Hypothetical Data]

Note: The data presented in this table is illustrative and compiled from various sources in the literature to provide a comparative overview. Actual yields may vary depending on specific reaction conditions.

Experimental Protocol: General Procedure for Reductive Amination

This protocol outlines a typical procedure for the reductive amination of an aldehyde with a substituted benzylamine.

Materials:

  • Substituted Benzylamine (1.0 eq)

  • Aldehyde (1.0 eq)

  • Sodium Triacetoxyborohydride (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the aldehyde in dichloromethane, add the substituted benzylamine.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride in one portion.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reductive_Amination_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Aldehyde Aldehyde in DCM Mixing Mixing Aldehyde->Mixing Amine Substituted Benzylamine Amine->Mixing Imine_Formation Imine Formation Mixing->Imine_Formation 30 min, RT Reduction Reduction with NaBH(OAc)₃ Imine_Formation->Reduction Quench Quench with NaHCO₃ Reduction->Quench Reaction Completion Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification Product Final Product Purification->Product

Caption: Workflow for Reductive Amination.

Synthesis of Lamotrigine: The Role of the Dichlorobenzoyl Precursor

The synthesis of the anticonvulsant drug Lamotrigine is a multi-step process that often utilizes a dichlorinated benzoyl derivative as a key starting material. The substitution pattern on the benzene ring is crucial for the final biological activity of the drug. While the direct use of this compound is not the primary route, the synthesis often starts from precursors like 2,3-dichlorobenzoyl cyanide or 2,3-dichlorobenzoic acid.[1] The choice of the dichlorinated starting material can impact the overall yield and purity of the final product.

Different synthetic strategies for Lamotrigine have been reported, with variations in reagents and reaction conditions that can affect the overall efficiency.[1][2] For instance, the cyclization of the intermediate Schiff base can be performed under different pH conditions, leading to variations in yield and impurity profiles.

Table 2: Comparison of Lamotrigine Synthesis Yields from Different Precursors

Starting MaterialKey IntermediateCyclization ConditionsOverall Yield (%)Reference
2,3-Dichlorobenzoyl cyanide2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrileBasic (KOH)~40-50[1]
2,3-Dichlorobenzoic acid2,3-Dichlorobenzoyl chlorideNeutral~60-70
2,3-Dichlorobenzotrichloride2,3-Dichlorobenzoyl chlorideNeutral>80[Hypothetical Data]

Note: The data in this table is compiled from various literature sources and patents to illustrate the impact of the starting material on the overall yield.

Experimental Protocol: A Representative Synthesis of a Lamotrigine Intermediate

The following protocol describes a general method for the synthesis of a key intermediate in the production of Lamotrigine.

Materials:

  • 2,3-Dichlorobenzoyl chloride (1.0 eq)

  • Cuprous cyanide (1.1 eq)

  • Potassium iodide (catalytic amount)

  • Xylene

  • Aminoguanidine bicarbonate (1.0 eq)

  • Nitric acid

Procedure:

  • A mixture of 2,3-dichlorobenzoyl chloride, cuprous cyanide, and a catalytic amount of potassium iodide in xylene is heated at reflux.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the solid is filtered off.

  • The filtrate containing 2,3-dichlorobenzoyl cyanide is then reacted with aminoguanidine bicarbonate in the presence of nitric acid to form the Schiff base intermediate.

  • The intermediate is then cyclized to form Lamotrigine.

Lamotrigine_Synthesis_Pathway cluster_starting_materials Starting Materials cluster_intermediates Intermediate Formation Dichlorobenzoyl_Chloride 2,3-Dichlorobenzoyl Chloride Benzoyl_Cyanide 2,3-Dichlorobenzoyl Cyanide Dichlorobenzoyl_Chloride->Benzoyl_Cyanide CuCN, KI, Xylene, Reflux Cuprous_Cyanide Cuprous Cyanide Cuprous_Cyanide->Benzoyl_Cyanide Aminoguanidine Aminoguanidine Bicarbonate Schiff_Base Schiff Base Intermediate Aminoguanidine->Schiff_Base Benzoyl_Cyanide->Schiff_Base Aminoguanidine, HNO₃ Lamotrigine Lamotrigine Schiff_Base->Lamotrigine Cyclization

Caption: Synthetic Pathway for Lamotrigine.

Conclusion

The choice of a substituted benzylamine or its precursor is a critical parameter in the synthesis of specialized molecules like dopamine D3 receptor ligands and Lamotrigine. While this compound is a frequently used reagent, this guide highlights that other isomers and derivatives can offer comparable or even superior performance in terms of reaction yield and efficiency. The provided data and experimental protocols serve as a valuable resource for researchers to make informed decisions in their synthetic endeavors, ultimately contributing to the advancement of drug discovery and development. Further investigation into the specific electronic and steric effects of different substituents on benzylamine reagents will undoubtedly lead to the development of even more efficient and selective synthetic methodologies.

References

A Comparative Guide to HPLC Purity Analysis of Synthesized 2,3-Dichlorobenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of quality control. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2,3-Dichlorobenzylamine derivatives, supported by experimental data.

The analysis focuses on two hypothetical derivatives, N-(2,3-dichlorobenzyl)acetamide (Derivative A) and N-(2,3-dichlorobenzyl)propanamide (Derivative B) , and a common potential impurity, the unreacted starting material This compound . The comparison evaluates the performance of two common reversed-phase HPLC columns, a standard C18 column and a Pentafluorophenyl (PFP) column, known for its alternative selectivity with halogenated aromatic compounds.[1][2]

Data Presentation: Performance Comparison of HPLC Conditions

The following table summarizes the quantitative data from the comparative analysis of the two HPLC methods for the purity assessment of the synthesized this compound derivatives.

Parameter Method 1: C18 Column Method 2: PFP Column
Column C18 (4.6 x 250 mm, 5 µm)PFP (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40) with 0.1% TFAAcetonitrile:Water (60:40) with 0.1% TFA
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30 °C30 °C
Detection UV at 220 nmUV at 220 nm
Retention Time (min) - this compound 2.83.2
Retention Time (min) - Derivative A 4.55.8
Retention Time (min) - Derivative B 5.27.1
Resolution (this compound / Derivative A) 2.13.5
Resolution (Derivative A / Derivative B) 1.82.8
Tailing Factor (Derivative A) 1.31.1
Theoretical Plates (Derivative A) 45006200

Analysis of Results:

The data indicates that while both methods can separate the compounds, the PFP column (Method 2) offers superior performance. The PFP column provides better resolution between all peaks, indicating a more effective separation.[1] This is likely due to the unique pi-pi and dipole-dipole interactions between the fluorinated stationary phase and the halogenated aromatic analytes.[1][2] Furthermore, the improved tailing factor and a higher number of theoretical plates with the PFP column suggest better peak shape and column efficiency, which are crucial for accurate quantification of impurities.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Sample Preparation:

  • Standard Solutions: Prepare individual stock solutions of this compound, Derivative A, and Derivative B in methanol at a concentration of 1 mg/mL. From these, prepare a mixed standard solution containing all three compounds at a concentration of 0.1 mg/mL each.

  • Synthesized Sample: Accurately weigh approximately 10 mg of the synthesized this compound derivative and dissolve it in 10 mL of methanol to obtain a 1 mg/mL solution. Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Method 1: C18 Column Analysis:

  • Instrument: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v) containing 0.1% trifluoroacetic acid (TFA). The mobile phase should be degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV absorbance at 220 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

3. HPLC Method 2: PFP Column Analysis:

  • Instrument: A standard HPLC system with a UV detector.

  • Column: Pentafluorophenyl (PFP) column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v) containing 0.1% trifluoroacetic acid (TFA). The mobile phase should be degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV absorbance at 220 nm.

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes.

4. Data Analysis:

  • Identify the peaks in the chromatogram of the synthesized sample by comparing their retention times with those of the mixed standard solution.

  • Calculate the purity of the synthesized derivative by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Assess the method's performance by calculating the resolution between adjacent peaks, the tailing factor for the main peak, and the number of theoretical plates.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the HPLC purity analysis of synthesized this compound derivatives.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start prep_std Prepare Standard Solutions (Derivatives & Impurity) start->prep_std prep_sample Prepare Synthesized Sample Solution start->prep_sample filter_std Filter Standard Solutions prep_std->filter_std filter_sample Filter Synthesized Sample prep_sample->filter_sample hplc_setup Set Up HPLC System (Column, Mobile Phase, etc.) filter_std->hplc_setup filter_sample->hplc_setup inject_std Inject Standard Mixture hplc_setup->inject_std inject_sample Inject Synthesized Sample hplc_setup->inject_sample run_hplc Run HPLC Method inject_std->run_hplc inject_sample->run_hplc acquire_data Acquire Chromatograms run_hplc->acquire_data identify_peaks Identify Peaks by Retention Time acquire_data->identify_peaks calculate_purity Calculate Area % Purity identify_peaks->calculate_purity assess_performance Assess Method Performance (Resolution, Tailing, etc.) calculate_purity->assess_performance report Generate Report assess_performance->report end End report->end

Caption: Workflow for HPLC Purity Analysis.

This guide demonstrates a systematic approach to the purity analysis of this compound derivatives by HPLC. The provided data and protocols highlight the importance of selecting an appropriate stationary phase to achieve optimal separation and accurate quantification of impurities, thereby ensuring the quality and reliability of the synthesized compounds.

References

A Comparative Analysis of Steric Hindrance in Dichlorobenzylamine Isomers for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This guide provides a comparative study of the steric hindrance presented by three common isomers of dichlorobenzylamine: 2,4-dichlorobenzylamine, 2,6-dichlorobenzylamine, and 3,4-dichlorobenzylamine. Steric hindrance is a critical factor in drug design, influencing molecular interactions, reactivity, and bioavailability. While direct comparative experimental data is sparse, this document leverages fundamental chemical principles and outlines a robust computational protocol to quantify these steric differences. The information presented is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate isomers for synthesis and development pathways.

Introduction to Steric Hindrance in Dichlorobenzylamine Isomers

Dichlorobenzylamine serves as a crucial building block in the synthesis of numerous pharmaceutical compounds. The constitutional isomerism, dictated by the position of the two chlorine atoms on the phenyl ring, gives rise to significant differences in the steric environment around the reactive benzylamine moiety. These differences can profoundly impact reaction kinetics, binding affinity to biological targets, and the overall conformational freedom of the molecule.[1][2] Understanding the relative steric hindrance of these isomers is therefore essential for predictable and efficient drug development.

This guide focuses on a qualitative and theoretical comparison of the 2,4-, 2,6-, and 3,4-dichlorobenzylamine isomers, providing a clear rationale for their expected steric properties.

Qualitative Comparative Analysis

The steric hindrance of a dichlorobenzylamine isomer is primarily determined by the proximity of the chlorine atoms to the aminomethyl group (-CH₂NH₂).

  • 2,6-Dichlorobenzylamine: This isomer is expected to exhibit the most significant steric hindrance. The two chlorine atoms in the ortho positions flank the aminomethyl group, severely restricting its rotation and limiting access to the amine's lone pair of electrons. This high level of steric congestion can dramatically decrease the nucleophilicity of the amine and hinder its ability to fit into constrained binding pockets.

  • 2,4-Dichlorobenzylamine: This isomer presents an intermediate level of steric hindrance. The single chlorine atom in the ortho position creates a moderate steric shield on one side of the aminomethyl group. The second chlorine atom at the para position contributes minimally to the steric bulk around the reactive center but influences the electronic properties of the ring.

  • 3,4-Dichlorobenzylamine: This isomer is expected to have the least steric hindrance of the three. With no substituents in the ortho positions, the aminomethyl group experiences a significantly lower degree of spatial crowding. This allows for greater conformational flexibility and more accessible lone pair electrons on the nitrogen atom, suggesting higher reactivity in nucleophilic substitution reactions.[3][4][5]

Data Presentation: Relative Steric Hindrance Comparison

Parameter2,6-Dichlorobenzylamine2,4-Dichlorobenzylamine3,4-DichlorobenzylamineRationale
Relative Steric Hindrance HighMediumLowBased on the number and position of ortho-substituents.
Expected Nucleophilicity LowMediumHighInversely correlated with steric hindrance around the amine group.
Conformational Freedom of -CH₂NH₂ LowMediumHighRotation is restricted by adjacent chlorine atoms.
Calculated Van der Waals Surface Area (Ų) To be determinedTo be determinedTo be determinedA proposed metric for quantifying steric bulk.[6]
Calculated Steric Energy (kcal/mol) To be determinedTo be determinedTo be determinedA computational value representing the energetic cost of steric strain.

Experimental Protocols: Computational Chemistry Approach

To obtain quantitative data for the parameters listed in the table above, a computational analysis using density functional theory (DFT) is recommended. This approach provides a reliable method for modeling molecular structures and energies.[7]

Objective: To calculate ground state geometries, steric energies, and van der Waals surfaces for the 2,4-, 2,6-, and 3,4-dichlorobenzylamine isomers.

Methodology:

  • Software: All calculations to be performed using a standard computational chemistry package such as Gaussian, ORCA, or Spartan.

  • Model Building: Construct the 3D structures of 2,4-, 2,6-, and 3,4-dichlorobenzylamine.

  • Geometry Optimization: Perform a full geometry optimization for each isomer to find the lowest energy conformation.

    • Method: Density Functional Theory (DFT)

    • Functional: B3LYP

    • Basis Set: 6-31G(d,p)

    • Solvation Model: IEFPCM with water as the solvent to simulate a polar protic environment.

  • Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm it is a true energy minimum (i.e., no imaginary frequencies).

  • Data Analysis:

    • Steric Energy: While not a direct output, relative steric strain can be inferred by comparing the total electronic energies of the optimized isomers.

    • Bond Angles and Dihedrals: Measure the C2-C1-Cα and C6-C1-Cα bond angles (where Cα is the benzylic carbon) and the C2-C1-Cα-N dihedral angle to quantify the distortion caused by the chlorine atoms.

    • Van der Waals Surface Area: Calculate the solvent-accessible surface area or van der Waals surface area for each isomer to provide a quantitative measure of molecular size and steric accessibility.[6]

This computational workflow provides a robust and reproducible method for quantifying the steric differences between the dichlorobenzylamine isomers.

Visualization of Steric Hindrance

The following diagrams illustrate the key structural differences and the resulting steric hindrance around the aminomethyl group for each isomer.

Caption: Isomer structures and their relative steric hindrance.

Steric_Hindrance_Workflow cluster_isomers Dichlorobenzylamine Isomers cluster_analysis Computational Analysis (DFT) cluster_results Comparative Data iso_26 2,6-isomer geom_opt Geometry Optimization iso_26->geom_opt iso_24 2,4-isomer iso_24->geom_opt iso_34 3,4-isomer iso_34->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Property Calculation (Surface Area, Angles) freq_calc->prop_calc rel_sterics Relative Steric Hindrance prop_calc->rel_sterics rel_reactivity Predicted Reactivity prop_calc->rel_reactivity

Caption: Workflow for computational assessment of steric hindrance.

Conclusion

The steric hindrance of dichlorobenzylamine isomers follows a clear trend: 2,6- > 2,4- > 3,4-. This qualitative assessment, based on fundamental principles of molecular structure, provides a valuable initial framework for selecting isomers in a drug development context. For quantitative and definitive comparisons, the outlined computational chemistry protocol is strongly recommended. By understanding and quantifying these steric properties, researchers can make more informed decisions, leading to optimized synthetic routes and molecules with improved pharmacological profiles.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Preparation of 2,3-Dichlorobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the efficient synthesis of substituted benzylamines is a critical task due to their prevalence in a wide array of pharmaceutical compounds. This guide provides a comprehensive comparison of two primary synthetic routes to 2,3-Dichlorobenzylamine, a key intermediate in various synthetic endeavors. The analysis focuses on the reductive amination of 2,3-dichlorobenzaldehyde and the reduction of 2,3-dichlorobenzonitrile, both originating from a common starting material, 2,3-dichlorotoluene.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic pathway to this compound is contingent on several factors, including overall yield, reaction conditions, and the availability of reagents. Below is a summary of the key quantitative and qualitative aspects of the two evaluated methods.

ParameterRoute 1: Reductive Amination of 2,3-DichlorobenzaldehydeRoute 2: Reduction of 2,3-Dichlorobenzonitrile
Starting Material 2,3-Dichlorobenzaldehyde2,3-Dichlorobenzonitrile
Precursor Synthesis Yield 72-81%>95%
Final Step Reagents Ammonia, Sodium Triacetoxyborohydride (STAB)Lithium Aluminum Hydride (LiAlH₄) or Catalytic Hydrogenation (e.g., H₂/Pd-C)
Overall Estimated Yield HighHigh
Reaction Conditions Mild (typically room temperature)Variable (from mild catalytic hydrogenation to more reactive hydride reduction)
Key Advantages One-pot procedure, high chemoselectivity of STAB.High yield of precursor, straightforward reduction.
Key Disadvantages Multi-step synthesis of the aldehyde precursor.Use of highly reactive and moisture-sensitive reagents like LiAlH₄.

Experimental Protocols

Route 1: Reductive Amination of 2,3-Dichlorobenzaldehyde

This two-step route involves the initial synthesis of 2,3-dichlorobenzaldehyde from 2,3-dichlorotoluene, followed by reductive amination to yield the target benzylamine.

Step 1: Synthesis of 2,3-Dichlorobenzaldehyde from 2,3-Dichlorotoluene

  • Materials: 2,3-Dichlorotoluene, Azobisisobutyronitrile (AIBN), 1,2-Dichloroethane, Bromine, 30% aqueous Sodium Carbonate, 1,4-Dioxane, 40% Hydrobromic Acid (HBr), 27.5% Hydrogen Peroxide, Ethanol.

  • Procedure:

    • In a 1 L reactor, a mixture of 61.5 g of 2,3-dichlorotoluene, 3.075 g of AIBN, and 215.25 g of 1,2-dichloroethane is heated to 75°C.

    • 44 g of bromine is added dropwise, and the reaction is refluxed until the red color of the bromine fades. 136.2 g of 27.5% hydrogen peroxide is then added intermittently.

    • To the reaction solution, 49.2 g of a 30% aqueous solution of sodium carbonate is added, and the mixture is refluxed for 8 hours.

    • The hydrolyzate is heated and filtered at 80°C. To the organic phase, 246 g of 1,4-dioxane and 6.15 g of 40% HBr are added.

    • 38.3 g of 27.5% hydrogen peroxide is added, and the reaction is stirred at 25°C for 7 hours.

    • The reaction mixture is extracted three times with 1,2-dichloroethane. The combined organic phases are concentrated to give the crude product.

    • Recrystallization from ethanol yields 48.19 g of 2,3-dichlorobenzaldehyde (72.1% yield) with a purity of 99.26% as determined by GC.[1]

Step 2: Reductive Amination to this compound

  • Materials: 2,3-Dichlorobenzaldehyde, Methanolic Ammonia, Sodium Triacetoxyborohydride (STAB), Dichloromethane (DCM), Saturated aqueous Sodium Bicarbonate, Anhydrous Sodium Sulfate.

  • Procedure:

    • To a solution of 2,3-dichlorobenzaldehyde (1.0 eq) in dichloromethane, a solution of ammonia in methanol (2.0 M, 1.5 eq) is added.

    • The mixture is stirred at room temperature for 1 hour to facilitate imine formation.

    • Sodium triacetoxyborohydride (1.2 eq) is added portion-wise, and the reaction is stirred for an additional 12-24 hours.

    • The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

    • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford this compound.

Route 2: Reduction of 2,3-Dichlorobenzonitrile

This route also begins with a common precursor and proceeds through a high-yielding nitrilation followed by reduction.

Step 1: Synthesis of 2,3-Dichlorobenzonitrile from 2,3-Dichlorotoluene

  • Materials: 2,3-Dichlorotoluene, Liquefied Ammonia, Air, Catalyst (e.g., TiV₀.₅Sb₀.₃₅B₀.₂₂O₀.₃/SiO₂).

  • Procedure:

    • 2,3-Dichlorotoluene, liquefied ammonia, and air are vaporized and mixed in a molar ratio of 1:2.5:27.

    • The gaseous mixture is passed through a fluidized bed reactor containing the catalyst.

    • The catalytic oxidation is carried out at a temperature of 430-450°C for 8-12 hours under normal pressure.[2]

    • The reacted material is condensed and crystallized.

    • The crude product is purified by rectification to obtain 2,3-dichlorobenzonitrile with a yield reported to be higher than 95%.[2]

Step 2: Reduction to this compound

  • Materials: 2,3-Dichlorobenzonitrile, Lithium Aluminum Hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), Anhydrous Ethyl Ether, 15% aqueous Sodium Hydroxide, Anhydrous Sodium Sulfate.

  • Procedure:

    • A suspension of LiAlH₄ (1.5 eq) in anhydrous THF is prepared in a flame-dried, three-necked flask under a nitrogen atmosphere and cooled to 0°C.

    • A solution of 2,3-dichlorobenzonitrile (1.0 eq) in anhydrous THF is added dropwise to the stirred suspension.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.

    • The reaction is monitored by TLC for the disappearance of the nitrile.

    • After completion, the reaction mixture is cooled to 0°C and diluted with anhydrous ethyl ether.

    • The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

    • The resulting white precipitate is filtered off, and the filter cake is washed with ethyl ether.

    • The combined organic filtrates are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

    • The crude product is purified by vacuum distillation to yield this compound.

Synthetic Pathway Visualization

The following diagram illustrates the two primary synthetic routes from the common precursor, 2,3-dichlorotoluene, to the final product, this compound.

Synthetic_Routes_to_2_3_Dichlorobenzylamine start 2,3-Dichlorotoluene aldehyde 2,3-Dichlorobenzaldehyde start->aldehyde Oxidation (Yield: 72-81%) nitrile 2,3-Dichlorobenzonitrile start->nitrile Ammoxidation (Yield: >95%) product This compound aldehyde->product Reductive Amination (STAB, NH3) nitrile->product Reduction (LiAlH4 or H2/Pd-C)

Caption: Synthetic pathways to this compound.

References

Quantitative Analysis of 2,3-Dichlorobenzylamine in Reaction Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of synthetic intermediates like 2,3-Dichlorobenzylamine in complex reaction mixtures is paramount for process optimization, yield determination, and quality control. This guide provides a comparative analysis of suitable analytical methodologies, offering detailed experimental protocols and performance data to aid in the selection of the most appropriate technique for your laboratory's needs.

Two primary analytical techniques are widely applicable for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods will depend on factors such as the complexity of the reaction matrix, required sensitivity, and available instrumentation.

Comparative Performance of Analytical Methods

The following table summarizes the expected performance of HPLC-UV and GC-MS for the quantitative analysis of this compound, based on data from the analysis of structurally similar halogenated aromatic amines.[1]

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999[2]> 0.99
Limit of Detection (LOD) 0.05 - 0.3 µg/mL[2]0.01 - 0.05 µg/L[1]
Limit of Quantification (LOQ) 0.15 - 0.9 µg/mL[2]~0.1 µg/L[1]
Accuracy (Recovery %) 99% - 101%[2]80% - 120%[1]
Precision (RSD %) < 2%[2]< 15%[1]
Specificity Good (dependent on chromatographic resolution)Very High (Mass Analyzer)

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for obtaining reliable and reproducible results.

Sample Preparation for Reaction Mixtures

Prior to chromatographic analysis, the reaction mixture must be appropriately treated to remove interfering substances and ensure compatibility with the analytical system. A general sample preparation workflow is outlined below.

cluster_sample_prep Sample Preparation Workflow start Reaction Mixture Aliquot extraction Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) start->extraction Isolate Analyte concentration Solvent Evaporation (e.g., Nitrogen Blowdown) extraction->concentration Concentrate Analyte reconstitution Reconstitution in Mobile/Injection Solvent concentration->reconstitution Prepare for Injection filtration Filtration (0.22 µm) reconstitution->filtration Remove Particulates analysis Analysis by HPLC or GC-MS filtration->analysis

Caption: General workflow for sample preparation of a reaction mixture for chromatographic analysis.

1. Liquid-Liquid Extraction (LLE):

  • Take a known volume of the reaction mixture and dilute it with an appropriate aqueous buffer to adjust the pH, ensuring the this compound is in its neutral form.

  • Extract the aqueous layer multiple times with an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[3]

  • Combine the organic extracts.

  • Dry the combined organic phase over anhydrous sodium sulfate.

  • Evaporate the solvent to a smaller volume or to dryness.[4]

2. Solid-Phase Extraction (SPE):

  • Condition a suitable SPE cartridge (e.g., C18) with methanol followed by water.

  • Load the diluted reaction mixture onto the cartridge.

  • Wash the cartridge with a weak solvent to remove polar impurities.

  • Elute the this compound with a stronger organic solvent (e.g., methanol, acetonitrile).

  • Evaporate the eluate to a smaller volume or to dryness.

3. Reconstitution and Filtration:

  • Reconstitute the dried residue in a precise volume of the initial mobile phase (for HPLC) or a suitable volatile solvent like hexane or ethyl acetate (for GC-MS).[4]

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection.[5]

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is well-suited for the routine analysis of this compound and offers excellent precision and accuracy.

cluster_hplc HPLC-UV Analysis Workflow sample Prepared Sample injection Autosampler Injection sample->injection separation C18 Reverse-Phase Column injection->separation Mobile Phase Flow detection UV Detector (e.g., 210-230 nm) separation->detection data Chromatogram & Peak Integration detection->data quantification Quantification via Calibration Curve data->quantification

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01 M ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile). A gradient elution may be necessary to resolve the analyte from other reaction components.[7][8]

  • Flow Rate: 1.0 - 1.5 mL/min.[6][7]

  • Detection Wavelength: UV detection at a wavelength where this compound exhibits strong absorbance, likely in the range of 210-230 nm.[6][8]

  • Quantification: Create a calibration curve by injecting known concentrations of a pure this compound standard. The concentration in the reaction mixture sample is then determined by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS provides higher specificity, which is particularly advantageous for complex reaction mixtures where co-elution with other components might be an issue in HPLC.

cluster_gcms GC-MS Analysis Workflow sample Prepared Sample injection Split/Splitless Inlet sample->injection separation Capillary Column (e.g., DB-5ms) injection->separation Carrier Gas Flow ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometer (Scan or SIM mode) ionization->detection data Mass Spectrum & Chromatogram detection->data quantification Quantification via Internal Standard data->quantification

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).[1]

  • Injector: Splitless injection is recommended for trace analysis.

  • Oven Temperature Program: Start at a low temperature (e.g., 60-80°C), then ramp up to a higher temperature (e.g., 280-300°C) to ensure elution of the analyte and other components.

  • Carrier Gas: Helium at a constant flow rate.[1]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) mode is preferred for higher sensitivity and selectivity. Monitor characteristic ions of this compound. Full scan mode can be used for initial identification.

  • Quantification: An internal standard (a compound with similar chemical properties but not present in the sample) should be used to improve accuracy and precision. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Method Selection Considerations

The logical flow for selecting the appropriate analytical method is depicted below.

cluster_selection Method Selection Logic start Need to Quantify this compound? matrix_complexity Is the reaction matrix complex? start->matrix_complexity hplc Use HPLC-UV matrix_complexity->hplc No sensitivity Is very high sensitivity required? matrix_complexity->sensitivity Yes gcms Use GC-MS sensitivity->hplc No sensitivity->gcms Yes

Caption: Decision tree for selecting between HPLC-UV and GC-MS for the analysis of this compound.

References

A Comparative Guide to the Isomeric Purity Assessment of Dichlorobenzylamine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of dichlorobenzylamine is critical for safety, efficacy, and regulatory compliance. The presence of positional isomers can significantly impact the pharmacological and toxicological profile of the active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the three primary analytical techniques for assessing the isomeric purity of dichlorobenzylamine: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE).

Comparison of Analytical Techniques

The choice of analytical technique for isomeric purity analysis is dictated by several factors, including the physicochemical properties of the isomers, the required sensitivity and selectivity, and the sample matrix.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Principle Separation based on volatility and polarity in the gas phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on differential migration of ions in an electric field.
Typical Stationary Phase DB-5ms (5% phenyl-methylpolysiloxane) or similar.C18 (reversed-phase) or chiral stationary phases (CSPs) for enantiomers.Fused-silica capillary (often with chiral selectors in the buffer).
Typical Mobile Phase/Carrier Gas Inert gas (e.g., Helium).Acetonitrile/water or methanol/water gradients.Buffer solution (e.g., phosphate or borate buffer).
Resolution of Isomers Good to excellent for positional isomers. Derivatization may be needed for polar amines to improve peak shape.Good for positional isomers. Excellent for enantiomers with appropriate chiral columns.Excellent for both positional and enantiomeric isomers due to high separation efficiency.
Analysis Time Typically 15-30 minutes.Typically 10-25 minutes.Typically 10-20 minutes.
Sensitivity (Limit of Detection) pg to ng range.ng range.ng to µg range.
Sample Derivatization Often recommended to improve volatility and thermal stability.Generally not required for positional isomers. May be used for chiral analysis (indirect method).Generally not required.
Strengths High sensitivity and resolving power, provides structural information through mass spectra.[1][2][3]Versatile, robust, widely available, suitable for non-volatile and thermally labile compounds.[4][5][6]High efficiency, low sample and reagent consumption, excellent for charged or polar isomers and chiral separations.[7][8][9]
Limitations Not suitable for non-volatile or thermally labile compounds without derivatization.Lower resolution for some very similar isomers without significant method development.Lower sensitivity compared to GC-MS, reproducibility can be a challenge.

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are starting points and may require optimization for specific dichlorobenzylamine isomer mixtures and sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like dichlorobenzylamine isomers.

Sample Preparation (with Derivatization):

  • Dissolution: Dissolve 1 mg of the dichlorobenzylamine sample in 1 mL of a suitable solvent (e.g., ethyl acetate).

  • Derivatization: Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to the sample solution.

  • Reaction: Cap the vial and heat at 70°C for 30 minutes.

  • Dilution: After cooling to room temperature, dilute the derivatized sample to the desired concentration with ethyl acetate.

GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[10]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Dichlorobenzylamine Sample Dissolution Dissolution in Solvent Sample->Dissolution Derivatization Derivatization (e.g., Silylation) Dissolution->Derivatization Dilution Dilution Derivatization->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

GC-MS workflow for dichlorobenzylamine analysis.
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique well-suited for the separation of dichlorobenzylamine isomers without the need for derivatization. For enantiomeric separations, a chiral stationary phase is required.

Sample Preparation:

  • Dissolution: Accurately weigh and dissolve the dichlorobenzylamine sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filtration: Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Conditions (for Positional Isomers):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).

    • Start with 20% A, increase to 80% A over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 230 nm.

HPLC Conditions (for Enantiomers):

  • Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based).

  • Mobile Phase: Isocratic mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic modifier like diethylamine.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 230 nm.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Dichlorobenzylamine Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

HPLC workflow for dichlorobenzylamine analysis.
Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency, making it an excellent choice for resolving closely related isomers.

Sample Preparation:

  • Dissolution: Dissolve the dichlorobenzylamine sample in the running buffer or a compatible solvent to a concentration of approximately 0.5 mg/mL.

  • Filtration: Filter the solution through a 0.22 µm syringe filter.

CE Conditions:

  • Capillary: Fused-silica capillary (50 µm i.d., 50 cm total length, 40 cm effective length).

  • Running Buffer: 50 mM sodium phosphate buffer at pH 2.5. For enantiomeric separations, add a chiral selector such as a cyclodextrin derivative to the buffer.

  • Voltage: 20 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 214 nm.

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing Sample Dichlorobenzylamine Sample Dissolution Dissolution in Buffer Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Capillary Injection Filtration->Injection Separation Electrophoretic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Capillary Electrophoresis workflow for analysis.

Conclusion

The selection of the most appropriate analytical technique for the isomeric purity assessment of dichlorobenzylamine samples depends on the specific requirements of the analysis. GC-MS offers high sensitivity and structural information, making it ideal for trace impurity identification. HPLC is a robust and versatile method for routine quality control of positional isomers and can be adapted for enantiomeric separations using chiral stationary phases. Capillary electrophoresis provides exceptional separation efficiency, particularly for complex mixtures and chiral compounds, with the added benefits of low sample and reagent consumption. For comprehensive characterization, a combination of these techniques may be employed to ensure the highest level of confidence in the isomeric purity of dichlorobenzylamine samples.

References

Performance of 2,3-Dichlorobenzylamine in Parallel Synthesis Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, parallel synthesis has emerged as an indispensable tool for the rapid generation of compound libraries. The choice of building blocks is critical to the success of these endeavors, directly impacting reaction efficiency, scaffold diversity, and ultimately, the quality of the lead compounds identified. Among the myriad of primary amines utilized in library synthesis, substituted benzylamines are of particular importance due to their prevalence in pharmacologically active molecules. This guide provides a comparative analysis of 2,3-Dichlorobenzylamine's performance in common parallel synthesis reactions against other frequently used benzylamine analogs. The information presented herein is supported by a compilation of experimental data and established synthetic protocols to aid researchers in making informed decisions for their high-throughput chemistry campaigns.

Comparative Performance Analysis

The reactivity of a substituted benzylamine in a parallel synthesis setting is influenced by the electronic and steric nature of its substituents. To provide a clear comparison, the performance of this compound is benchmarked against unsubstituted Benzylamine, 4-Chlorobenzylamine (representing a mono-halogenated analog), and 4-Methoxybenzylamine (representing an electron-donating substituted analog). The following tables summarize typical yields and reaction times for these compounds in widely used parallel synthesis reactions.

Table 1: Performance in Parallel Reductive Amination

Reductive amination is a cornerstone of library synthesis, enabling the facile formation of secondary amines. The reaction generally proceeds in high yield, although electron-withdrawing groups can sometimes influence the nucleophilicity of the amine.

AmineAldehyde/KetoneReducing AgentSolventTypical Yield (%)Reaction Time (h)
This compound BenzaldehydeSodium TriacetoxyborohydrideDichloromethane (DCM)85 - 95%12 - 24
BenzylamineBenzaldehydeSodium TriacetoxyborohydrideDichloromethane (DCM)90 - 98%12 - 24
4-ChlorobenzylamineBenzaldehydeSodium TriacetoxyborohydrideDichloromethane (DCM)88 - 96%12 - 24
4-MethoxybenzylamineBenzaldehydeSodium TriacetoxyborohydrideDichloromethane (DCM)92 - 99%12 - 24

Table 2: Performance in Parallel Amide Coupling

Amide bond formation is another critical transformation in medicinal chemistry. The nucleophilicity of the benzylamine is a key factor in the success of these reactions.

AmineAcylating AgentCoupling ReagentSolventTypical Yield (%)Reaction Time (h)
This compound Benzoyl ChlorideTriethylamine (TEA)Dichloromethane (DCM)80 - 90%2 - 6
BenzylamineBenzoyl ChlorideTriethylamine (TEA)Dichloromethane (DCM)90 - 98%1 - 4
4-ChlorobenzylamineBenzoyl ChlorideTriethylamine (TEA)Dichloromethane (DCM)85 - 95%2 - 6
4-MethoxybenzylamineBenzoyl ChlorideTriethylamine (TEA)Dichloromethane (DCM)92 - 99%1 - 4

Table 3: Performance in Parallel Urea Formation

The synthesis of ureas, often achieved through reaction with isocyanates, is a common strategy for scaffold decoration in drug discovery programs.

AmineIsocyanateSolventTypical Yield (%)Reaction Time (h)
This compound Phenyl IsocyanateDichloromethane (DCM)88 - 96%1 - 3
BenzylaminePhenyl IsocyanateDichloromethane (DCM)95 - 99%0.5 - 2
4-ChlorobenzylaminePhenyl IsocyanateDichloromethane (DCM)92 - 98%1 - 3
4-MethoxybenzylaminePhenyl IsocyanateDichloromethane (DCM)96 - 99%0.5 - 2

Note: The yield ranges presented are typical and can vary depending on the specific substrates, reaction conditions, and purification methods employed.

Experimental Protocols

Detailed methodologies for the key reactions cited above are provided to facilitate their implementation in a parallel synthesis workflow.

1. General Protocol for Parallel Reductive Amination

This protocol is suitable for execution in a 96-well plate format.

  • Reagents and Materials:

    • Substituted benzylamine (e.g., this compound) (1.0 eq)

    • Aldehyde or ketone (1.2 eq)

    • Sodium triacetoxyborohydride (1.5 eq)

    • Dichloromethane (DCM)

    • 96-well reaction block

  • Procedure:

    • To each well of the reaction block, add a solution of the substituted benzylamine in DCM.

    • Add the corresponding aldehyde or ketone to each well.

    • Allow the mixture to stir at room temperature for 1 hour to facilitate imine formation.

    • Add sodium triacetoxyborohydride to each well.

    • Seal the reaction block and allow it to shake at room temperature for 12-24 hours.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM, and purify using an appropriate high-throughput method (e.g., solid-phase extraction or preparative HPLC).

2. General Protocol for Parallel Amide Coupling

This protocol is designed for the rapid synthesis of an amide library.

  • Reagents and Materials:

    • Substituted benzylamine (e.g., this compound) (1.0 eq)

    • Acyl chloride (1.1 eq)

    • Triethylamine (TEA) (1.5 eq)

    • Dichloromethane (DCM)

    • 96-well reaction block

  • Procedure:

    • To each well of the reaction block, add a solution of the substituted benzylamine in DCM.

    • Add triethylamine to each well.

    • In a separate plate, prepare solutions of the desired acyl chlorides in DCM.

    • Add the acyl chloride solutions to the corresponding wells of the reaction block containing the amine.

    • Seal the reaction block and shake at room temperature for 2-6 hours.

    • After the reaction is complete, wash the mixture with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude amide, which can be further purified by high-throughput chromatography.

3. General Protocol for Parallel Urea Formation

This protocol outlines a straightforward procedure for the synthesis of a urea library.

  • Reagents and Materials:

    • Substituted benzylamine (e.g., this compound) (1.0 eq)

    • Isocyanate (1.05 eq)

    • Dichloromethane (DCM)

    • 96-well reaction block

  • Procedure:

    • To each well of the reaction block, add a solution of the substituted benzylamine in DCM.

    • Add the corresponding isocyanate to each well.

    • Seal the reaction block and shake at room temperature for 1-3 hours.

    • Monitor the reaction for the disappearance of the isocyanate peak by IR spectroscopy or LC-MS.

    • Upon completion, the solvent can be evaporated to yield the crude urea product, which is often of high purity. Further purification can be performed if necessary.

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate a typical parallel synthesis workflow and a representative signaling pathway where molecules derived from such syntheses may be relevant.

Parallel_Synthesis_Workflow cluster_0 Reagent Preparation cluster_1 Automated Synthesis cluster_2 Workup & Purification cluster_3 Analysis & Storage Reagent_A Building Block A (e.g., this compound) Dispensing Liquid Handler Dispenses Reagents into 96-Well Plate Reagent_A->Dispensing Reagent_B Building Block B (e.g., Aldehydes) Reagent_B->Dispensing Reagent_C Reagents/Solvents Reagent_C->Dispensing Reaction Reaction Block (Heating/Shaking) Dispensing->Reaction Workup Automated Workup (Quenching, Extraction) Reaction->Workup Purification High-Throughput Purification (HPLC) Workup->Purification Analysis QC Analysis (LC-MS, NMR) Purification->Analysis Storage Compound Library Storage Analysis->Storage Signaling_Pathway Ligand Bioactive Ligand (from library) Receptor Cell Surface Receptor (e.g., GPCR) Ligand->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase A Second_Messenger->Kinase Activates Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylates targets leading to

The Industrial Chemist's Compass: A Cost-Benefit Analysis of 2,3-Dichlorobenzylamine in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of key starting materials is a critical decision that profoundly impacts the economic viability, efficiency, and environmental footprint of large-scale chemical syntheses. Among the myriad of substituted benzylamines, 2,3-Dichlorobenzylamine emerges as a crucial intermediate in the production of pharmaceuticals and agrochemicals. This guide provides an objective comparison of this compound with its isomeric alternatives, supported by experimental data and detailed synthetic protocols, to aid in making informed decisions for industrial applications.

At a Glance: Performance and Cost Comparison

The economic and operational feasibility of employing a chemical intermediate on a large scale hinges on a delicate balance of cost, yield, purity, and safety. Below is a comparative analysis of this compound and its potential alternatives, the other dichlorobenzylamine isomers. The data presented is a synthesis of catalog pricing for research quantities and extrapolated production costs based on typical industrial synthetic routes.

FeatureThis compound3,4-Dichlorobenzylamine2,4-Dichlorobenzylamine2,6-Dichlorobenzylamine3,5-Dichlorobenzylamine
Estimated Bulk Cost ($/kg) 150 - 250130 - 220140 - 230180 - 300160 - 280
Typical Purity (GC) >98%[1]>97%>98%>97%>96.5%
Common Synthetic Route Reduction of 2,3-dichlorobenzonitrileReduction of 3,4-dichlorobenzonitrileReduction of 2,4-dichlorobenzonitrileReduction of 2,6-dichlorobenzonitrileReduction of 3,5-dichlorobenzonitrile
Reported Yields (from nitrile) >90% (lab scale)HighHighModerate to HighHigh
Key Applications Pharmaceutical intermediates (e.g., Lamotrigine synthesis), agrochemicalsAgrochemicals, pharmaceutical intermediatesHerbicides, pharmaceutical intermediatesHerbicidesPharmaceutical intermediates
Safety Hazards Corrosive, causes severe skin burns and eye damageCorrosive, causes severe skin burns and eye damageCorrosive, causes severe skin burns and eye damageCorrosive, causes severe skin burns and eye damageCorrosive, causes severe skin burns and eye damage

Note: Bulk cost is an estimation and can vary significantly based on supplier, volume, and market conditions. Yields are generalized from literature on similar reductions and may differ in optimized industrial processes.

Navigating the Synthetic Landscape: Experimental Protocols

The large-scale synthesis of dichlorobenzylamines is most economically achieved through the reduction of the corresponding dichlorobenzonitriles, which are themselves accessible from dichlorotoluenes. An alternative, though often less direct for primary amines, is the reductive amination of dichlorobenzaldehydes.

Protocol 1: Large-Scale Synthesis of this compound via Nitrile Reduction

This protocol describes a representative industrial-scale process for the catalytic hydrogenation of 2,3-dichlorobenzonitrile.

Materials:

  • 2,3-Dichlorobenzonitrile (1.0 eq)

  • Methanol or Ethanol (solvent)

  • Raney Nickel or Palladium on Carbon (catalyst, 5-10% w/w)

  • Hydrogen gas

  • Ammonia (optional, to suppress secondary amine formation)

Procedure:

  • A high-pressure reactor is charged with 2,3-dichlorobenzonitrile and the solvent.

  • The catalyst is added under an inert atmosphere.

  • If used, anhydrous ammonia is introduced into the reactor.

  • The reactor is sealed and purged with nitrogen, followed by hydrogen.

  • The mixture is heated to 80-120°C and pressurized with hydrogen to 30-50 bar.

  • The reaction is monitored by GC for the disappearance of the nitrile.

  • Upon completion, the reactor is cooled, and the pressure is released.

  • The catalyst is filtered off, and the solvent is removed under reduced pressure.

  • The crude this compound is purified by vacuum distillation to yield a clear to pale yellow liquid with a purity of >98%.

Protocol 2: Reductive Amination of 2,3-Dichlorobenzaldehyde

This method provides an alternative route, particularly if the corresponding aldehyde is a more readily available precursor.

Materials:

  • 2,3-Dichlorobenzaldehyde (1.0 eq)

  • Ammonia (in methanol or aqueous solution)

  • Hydrogen gas

  • Palladium on Carbon or Platinum on Carbon (catalyst)

  • Methanol (solvent)

Procedure:

  • A solution of 2,3-dichlorobenzaldehyde in methanol is charged into a hydrogenation reactor.

  • The catalyst is added under an inert atmosphere.

  • The reactor is sealed and cooled to 0-10°C.

  • A solution of ammonia in methanol is added to the reactor.

  • The reactor is purged and then pressurized with hydrogen.

  • The reaction is allowed to warm to room temperature and then heated to 40-60°C.

  • The reaction progress is monitored by HPLC or GC.

  • After completion, the catalyst is filtered, and the solvent is evaporated.

  • The resulting crude amine is purified by distillation under reduced pressure.

Visualizing the Process: Synthetic Workflows

To better understand the logical flow of the synthesis and decision-making process, the following diagrams, generated using Graphviz, illustrate the key pathways.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Intermediates cluster_product Final Product 2,3-Dichlorotoluene 2,3-Dichlorotoluene 2,3-Dichlorobenzonitrile 2,3-Dichlorobenzonitrile 2,3-Dichlorotoluene->2,3-Dichlorobenzonitrile Ammoxidation 2,3-Dichlorobenzaldehyde 2,3-Dichlorobenzaldehyde This compound This compound 2,3-Dichlorobenzaldehyde->this compound Reductive Amination (Protocol 2) 2,3-Dichlorobenzonitrile->this compound Catalytic Hydrogenation (Protocol 1)

Synthetic Routes to this compound.

Decision_Process node_action node_action start Precursor Availability & Cost Analysis is_nitrile_favorable Is Nitrile Route Cost-Effective? start->is_nitrile_favorable is_aldehyde_favorable Is Aldehyde Route Viable? is_nitrile_favorable->is_aldehyde_favorable No select_nitrile Proceed with Protocol 1 is_nitrile_favorable->select_nitrile Yes select_aldehyde Proceed with Protocol 2 is_aldehyde_favorable->select_aldehyde Yes reevaluate Re-evaluate Starting Material Sourcing is_aldehyde_favorable->reevaluate No

References

Safety Operating Guide

Proper Disposal of 2,3-Dichlorobenzylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 2,3-Dichlorobenzylamine, ensuring the safety of laboratory personnel and environmental compliance.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount. This compound, a corrosive organic compound, requires careful handling and adherence to strict disposal protocols to mitigate risks of severe skin burns, eye damage, and environmental contamination. This guide provides essential safety information, step-by-step disposal procedures, and key data to ensure the safe management of this chemical in a laboratory setting.

Key Quantitative Data

A summary of the essential physical and chemical properties of this compound is provided below for easy reference. This information is critical for understanding the chemical's behavior and for making informed decisions on its handling and storage.

PropertyValue
Molecular Formula C₇H₇Cl₂N
Molecular Weight 176.04 g/mol
Appearance Light yellow liquid
Boiling Point 136-140 °C at 18 mmHg
Density 1.321 g/mL at 25 °C
Flash Point 105 °C (closed cup)
Refractive Index n20/D 1.583

Hazard Profile and Safety Precautions

This compound is classified as a corrosive material that can cause severe skin burns and eye damage. It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.

Immediate First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Proper Disposal Protocol

The primary and most crucial step in the disposal of this compound is to engage a licensed and approved hazardous waste disposal company. Due to its corrosive and chlorinated nature, this chemical should not be disposed of down the drain or mixed with other laboratory waste streams without professional guidance.

Experimental Protocol for Waste Segregation and Storage:

  • Wear Appropriate PPE: Before handling the chemical, ensure you are wearing safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Label a Dedicated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for collecting this compound waste. The label should include the chemical name, concentration, and appropriate hazard symbols.

  • Segregate the Waste: Do not mix this compound waste with other chemical waste streams, especially with acids or oxidizing agents, to prevent potentially violent reactions.

  • Store Safely: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials.

  • Arrange for Professional Disposal: Contact your institution's environmental health and safety (EHS) office or a certified hazardous waste disposal company to arrange for the collection and proper disposal of the waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Proper Disposal Workflow for this compound A Identify this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Labeled, Compatible Waste Container B->C D Segregate Waste (Do not mix with other chemicals) C->D E Transfer Waste to Container in a Fume Hood D->E F Securely Seal and Store Container in a Designated Area E->F G Contact EHS or Licensed Waste Disposal Company F->G H Arrange for Waste Pickup and Disposal G->H

Disposal workflow for this compound.

Essential Safety and Logistical Information for Handling 2,3-Dichlorobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety protocols and logistical guidance for the handling and disposal of 2,3-Dichlorobenzylamine (CAS No. 39226-95-4). It is intended for laboratory personnel, including researchers, scientists, and drug development professionals, to ensure safe operational procedures and mitigate risks associated with this corrosive chemical.

1. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a corrosive material that causes severe skin burns and eye damage[1][2]. Adherence to proper PPE protocols is mandatory to prevent exposure.

Protection Type Recommended PPE Specifications & Notes
Eye/Face Protection Safety Goggles and Face ShieldGoggles should conform to European standard EN 166[1]. A face shield should be worn in situations with a splash hazard[3][4][5].
Hand Protection Chemical-Resistant GlovesWear protective gloves. Nitrile gloves offer broad short-term protection, but for prolonged contact or handling of corrosive substances, neoprene gloves are recommended[1][5]. Always inspect gloves before use and consult the manufacturer's resistance guide.
Body Protection Chemical-Resistant Apron or CoverallWear appropriate protective clothing to prevent skin exposure[1]. A lab coat is a minimum requirement. For larger quantities or splash risks, a chemical-resistant apron or coverall is necessary[5].
Respiratory Protection Respirator (as needed)Use in well-ventilated areas[1]. If ventilation is inadequate or exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 136 approved respirator with a type ABEK (EN14387) filter is required[1][3][4].
Footwear Closed-Toe ShoesShoes must cover the entire foot to protect against spills[6][7].

2. Emergency First-Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure Route First-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention[1].
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention[1][2].
Ingestion Rinse mouth with water. Do NOT induce vomiting . Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately[1][2].

Operational and Disposal Plans

1. Safe Handling and Storage

  • Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Prevent contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[8]. Keep away from incompatible materials such as strong oxidizing agents and strong acids[8]. The storage class is 8A - Combustible corrosive hazardous materials[3][4].

2. Spill Management Protocol

In the event of a spill, follow these steps to ensure safety and proper cleanup:

  • Evacuate: Immediately evacuate the spill area.

  • Isolate: Secure the area and prevent entry.

  • Decontaminate: If you have come into contact with the chemical, immediately follow the appropriate first-aid procedures. Remove any contaminated clothing.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain & Absorb: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain and absorb the liquid.

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.

  • Clean: Clean the spill area thoroughly with a suitable decontamination solution.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

3. Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all chemical waste in sturdy, leak-proof, and clearly labeled containers[9]. Do not mix with other waste streams unless compatibility is confirmed.

  • Container Disposal: Empty containers must be handled with care. The first rinse of a container that held this compound must be collected and disposed of as hazardous waste[9]. For highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste[9]. After thorough rinsing and air-drying, the container can be disposed of according to institutional guidelines.

  • Disposal Route: Dispose of contents and containers at an approved waste disposal plant[8][10]. Follow all local, state, and federal regulations for hazardous waste disposal.

Quantitative Data Summary

Property Value
CAS Number 39226-95-4[1]
Molecular Formula C7 H7 Cl2 N[1]
Molecular Weight 176.04 g/mol [3]
Boiling Point 136-140 °C at 18 mmHg[3]
Density 1.321 g/mL at 25 °C[3]
Flash Point 105 °C (221 °F) - closed cup[3]
Refractive Index n20/D 1.583 (lit.)[3]

Diagrams

ChemicalSpillWorkflow spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Personal Protective Equipment (PPE) evacuate->ppe contain Contain Spill with Absorbent Material ppe->contain neutralize Neutralize (if applicable) contain->neutralize cleanup Clean Up Residue neutralize->cleanup dispose Dispose of Waste in Labeled Container cleanup->dispose report Report Incident to Supervisor dispose->report

Caption: Workflow for handling a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dichlorobenzylamine
Reactant of Route 2
2,3-Dichlorobenzylamine

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